molecular formula C26H35N5O5S B15602843 AM-5308

AM-5308

货号: B15602843
分子量: 529.7 g/mol
InChI 键: IUDCFCQNVQWCCI-LJQANCHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

AM-5308 is a useful research compound. Its molecular formula is C26H35N5O5S and its molecular weight is 529.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C26H35N5O5S

分子量

529.7 g/mol

IUPAC 名称

2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]-2-pyridinyl]benzamide

InChI

InChI=1S/C26H35N5O5S/c1-19-18-31(13-15-36-19)24-4-2-3-23(27-24)28-25(33)21-6-5-20(29-37(34,35)16-14-32)17-22(21)30-11-9-26(7-8-26)10-12-30/h2-6,17,19,29,32H,7-16,18H2,1H3,(H,27,28,33)/t19-/m1/s1

InChI 键

IUDCFCQNVQWCCI-LJQANCHMSA-N

产品来源

United States

Foundational & Exploratory

AM-5308: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a detailed examination of the mechanism of action for AM-5308, a selective and potent inhibitor of the mitotic kinesin KIF18A. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth information on its molecular target, cellular effects, and preclinical efficacy in cancer models.

Core Mechanism of Action: Targeting Mitotic Integrity

This compound's primary target is the kinesin family member 18A (KIF18A), a motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1] The core mechanism of this compound involves the direct inhibition of the microtubule-stimulated ATPase activity of KIF18A.[1] This enzymatic activity is critical for KIF18A's function in regulating microtubule dynamics at the plus-ends of kinetochore microtubules.

By inhibiting KIF18A's ATPase activity, this compound disrupts the proper segregation of chromosomes, leading to the activation of the spindle assembly checkpoint (SAC), also known as the mitotic checkpoint.[1] The sustained activation of this checkpoint results in a prolonged mitotic arrest. Ultimately, this extended arrest triggers apoptotic cell death, demonstrating particular efficacy in cancer cells exhibiting chromosomal instability (CIN).[2][3] Preclinical investigations have highlighted the anti-tumor properties of this compound in models of high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), especially in tumors harboring TP53 mutations.[2][3]

Quantitative Data Summary

The following tables provide a consolidated view of the key in vitro and in vivo quantitative data for this compound.

Table 1: this compound In Vitro Activity

Target/AssayCell LineIC50/EC50
KIF18A ATPase Activity-47 nM[1][4]
CytotoxicityMDA-MB-1570.041 µM (41 nM)[1]

Table 2: this compound In Vivo Efficacy

Cancer ModelDosing ScheduleKey Outcome
OVCAR-3 Xenograft25 mg/kg, intraperitoneal, once daily for 2 daysInhibition of tumor growth[1]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the molecular cascade initiated by this compound and a standard workflow for its preclinical characterization.

AM5308 This compound KIF18A KIF18A ATPase Activity AM5308->KIF18A Inhibition Chromosome_Alignment Defective Chromosome Alignment KIF18A->Chromosome_Alignment Disruption Mitotic_Checkpoint Mitotic Checkpoint Activation Chromosome_Alignment->Mitotic_Checkpoint Induction Mitotic_Arrest Prolonged Mitotic Arrest Mitotic_Checkpoint->Mitotic_Arrest Leads to Apoptosis Apoptosis in CIN Cancer Cells Mitotic_Arrest->Apoptosis Results in

Caption: The proposed signaling pathway of this compound in cancer cells.

cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation ATPase_Assay KIF18A ATPase Assay (IC50 Determination) Cell_Viability Cancer Cell Line Viability Assays (EC50) Mitotic_Analysis Immunofluorescence for Mitotic Phenotypes Cell_Cycle Cell Cycle Analysis (BrdU/PI Staining) Xenograft Ovarian Cancer Xenograft Model Cell_Cycle->Xenograft Efficacy Tumor Growth Inhibition Assessment Xenograft->Efficacy

Caption: A representative experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

KIF18A Microtubule-Stimulated ATPase Assay

This biochemical assay is fundamental for determining the direct inhibitory effect of this compound on its molecular target. The ADP-Glo™ Kinase Assay is a commonly employed platform.

  • Objective: To quantify the inhibition of KIF18A's ATPase activity by this compound.

  • Principle: The assay measures the amount of ADP produced in the ATPase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal proportional to the ADP concentration.

  • Materials:

    • Recombinant human KIF18A protein

    • Polymerized microtubules

    • ATP

    • This compound

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Procedure:

    • A serial dilution of this compound is prepared.

    • The KIF18A enzyme, microtubules, and this compound are incubated together in a multi-well plate.

    • The reaction is initiated by the addition of ATP.

    • Following incubation, the ADP-Glo™ Reagent is added to terminate the reaction and deplete unconsumed ATP.

    • The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured using a luminometer. The IC50 value is calculated from the dose-response curve.

Immunofluorescence Staining for Mitotic Markers

This cell-based imaging assay allows for the visualization of the cellular consequences of KIF18A inhibition.

  • Objective: To assess the effect of this compound on mitotic progression and spindle morphology.

  • Principle: Specific antibodies are used to label key mitotic proteins, such as phospho-Histone H3 (a marker for mitotic cells) and pericentrin (a component of the centrosome), which are then visualized by fluorescence microscopy.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-157)

    • This compound

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking solution (e.g., 1% BSA in PBS)

    • Primary antibodies (e.g., anti-phospho-Histone H3, anti-pericentrin)

    • Fluorophore-conjugated secondary antibodies

    • DAPI for nuclear staining

  • Procedure:

    • Cells are cultured on coverslips and treated with this compound.

    • The cells are fixed, permeabilized, and blocked.

    • Incubation with primary antibodies is followed by incubation with fluorescently labeled secondary antibodies.

    • Nuclei are counterstained with DAPI.

    • Coverslips are mounted on slides and imaged using a fluorescence microscope to analyze mitotic index and spindle abnormalities.

Cell Cycle Analysis via BrdU Incorporation

This flow cytometry-based assay provides a quantitative measure of cell cycle distribution.

  • Objective: To determine the cell cycle phase at which this compound induces an arrest.

  • Principle: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, is incorporated into newly synthesized DNA during the S-phase. An anti-BrdU antibody is used to detect the incorporated BrdU, while a DNA dye like propidium (B1200493) iodide (PI) measures total DNA content.

  • Materials:

    • Cancer cell lines

    • This compound

    • BrdU labeling solution

    • Fixation and permeabilization reagents

    • DNase I

    • FITC-conjugated anti-BrdU antibody

    • Propidium Iodide (PI) and RNase A solution

  • Procedure:

    • Cells are treated with this compound for a specified duration.

    • A pulse of BrdU is added to the culture medium to label cells in S-phase.

    • Cells are harvested, fixed, and permeabilized.

    • DNA is denatured with DNase I to allow antibody access to the incorporated BrdU.

    • Cells are stained with the anti-BrdU antibody and PI.

    • The stained cells are analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

In Vivo Ovarian Cancer Xenograft Model

This preclinical animal model is crucial for evaluating the anti-tumor efficacy and tolerability of this compound in a physiological context.

  • Objective: To assess the in vivo anti-tumor activity of this compound.

  • Principle: Human cancer cells (OVCAR-3) are implanted into immunocompromised mice, and the effect of this compound treatment on tumor growth is monitored over time.[5][6]

  • Materials:

    • OVCAR-3 human ovarian cancer cells

    • Immunocompromised mice (e.g., athymic nude)

    • Matrigel

    • This compound formulated for in vivo use

  • Procedure:

    • OVCAR-3 cells are mixed with Matrigel and subcutaneously injected into the flanks of the mice.[5][7]

    • Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³).[5][8]

    • Mice are randomized into treatment and control groups.

    • This compound or a vehicle control is administered according to a defined schedule.[1]

    • Tumor volume and body weight are measured regularly.

References

The Kinesin Motor Protein KIF18A: A Molecular Target for AM-5308 in Chromosomally Unstable Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM-5308 is a potent and selective small-molecule inhibitor of the mitotic kinesin motor protein KIF18A.[1][2] This protein plays a critical role in regulating chromosome alignment during cell division, particularly in cancers characterized by chromosomal instability (CIN).[3][4] this compound functions by inhibiting the microtubule-stimulated ATPase activity of KIF18A, leading to mitotic arrest, spindle abnormalities, and ultimately, apoptosis in susceptible cancer cells.[1] Preclinical studies have demonstrated its antitumor activity in various cancer models, highlighting KIF18A as a promising therapeutic target. This guide provides a comprehensive overview of the molecular target of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and relevant signaling pathways.

The Molecular Target: KIF18A

KIF18A, a member of the kinesin-8 family, is an ATP-dependent motor protein that moves along microtubules.[3][4] Its primary function during mitosis is to regulate the dynamics of kinetochore microtubules, ensuring the proper alignment of chromosomes at the metaphase plate.[3][4] In many aggressive cancers, such as high-grade serous ovarian cancer and triple-negative breast cancer, a high degree of chromosomal instability is a common feature.[5] These CIN+ cancer cells exhibit a particular vulnerability to the inhibition of KIF18A, making it a selective target for cancer therapy.[5][6] Genetic or pharmacological inhibition of KIF18A in these cells leads to severe mitotic defects, while normal, chromosomally stable cells are largely unaffected.[6]

Mechanism of Action of this compound

This compound acts as a non-competitive inhibitor with respect to ATP and microtubules, suggesting it binds to an allosteric site on the KIF18A motor domain.[6] By inhibiting the microtubule-stimulated ATPase activity of KIF18A, this compound prevents the motor protein from performing its function in regulating microtubule dynamics.[1] This disruption leads to several downstream cellular consequences:

  • Activation of the Spindle Assembly Checkpoint (SAC): The improper attachment of chromosomes to the mitotic spindle due to KIF18A inhibition activates the SAC, a crucial cell cycle checkpoint that halts progression into anaphase.[1][6]

  • Mitotic Arrest: The activated SAC leads to a prolonged arrest in mitosis.[1]

  • Spindle Abnormalities: Cells treated with this compound exhibit various spindle defects, including multipolar spindles.[6]

  • Apoptosis: The sustained mitotic arrest and cellular defects ultimately trigger programmed cell death (apoptosis) in the cancer cells.[6]

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound and related compounds.

Table 1: In Vitro Potency of this compound

Assay TypeParameterValueReference
KIF18A Microtubule-Stimulated ATPase AssayIC₅₀47 nM[1][2]
MDA-MB-157 Cell Mitotic ArrestEC₅₀0.041 µM[1]

Table 2: Selectivity Profile of this compound

Kinesin Motor ProteinIC₅₀Reference
KIF18A47 nM[2]
KIF19A224 nM[2]

Note: this compound exhibited good specificity against a broader panel of diverse kinesin motor proteins, with the exception of KIF19A.[2][6] In a kinase panel screen, the only significant binding interaction observed for this compound at 1 µM was with TRK-A kinase.[6]

Table 3: In Vivo Antitumor Activity of this compound

Cancer ModelDosingOutcomeReference
OVCAR-3 Xenograft (mouse)25 mg/kg, i.p., once daily for 2 daysTumor growth inhibition[1][5]

Signaling Pathways and Experimental Workflows

KIF18A Inhibition and the Spindle Assembly Checkpoint

The inhibition of KIF18A by this compound directly impacts the fidelity of chromosome segregation, leading to the activation of the Spindle Assembly Checkpoint (SAC). The following diagram illustrates this signaling cascade.

KIF18A_SAC_Pathway cluster_0 Kinetochore-Microtubule Attachment cluster_1 Spindle Assembly Checkpoint (SAC) cluster_2 Cell Cycle Progression KIF18A KIF18A MT Microtubule Dynamics KIF18A->MT Regulates ImproperAttachment Improper Attachment ProperAttachment Proper Bipolar Attachment MT->ProperAttachment APC_C Anaphase-Promoting Complex (APC/C) ProperAttachment->APC_C Allows Activation SAC_Proteins Mad2, BubR1, etc. ImproperAttachment->SAC_Proteins Activates MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC Forms MCC->APC_C Inhibits MitoticArrest Mitotic Arrest Anaphase Anaphase Onset APC_C->Anaphase Initiates APC_C->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis AM5308 This compound AM5308->KIF18A Inhibits ATPase Activity

Caption: Signaling pathway of this compound-mediated KIF18A inhibition.

Experimental Workflow for Preclinical Evaluation

The preclinical characterization of a KIF18A inhibitor like this compound typically follows a logical progression from in vitro biochemical assays to cellular and in vivo models.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Models Biochemical Biochemical Assays (e.g., KIF18A ATPase Assay) Selectivity Selectivity Profiling (Kinesin & Kinase Panels) Biochemical->Selectivity Confirm Potency & Specificity TubulinPoly Tubulin Polymerization Assay Selectivity->TubulinPoly Assess Off-Target Microtubule Effects CellViability Cell Viability & Proliferation TubulinPoly->CellViability Evaluate Cellular Activity MitoticPhenotype Mitotic Phenotype Analysis (Immunofluorescence) CellViability->MitoticPhenotype CellCycle Cell Cycle Analysis (Flow Cytometry) MitoticPhenotype->CellCycle Characterize Mechanism Xenograft Xenograft Tumor Models (e.g., OVCAR-3) CellCycle->Xenograft Test In Vivo Efficacy PD_TD Pharmacodynamics & Target Engagement Xenograft->PD_TD

Caption: Preclinical evaluation workflow for a KIF18A inhibitor.

Experimental Protocols

KIF18A Microtubule-Stimulated ATPase Assay (ADP-Glo™ Assay)

This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced.

  • Materials: Recombinant human KIF18A protein, microtubules, ATP, ADP-Glo™ Kinase Assay kit (Promega), assay buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Tween-20, 1 µM paclitaxel).

  • Procedure:

    • Serially dilute this compound in DMSO and then in assay buffer.

    • In a 384-well plate, combine microtubules and ATP in assay buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Initiate the reaction by adding the KIF18A protein.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value.

Cell-Based Mitotic Phenotype Analysis (Immunofluorescence)

This method is used to visualize the effects of this compound on the mitotic spindle and chromosome alignment in cancer cells (e.g., MDA-MB-157).

  • Materials: MDA-MB-157 cells, complete growth medium, coverslips, this compound, fixation solution (e.g., 4% paraformaldehyde), permeabilization buffer (e.g., 0.5% Triton X-100 in PBS), blocking buffer (e.g., 5% BSA in PBS), primary antibodies (e.g., anti-α-tubulin, anti-pericentrin), fluorescently labeled secondary antibodies, DAPI for DNA staining, mounting medium.

  • Procedure:

    • Seed MDA-MB-157 cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

    • Fix the cells with fixation solution for 10-15 minutes at room temperature.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

    • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

    • Visualize and capture images using a fluorescence microscope. Analyze for mitotic arrest, spindle multipolarity, and chromosome misalignment.

Tubulin Polymerization Assay

This assay determines if this compound directly affects the polymerization of tubulin into microtubules.

  • Materials: Purified tubulin, tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, this compound, positive control (e.g., paclitaxel (B517696) - stabilizer), negative control (e.g., nocodazole (B1683961) - destabilizer), DMSO.

  • Procedure:

    • In a 96-well plate, add this compound, controls, or DMSO to the wells.

    • Prepare a tubulin/GTP solution in polymerization buffer on ice.

    • Initiate polymerization by adding the tubulin/GTP solution to the wells and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

    • Plot absorbance versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the controls.

In Vivo Ovarian Cancer Xenograft Model

This model assesses the antitumor efficacy of this compound in a living organism.

  • Materials: Immunocompromised mice (e.g., athymic nude mice), OVCAR-3 human ovarian cancer cells, Matrigel, this compound formulation for injection, vehicle control.

  • Procedure:

    • Subcutaneously implant a mixture of OVCAR-3 cells and Matrigel into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 25 mg/kg, intraperitoneally) or vehicle control according to the dosing schedule.

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).

Conclusion

This compound is a selective inhibitor of the kinesin motor protein KIF18A, representing a targeted therapeutic strategy against cancers with high chromosomal instability. Its mechanism of action, centered on the disruption of mitotic progression through the inhibition of KIF18A's ATPase activity, has been well-characterized through a variety of in vitro and in vivo studies. The data presented in this guide underscore the potential of KIF18A inhibition as a valuable approach in oncology drug development. The detailed protocols provided herein offer a framework for the further investigation of this compound and other KIF18A inhibitors.

References

AM-5308: A Targeted Approach to Mitotic Spindle Assembly in Chromosomally Unstable Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM-5308 is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A, a motor protein critical for the proper alignment of chromosomes during cell division. By targeting the ATPase activity of KIF18A, this compound disrupts mitotic spindle assembly, leading to prolonged mitotic arrest and subsequent apoptotic cell death. This effect is particularly pronounced in cancer cells exhibiting chromosomal instability (CIN), a common hallmark of aggressive tumors. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy data, key experimental methodologies, and visual representations of its operational pathways.

Introduction: The Role of KIF18A in Mitosis and as a Therapeutic Target

The fidelity of chromosome segregation during mitosis is paramount for genomic stability. The mitotic spindle, a complex microtubule-based structure, orchestrates this process. Kinesin motor proteins are key regulators of spindle dynamics. KIF18A, a member of the kinesin-8 family, localizes to the plus-ends of kinetochore-microtubules and plays a crucial role in dampening the oscillatory movements of chromosomes, thereby facilitating their proper alignment at the metaphase plate.[1]

In many cancers, particularly aggressive subtypes like high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), a high degree of chromosomal instability is observed.[2][3] These CIN+ cancer cells are often highly dependent on regulatory proteins like KIF18A to manage their chaotic chromosomal content and successfully complete cell division.[4][5] This dependency creates a therapeutic window: inhibiting KIF18A can selectively induce mitotic catastrophe in CIN+ cancer cells while having minimal effects on normal, chromosomally stable cells.[2][3] this compound has emerged from medicinal chemistry efforts as a potent inhibitor of KIF18A, showing significant promise as a targeted anti-cancer agent.[6][7][8][9]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the KIF18A motor protein. Its primary mechanism involves the inhibition of KIF18A's microtubule-stimulated ATPase activity.[10] This enzymatic activity is essential for KIF18A to translocate along microtubules and perform its function in regulating chromosome dynamics.

The inhibition of KIF18A by this compound leads to a cascade of cellular events:

  • Disruption of Chromosome Alignment: Without functional KIF18A to suppress their oscillations, chromosomes fail to align properly at the metaphase plate.[1]

  • Activation of the Spindle Assembly Checkpoint (SAC): The SAC is a crucial mitotic surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][5] The chromosome misalignment caused by this compound treatment leads to robust activation of the SAC.[1][2]

  • Prolonged Mitotic Arrest: The sustained activation of the SAC results in a prolonged arrest in mitosis.[1][4]

  • Induction of Apoptosis: If the mitotic defects cannot be resolved, the prolonged arrest ultimately triggers programmed cell death, or apoptosis.[1][2]

Importantly, this compound does not directly interfere with tubulin polymerization, distinguishing its mechanism from classic microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids and suggesting a lower potential for neurotoxicity.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueCell Line/Assay ConditionReference
KIF18A IC50 47 nMKinesin-8 microtubule-stimulated ATPase motor assay[10][11][12]
KIF19A IC50 224 nMKinesin motor protein panel[11][12]
Cytotoxicity EC50 0.041 µMMDA-MB-157 human breast cancer cells (24h treatment)[10]

Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model

ParameterValueModel SystemReference
Dosage 25 mg/kgOVCAR-3 human ovarian cancer xenograft in mice[10]
Administration Route Intraperitoneal (ip)OVCAR-3 xenograft model[10]
Dosing Schedule Once daily for 2 daysOVCAR-3 xenograft model[10]
Outcome Inhibition of tumor growthOVCAR-3 xenograft model[10]
Tumor Regression 46%OVCAR-3 xenograft model (18-day daily administration)[2]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, this section outlines the general methodologies for the key experiments used to characterize the effects of this compound.

KIF18A Motor Assay (Microtubule-Stimulated ATPase Assay)
  • Objective: To determine the direct inhibitory effect of this compound on the ATPase activity of the KIF18A motor protein.

  • General Methodology: This assay measures the rate of ATP hydrolysis to ADP by recombinant KIF18A in the presence of microtubules. A luminescence-based ADP detection kit is typically used. The assay is performed with varying concentrations of this compound to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2]

Cell-Based Mitotic Feature Assay
  • Objective: To quantify the cellular phenotypes induced by this compound treatment, such as mitotic arrest and spindle defects.

  • General Methodology: Cancer cell lines, such as MDA-MB-157, are treated with a range of this compound concentrations for a defined period (e.g., 24 hours).[2][10] The cells are then fixed and stained with antibodies against specific cellular markers, including:

    • DNA: To visualize the chromosomes (e.g., using DAPI).

    • α-tubulin: To visualize the mitotic spindle.

    • Pericentrin (or γ-tubulin): To mark the centrosomes (spindle poles).

    • Phospho-histone H3 (pH3): A marker for cells in mitosis. High-content imaging and automated image analysis are used to quantify the percentage of mitotic cells, the incidence of multipolar spindles, and other mitotic abnormalities.[2]

Tubulin Polymerization Assay
  • Objective: To assess whether this compound has a direct effect on the polymerization of tubulin into microtubules.

  • General Methodology: Purified tubulin is incubated under conditions that promote polymerization in the presence of this compound, a positive control (e.g., paclitaxel, a microtubule stabilizer), a negative control (e.g., nocodazole, a microtubule destabilizer), and a vehicle control (DMSO). The extent of tubulin polymerization is monitored over time by measuring changes in light scattering or fluorescence.[2]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

  • General Methodology: Human cancer cells (e.g., OVCAR-3) are implanted into immunocompromised mice.[10] Once tumors are established, the mice are treated with this compound, a vehicle control, and potentially a standard-of-care chemotherapy agent. Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity, respectively. At the end of the study, tumors and tissues may be collected for further analysis.[2][10]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to this compound's effect on mitotic spindle assembly.

AM5308_Mechanism_of_Action cluster_0 Normal Mitosis (Metaphase) cluster_1 Mitosis with this compound KIF18A KIF18A MT Kinetochore-Microtubule (K-MT) Plus-End KIF18A->MT Localizes to Chr_Osc Chromosome Oscillations MT->Chr_Osc Dampens Met_Plate Metaphase Plate Alignment Chr_Osc->Met_Plate Leads to SAC_off Spindle Assembly Checkpoint (SAC) Inactive Met_Plate->SAC_off Satisfies Anaphase Anaphase Onset SAC_off->Anaphase AM5308 This compound KIF18A_i KIF18A (Inhibited) AM5308->KIF18A_i Inhibits ATPase Activity Chr_Osc_u Uncontrolled Chromosome Oscillations KIF18A_i->Chr_Osc_u Fails to Dampen Misalignment Chromosome Misalignment Chr_Osc_u->Misalignment SAC_on SAC Active Misalignment->SAC_on Activates M_Arrest Mitotic Arrest SAC_on->M_Arrest Leads to Apoptosis Apoptosis M_Arrest->Apoptosis

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Motor_Assay KIF18A Motor Assay IC50 IC50 for KIF18A Inhibition Motor_Assay->IC50 Determines Cell_Assay Cell-Based Mitotic Feature Assay Phenotypes Mitotic Arrest, Multipolar Spindles Cell_Assay->Phenotypes Quantifies Tubulin_Assay Tubulin Polymerization Assay Direct_Effect Direct Effect on Microtubule Dynamics Tubulin_Assay->Direct_Effect Assesses Xenograft Xenograft Model Establishment (e.g., OVCAR-3) Treatment Treatment with this compound Xenograft->Treatment Analysis Efficacy and Tolerability Analysis Treatment->Analysis Efficacy Tumor Growth Inhibition/Regression Analysis->Efficacy Measures

Caption: Preclinical Experimental Workflow for this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that selectively targets the mitotic machinery of chromosomally unstable cancer cells. Its specific mechanism of action, inhibiting the KIF18A motor protein, offers a differentiated profile from traditional anti-mitotic drugs. The preclinical data strongly support its potential for inducing mitotic catastrophe in vulnerable cancer cell populations. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound in treating patients with HGSOC, TNBC, and other CIN-positive malignancies. The identification of predictive biomarkers for sensitivity to KIF18A inhibition will also be a key area of future investigation to enable a personalized medicine approach.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Inhibition of KIF1A by AM-5308

This document provides a comprehensive technical overview of this compound, a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A. KIF18A is a critical motor protein for regulating chromosome alignment during cell division, and its inhibition represents a promising therapeutic strategy for targeting cancers characterized by chromosomal instability (CIN).

Core Mechanism of Action

KIF18A is a plus-end directed motor protein that utilizes ATP hydrolysis to move along kinetochore microtubules.[1][2][3] Its primary role is to suppress microtubule dynamics, which is essential for the precise alignment of chromosomes at the metaphase plate before they are segregated into daughter cells.[4][5] In cancer cells with high chromosomal instability (CIN), which often feature abnormal spindle structures and an increased burden of chromosome segregation, there is a heightened dependency on KIF18A to successfully complete mitosis.[1][6][7][8]

This compound functions as an allosteric inhibitor of KIF18A.[6] It binds to a pocket formed by the motor helices α4 and α6, which is near the microtubule-binding surface but distinct from the ATP-binding site.[6] This binding event prevents the necessary conformational changes required for motor function, thereby inhibiting the microtubule-stimulated ATPase activity of KIF18A.[9][10] The loss of KIF18A motor activity leads to a cascade of mitotic defects specifically in CIN-positive cells, culminating in cell death.

The key downstream effects of KIF18A inhibition by this compound include:

  • Activation of the Spindle Assembly Checkpoint (SAC): The failure of chromosomes to align correctly triggers a prolonged mitotic arrest mediated by the SAC.[4][6]

  • Mitotic Defects: Cells treated with this compound exhibit chromosome congression failure, multipolar spindles, and centrosome fragmentation.[6][8]

  • Apoptosis: The sustained mitotic arrest ultimately leads to programmed cell death (apoptosis), providing a selective mechanism for killing rapidly dividing, chromosomally unstable cancer cells.[4][6]

cluster_0 This compound Inhibition of KIF18A cluster_1 Cellular Consequences in CIN+ Cancer Cells AM5308 This compound KIF18A KIF18A Motor Domain (Allosteric Pocket) AM5308->KIF18A Binds to ATPase Inhibition of MT-Stimulated ATPase Activity KIF18A->ATPase Leads to Spindle Disrupted Spindle Microtubule Dynamics ATPase->Spindle Alignment Chromosome Congression Failure Spindle->Alignment SAC Spindle Assembly Checkpoint (SAC) Activation Alignment->SAC Arrest Prolonged Mitotic Arrest SAC->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1: Mechanism of this compound leading to apoptosis in CIN+ cells.

Quantitative Data Presentation

The biological activity of this compound has been characterized through various in vitro and cellular assays. The data below is summarized from multiple studies.

Table 1: Biochemical Activity of this compound
ParameterTargetValueAssay Type
IC₅₀ KIF18A47 nMKinesin-8 Microtubule-ATPase Motor Assay[9][10]
IC₅₀ KIF18A30 nMMT-ATPase Motor Assay (ADP-Glo)[11]
Table 2: Cellular Activity of this compound
ParameterCell LineValueAssay Type
Count EC₅₀ HeLa0.22 µM96-hour Cell Growth Assay[6]
Mitotic Arrest EC₅₀ MDA-MB-1570.041 µM24-hour Mitotic Feature Assay (pH3)[9]
PCM Foci EC₅₀ MDA-MB-1570.047 µM24-hour Mitotic Feature Assay (Pericentrin)[6]
Table 3: Selectivity Profile of this compound
TargetIC₅₀ / % InhibitionAssay Type
KIF19A 224 nMMT-ATPase Motor Assay[10]
TRK-A Kinase Binding observed at 1 µMCompetitive Kinase Binding Assay[6]
Other Kinesins Good specificity against a diverse panelMT-ATPase Motor Assay[10]
Tubulin Polymerization No direct effectIn Vitro Tubulin Polymerization Assay[6]
Table 4: In Vivo Antitumor Activity of this compound
ModelDosingResult
OVCAR-3 Xenograft 25 mg/kg, IP, daily for 2 daysTumor growth inhibition[9]
HGSOC PDX Model Not Specified46% Tumor Regression[6]

Detailed Experimental Protocols

KIF18A Microtubule-Stimulated ATPase Motor Assay (ADP-Glo)

This assay quantifies the ATPase activity of the KIF18A motor domain by measuring the amount of ADP produced in the presence of microtubules.

  • Materials: Recombinant human KIF18A motor domain, taxol-stabilized microtubules, ADP-Glo™ Kinase Assay kit (Promega), assay buffer (e.g., 20 mM PIPES pH 6.8, 50 mM NaCl, 1 mM EGTA, 2 mM MgCl₂, 1 mM DTT, 20 µM Taxol).

  • Protocol:

    • Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

    • In a 384-well plate, add the KIF18A enzyme and microtubules to each well.

    • Add the this compound dilutions or DMSO (vehicle control) to the appropriate wells.

    • Initiate the reaction by adding a solution of ATP (e.g., final concentration of 100 µM).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent, which terminates the enzymatic reaction and depletes remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the DMSO control and determine IC₅₀ values by fitting the data to a four-parameter dose-response curve.[6]

Cellular Mitotic Feature Assay (High-Content Imaging)

This imaging-based assay quantifies the cellular response to KIF18A inhibition by measuring markers of mitotic arrest and spindle defects.

start Seed Cells (e.g., MDA-MB-157) in 96-well plates incubate1 Incubate for 24h to allow attachment start->incubate1 treat Treat cells with This compound serial dilutions or DMSO control incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 fix Fix cells with 4% PFA incubate2->fix perm Permeabilize with 0.5% Triton X-100 fix->perm block Block with BSA or normal goat serum perm->block stain Stain with Primary Antibodies - Anti-phospho-Histone H3 (pH3) - Anti-Pericentrin (PCM) block->stain wash1 Wash cells stain->wash1 stain2 Stain with Secondary Antibodies (Alexa Fluor-conjugated) + DAPI for DNA wash1->stain2 wash2 Wash cells stain2->wash2 image Acquire Images (High-Content Microscope) wash2->image analyze Analyze Images: - Identify nuclei (DAPI) - Quantify pH3 intensity - Count PCM foci per cell image->analyze

Figure 2: Workflow for the cellular mitotic feature assay.

  • Protocol:

    • Cell Plating: Seed a sensitive cell line (e.g., MDA-MB-157) into 96- or 384-well imaging plates and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a range of this compound concentrations for 24-48 hours. Include DMSO as a negative control.

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.5% Triton X-100 in PBS).

    • Immunostaining:

      • Block non-specific binding using a blocking buffer (e.g., 5% BSA in PBS).

      • Incubate with primary antibodies targeting mitotic markers: rabbit anti-phospho-Histone H3 (Ser10) to identify cells in mitosis and mouse anti-Pericentrin to mark centrosomes.

      • After washing, incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).

      • Counterstain nuclei with DAPI.

    • Imaging and Analysis: Acquire images using a high-content automated microscope. Use image analysis software to segment cells based on the DAPI signal and quantify the percentage of pH3-positive cells and the number of pericentrin (PCM) foci per cell.

    • Data Analysis: Plot the percentage of pH3-positive cells or the average PCM foci count against the drug concentration to determine EC₅₀ values.[6]

In Vivo Tumor Xenograft Study

This protocol assesses the antitumor efficacy of this compound in an animal model.

  • Model: Immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors from a sensitive human cancer cell line (e.g., OVCAR-3).

  • Protocol:

    • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

    • Tumor Growth: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

    • Randomization: Randomize mice into treatment and vehicle control groups.

    • Dosing: Administer this compound (formulated in an appropriate vehicle) via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 25 mg/kg, once daily).[9] The vehicle group receives the formulation without the active compound.

    • Monitoring: Measure tumor volumes with calipers and monitor mouse body weight and overall health regularly throughout the study.

    • Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) or tumor regression percentage for the treatment group compared to the vehicle control group. Tissues can be harvested for pharmacodynamic biomarker analysis (e.g., pH3 staining).[6][12]

References

AM-5308: A Technical Guide to its Role in Inducing Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms and cellular effects of AM-5308, a novel small-molecule inhibitor, in inducing apoptosis in tumor cells. The information presented herein is curated from scientific literature and is intended to support further research and development in oncology.

Core Mechanism of Action: KIF18A Inhibition

This compound is a potent and selective inhibitor of the kinesin motor protein KIF18A.[1] KIF18A plays a crucial role in regulating chromosome alignment during mitosis. By inhibiting KIF18A's motor activity, this compound disrupts the normal process of cell division, leading to mitotic arrest. This prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the tumor cell.[1]

Signaling Pathway from KIF18A Inhibition to Apoptosis

The induction of apoptosis by this compound is a multi-step process initiated by the inhibition of KIF18A. This leads to a cascade of events culminating in the activation of executioner caspaces and cell death. The key steps in this signaling pathway are outlined below.

G AM5308 This compound KIF18A KIF18A AM5308->KIF18A MitoticArrest Mitotic Arrest KIF18A->MitoticArrest CyclinB1 Increased Cyclin B1 MitoticArrest->CyclinB1 MCL1 Decreased MCL-1 MitoticArrest->MCL1 Apoptosis Apoptosis MCL1->Apoptosis clPARP Increased Cleaved PARP Apoptosis->clPARP

Signaling cascade from this compound to apoptosis.

Quantitative Data: Efficacy in Cancer Cell Lines

While specific IC50 or EC50 values for this compound are not extensively detailed in the primary literature, data for its closely related analogs, AM-0277 and AM-1882, which share the same mechanism of action, provide a strong indication of the potency of this class of KIF18A inhibitors.

CompoundCell LineCancer TypeCount EC50 (µM)
AM-0277 MDA-MB-468Breast0.047 (mean for sensitive lines)
HCC1954Breast
OVCAR3Ovarian
OVCAR4Ovarian
OVCAR8Ovarian
AM-1882 MDA-MB-468Breast0.021 (mean for sensitive lines)
HCC1954Breast
OVCAR3Ovarian
OVCAR4Ovarian
OVCAR8Ovarian
Table 1: In vitro efficacy of KIF18A inhibitors in various cancer cell lines.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the apoptotic effects of this compound on tumor cells.

Cell Viability and Growth Assays

These assays are fundamental to determining the cytotoxic effects of this compound and calculating metrics such as EC50.

Workflow for determining cell viability and EC50.

Protocol:

  • Cell Seeding: Plate tumor cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-treated control group.

  • Incubation: Incubate the plates for a period of 96 hours.

  • Viability Assessment: Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, to each well.

  • Data Measurement: Measure the luminescence or absorbance using a plate reader.

  • Analysis: Normalize the data to the DMSO control and plot the concentration-response curves to determine the EC50 values.[1]

Apoptosis Assays

To specifically confirm that cell death is occurring via apoptosis, the following assays can be employed.

An increase in cleaved Poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved PARP. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved PARP band in this compound-treated cells compared to the control indicates apoptosis induction.[1]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[2][3]

Mitotic Feature Analysis

This analysis confirms the mechanism of mitotic arrest induced by this compound.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or DMSO for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with methanol.

  • Immunostaining: Block the cells and then stain with primary antibodies against markers of mitosis, such as phospho-histone H3 (pH3) and pericentrin (PCM), followed by fluorescently labeled secondary antibodies. Counterstain DNA with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells positive for mitotic markers and the number of PCM foci per cell. An increase in these markers is indicative of mitotic arrest.[1]

G cluster_0 Cell Prep & Treatment cluster_1 Staining cluster_2 Analysis A Grow cells on coverslips B Treat with this compound (24h) A->B C Fix and Permeabilize B->C D Immunostain for pH3, PCM, α-tubulin C->D E Counterstain with DAPI D->E F Fluorescence Microscopy E->F G Quantify mitotic cells & PCM foci F->G

Workflow for mitotic feature analysis.

Conclusion

This compound represents a promising therapeutic agent that induces apoptosis in tumor cells through the targeted inhibition of KIF18A. Its mechanism of action, leading to mitotic arrest and subsequent programmed cell death, offers a potential vulnerability in chromosomally unstable cancers. The experimental protocols and data presented in this guide provide a framework for further investigation into the therapeutic potential of this compound and other KIF18A inhibitors.

References

Investigating AM-5308 in Chromosomally Unstable Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromosomal instability (CIN) is a defining characteristic of many aggressive human cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[1][2] This state of persistent chromosome mis-segregation during mitosis presents a unique vulnerability that can be therapeutically exploited. The kinesin motor protein KIF18A plays a critical role in regulating chromosome alignment at the metaphase plate, and its inhibition has emerged as a promising strategy to selectively target CIN-positive cancer cells. AM-5308 is a potent and selective small-molecule inhibitor of KIF18A that has demonstrated significant preclinical activity in chromosomally unstable cancer models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound functions by inhibiting the microtubule-dependent ATPase activity of KIF18A.[1] This inhibition disrupts the proper alignment of chromosomes during mitosis, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptotic cell death in cancer cells with a high degree of chromosomal instability.[1][3] Notably, normal, chromosomally stable cells are significantly less sensitive to KIF18A inhibition, suggesting a favorable therapeutic window for this compound.[1]

cluster_0 This compound cluster_1 KIF18A Function cluster_2 Mitotic Process This compound This compound ATPase ATPase Activity This compound->ATPase Inhibits KIF18A KIF18A KIF18A->ATPase Drives Chromosome_Congression Chromosome Congression ATPase->Chromosome_Congression Enables Mitotic_Checkpoint Mitotic Checkpoint Activation Chromosome_Congression->Mitotic_Checkpoint Prevents Inappropriate Mitotic_Arrest Mitotic Arrest Mitotic_Checkpoint->Mitotic_Arrest Leads to Apoptosis Apoptosis in CIN Cells Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Activity

The inhibitory activity of this compound and related compounds against KIF18A and its effect on the proliferation of various cancer cell lines are summarized below.

CompoundTargetIC50 (nM)Cell LineCancer TypeCell-based EC50 (nM)Reference
This compound KIF18A 47 MDA-MB-157TNBC41[1]
AM-1882KIF18A230---[4]
AM-9022KIF18A47---[4]
AMG650 (Sovilnesib)KIF18A71---[4]
BTB-1KIF18A1690---[4]

Table 1: In vitro inhibitory activity of KIF18A inhibitors.

Cell LineCancer TypeThis compound EC50 (µM)
MDA-MB-157TNBC0.041
HeLaCervical Cancer>6
OVCAR-3HGSOCSensitive
JIMT-1Breast CancerSensitive

Table 2: Proliferative EC50 values of this compound in various cancer cell lines. Note: "Sensitive" indicates that while a specific EC50 value for this compound was not provided in the search results, the cell line was described as sensitive to KIF18A inhibition.

In Vivo Efficacy

The anti-tumor efficacy of this compound was evaluated in mouse xenograft models of HGSOC and TNBC.

Animal ModelCancer TypeTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Tumor Regression (TR)Reference
OVCAR-3 XenograftHGSOCThis compound (25 mg/kg, i.p.)Once daily for 2 days-46%[1]
JIMT-1 XenograftBreast CancerAM-9022 (30 mg/kg, p.o.)Daily for 21 days-16%[1]
JIMT-1 XenograftBreast CancerAM-9022 (100 mg/kg, p.o.)Daily for 21 days-94%[1]

Table 3: In vivo anti-tumor efficacy of KIF18A inhibitors.

Experimental Protocols

KIF18A ATPase Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay and specific KIF18A inhibitor studies.[1][5][6][7][8][9]

Materials:

  • Recombinant human KIF18A protein

  • Microtubules

  • This compound (or other inhibitors)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates (white, opaque)

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing KIF18A enzyme, microtubules, and the desired concentration of this compound in kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 5 µL for a 384-well plate or 25 µL for a 96-well plate.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add a double volume of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the KIF18A activity.

  • Data Analysis: Calculate the percent inhibition of KIF18A activity for each concentration of this compound relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

cluster_workflow ADP-Glo™ Assay Workflow A Prepare KIF18A, Microtubules, and this compound in Reaction Buffer B Initiate Reaction with ATP A->B C Incubate at Room Temperature B->C D Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) C->D E Incubate for 40 min D->E F Add Kinase Detection Reagent (Convert ADP to ATP, Initiate Luminescence) E->F G Incubate for 30-60 min F->G H Measure Luminescence G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for KIF18A ATPase activity assay.
Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.[10][11][12]

Materials:

  • Chromosomally unstable cancer cell lines (e.g., OVCAR-3, MDA-MB-157)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

  • 96-well plates (clear)

  • Microplate reader capable of absorbance measurement

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add the solubilization solution to dissolve the crystals.

    • For MTS: Add MTS reagent directly to the culture medium and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Determine the EC50 value by plotting the data and fitting to a dose-response curve.

In Vivo Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1]

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Chromosomally unstable cancer cells (e.g., OVCAR-3)

  • This compound formulated for in vivo administration (e.g., in 20% PEG400 + 10% VE-TPGS + 70% (10% HP-β-CD) in water for oral gavage)[13]

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and tumor regression (TR) for the this compound treated group compared to the control group.

cluster_workflow In Vivo Xenograft Study Workflow A Implant Cancer Cells Subcutaneously in Mice B Allow Tumors to Establish A->B C Randomize Mice into Treatment and Control Groups B->C D Administer this compound or Vehicle C->D E Monitor Tumor Growth and Body Weight D->E F Continue Treatment until Endpoint E->F G Analyze Tumor Growth Inhibition and Regression F->G

Caption: Workflow for in vivo xenograft studies.

Conclusion

This compound is a promising therapeutic agent that selectively targets the KIF18A kinesin motor protein, a key vulnerability in chromosomally unstable cancers. Its potent in vitro and in vivo activity against HGSOC and TNBC models, coupled with a favorable safety profile in preclinical studies, highlights its potential as a novel anti-cancer therapeutic. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in the further investigation and clinical translation of this compound and other KIF18A inhibitors.

References

AM-5308: A Targeted Approach to Disrupting Cell Cycle Progression in Chromosomally Unstable Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AM-5308 is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A, a protein that plays a critical role in chromosome alignment during cell division. In chromosomally unstable (CIN) cancer cells, which are highly dependent on KIF18A for successful mitosis, this compound induces mitotic arrest, leading to subsequent cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cell cycle progression, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers and drug development professionals in the investigation and potential clinical application of KIF18A inhibitors as a targeted therapy for cancers characterized by chromosomal instability.

Introduction

Chromosomal instability is a hallmark of many aggressive cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[1] This inherent genomic instability presents a therapeutic vulnerability, as these cancer cells are often highly reliant on specific cellular machinery to manage the chaotic process of cell division. One such critical component is the mitotic kinesin KIF18A, which functions to suppress chromosome oscillations and ensure their proper alignment at the metaphase plate.[2] Inhibition of KIF18A disrupts this delicate process, leading to the activation of the spindle assembly checkpoint (SAC) and ultimately, mitotic catastrophe and cell death in CIN cancer cells, while largely sparing healthy, chromosomally stable cells.[3]

This compound has emerged as a potent and selective inhibitor of KIF18A's ATPase activity, demonstrating significant preclinical anti-tumor activity.[4] This guide delves into the technical details of this compound's impact on cell cycle progression, providing a foundation for further research and development.

Mechanism of Action of this compound

This compound selectively targets the motor domain of KIF18A, inhibiting its microtubule-stimulated ATPase activity.[4] This enzymatic activity is essential for KIF18A to translocate along microtubules and regulate their dynamics at the plus-ends. By inhibiting this function, this compound prevents the proper alignment of chromosomes at the metaphase plate, leading to a prolonged mitotic arrest. This arrest is mediated by the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[2][5] Prolonged activation of the SAC in response to KIF18A inhibition ultimately triggers apoptosis and cell death in cancer cells exhibiting chromosomal instability.[5]

Signaling Pathway of this compound Action

AM5308_Pathway cluster_cell Cancer Cell with Chromosomal Instability cluster_effect Downstream Effects AM5308 This compound KIF18A KIF18A (Mitotic Kinesin) AM5308->KIF18A Inhibition AM5308->KIF18A MT_Dynamics Microtubule Dynamics (at plus ends) KIF18A->MT_Dynamics Regulates KIF18A->MT_Dynamics Chr_Alignment Chromosome Alignment at Metaphase Plate MT_Dynamics->Chr_Alignment Controls MT_Dynamics->Chr_Alignment SAC Spindle Assembly Checkpoint (SAC) Chr_Alignment->SAC Satisfies Chr_Alignment->SAC Mitotic_Arrest Prolonged Mitotic Arrest Anaphase Anaphase Progression SAC->Anaphase Inhibits SAC->Anaphase Apoptosis Apoptosis / Mitotic Catastrophe Mitotic_Arrest->Apoptosis Mitotic_Arrest->Apoptosis Chr_Mis Chromosome Missegregation Mitotic_Arrest->Chr_Mis Chr_Mis->Apoptosis Chr_Mis->Apoptosis

Caption: Mechanism of this compound induced mitotic catastrophe.

Quantitative Data on Cell Cycle Progression

The primary effect of this compound on cancer cells is a pronounced arrest in the M-phase of the cell cycle. This section summarizes the quantitative data from cell cycle analysis experiments.

Table 1: Effect of this compound on Cell Cycle Distribution in MDA-MB-157 Cells
Treatment (24h)Concentration (µM)% G1 Phase% S Phase% G2 Phase% M Phase
DMSO (Control)-Data not availableData not availableData not availableData not available
This compound0.041 (EC50)Data not availableData not availableData not availableSignificant Increase[4]
This compound1Data not availableData not availableData not availableSignificant Increase[4]
Table 2: Effect of this compound on Cell Cycle Distribution in OVCAR-3 Cells
Treatment (48h)Concentration (µM)% G1 Phase% S Phase% G2 Phase% M Phase
DMSO (Control)-Data not availableData not availableData not availableData not available
This compoundSpecific concentrations not detailedData not availableData not availableData not availableSignificant Increase

Note: While OVCAR-3 is a key cell line for studying KIF18A inhibitors, specific quantitative data on the cell cycle distribution after this compound treatment is not publicly available. The expected outcome is a significant mitotic arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on cell cycle progression.

KIF18A Microtubule-Stimulated ATPase Assay

This assay measures the ability of this compound to inhibit the ATPase activity of KIF18A, which is essential for its motor function.

Workflow Diagram:

ATPase_Assay_Workflow start Start prep_reagents Prepare Reagents: - KIF18A Enzyme - Microtubules - ATP - this compound dilutions start->prep_reagents incubation Incubate KIF18A, Microtubules, and this compound prep_reagents->incubation add_atp Initiate Reaction: Add ATP incubation->add_atp reaction ATPase Reaction (ADP produced) add_atp->reaction add_adpglo Add ADP-Glo™ Reagent reaction->add_adpglo luminescence Measure Luminescence add_adpglo->luminescence end End luminescence->end

Caption: Workflow for the KIF18A ATPase assay.

Materials:

  • Recombinant human KIF18A protein

  • Paclitaxel-stabilized microtubules

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.1 mg/mL BSA)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add KIF18A enzyme and microtubules to each well.

  • Add the this compound dilutions or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition of KIF18A ATPase activity for each concentration of this compound and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle following treatment with this compound.

Workflow Diagram:

Flow_Cytometry_Workflow start Start cell_culture Culture MDA-MB-157 or OVCAR-3 cells start->cell_culture treatment Treat cells with this compound or DMSO (Control) cell_culture->treatment harvest Harvest and wash cells treatment->harvest fixation Fix cells in cold 70% ethanol (B145695) harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining analysis Analyze on Flow Cytometer staining->analysis end End analysis->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • MDA-MB-157 or OVCAR-3 cells

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed MDA-MB-157 or OVCAR-3 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection and quantification of key cell cycle regulatory proteins, such as Cyclin B1 and CDK1, in cells treated with this compound.

Workflow Diagram:

Western_Blot_Workflow start Start cell_lysis Lyse this compound-treated and control cells start->cell_lysis protein_quant Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-Cyclin B1, anti-CDK1) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL secondary_ab->detection end End detection->end

Caption: Workflow for Western blot analysis.

Materials:

  • This compound-treated and control cell lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., rabbit anti-Cyclin B1, mouse anti-CDK1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with this compound and DMSO.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagents and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound represents a promising therapeutic agent that selectively targets the mitotic machinery of chromosomally unstable cancer cells. Its ability to inhibit KIF18A leads to a potent and specific induction of mitotic arrest and subsequent cell death. The technical information and protocols provided in this guide offer a framework for researchers to further investigate the cellular and molecular effects of this compound and other KIF18A inhibitors. A deeper understanding of the quantitative impact on cell cycle progression and the intricacies of the downstream signaling pathways will be crucial for the successful clinical translation of this targeted therapeutic strategy. Further studies are warranted to obtain more precise quantitative data to build upon the foundational knowledge outlined in this document.

References

The Discovery and Development of AM-5308: A KIF18A Inhibitor for Chromosomally Unstable Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AM-5308 is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A, a motor protein that plays a critical role in chromosome segregation during cell division. KIF18A is overexpressed in various cancers and has been identified as a promising therapeutic target, particularly in tumors characterized by chromosomal instability (CIN). This document provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Introduction

Chromosomal instability, a hallmark of many aggressive cancers, presents a therapeutic vulnerability. KIF18A, a plus-end directed motor protein of the kinesin-8 family, is essential for dampening the oscillations of chromosomes at the metaphase plate, ensuring proper alignment before segregation. In cancer cells with CIN, there is a heightened dependency on KIF18A to manage the chaotic mitotic environment. Inhibition of KIF18A's microtubule-stimulated ATPase activity leads to mitotic checkpoint activation, prolonged mitotic arrest, and ultimately, cell death in these vulnerable cancer cells, while largely sparing normal, chromosomally stable cells.

This compound emerged from a structure-activity relationship (SAR) campaign aimed at identifying potent and selective inhibitors of KIF18A. This guide details the key preclinical findings that highlight the therapeutic potential of this compound.

Discovery and Optimization

This compound was developed through the optimization of an initial hit compound, AM-7710. The SAR studies focused on enhancing potency against KIF18A while maintaining selectivity against other kinesin motor proteins.

Table 1: In Vitro Potency of this compound and Related Compounds

CompoundKIF18A IC50 (nM)
AM-77106160[1][2]
This compound 47 [3]
AM-1882Not Specified
AM-902262[1][2]

Mechanism of Action

This compound selectively inhibits the microtubule-stimulated ATPase activity of KIF18A.[3] This enzymatic activity is crucial for KIF18A's function in regulating microtubule dynamics at the plus-ends of kinetochore microtubules. By inhibiting this activity, this compound disrupts proper chromosome alignment, leading to the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Prolonged activation of the SAC in response to KIF18A inhibition ultimately triggers apoptotic cell death in cancer cells.

Signaling Pathway

The inhibition of KIF18A by this compound initiates a cascade of events centered around the mitotic checkpoint. While the complete signaling network is still under investigation, a key consequence is the sustained activation of the SAC. This involves the recruitment and retention of mitotic checkpoint complex (MCC) proteins, such as MAD2 and BUBR1, at unaligned kinetochores.

G cluster_0 Mitosis cluster_1 This compound Intervention KIF18A KIF18A MT_Dynamics Microtubule Dynamics (at kinetochore plus-ends) KIF18A->MT_Dynamics Chromosome_Alignment Proper Chromosome Alignment MT_Dynamics->Chromosome_Alignment SAC_Inactive Spindle Assembly Checkpoint (SAC) Inactive Chromosome_Alignment->SAC_Inactive Anaphase Anaphase Progression SAC_Inactive->Anaphase AM_5308 This compound KIF18A_Inhibited KIF18A Inhibited AM_5308->KIF18A_Inhibited MT_Dysregulation Microtubule Dysregulation KIF18A_Inhibited->MT_Dysregulation Misalignment Chromosome Misalignment MT_Dysregulation->Misalignment SAC_Active Spindle Assembly Checkpoint (SAC) Active Misalignment->SAC_Active Apoptosis Apoptosis SAC_Active->Apoptosis

Figure 1: this compound Mechanism of Action Pathway.

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated potent cytotoxic effects in various cancer cell lines, particularly those with features of chromosomal instability. A key observation is the induction of cell cycle arrest in the G2/M phase, consistent with its mechanism of action of activating the mitotic checkpoint.

Table 2: In Vitro Cellular Activity of this compound

Cell LineCancer TypeParameterValue
MDA-MB-157Triple-Negative Breast CancerEC50 (Cell Cycle Arrest)0.041 µM[3]
Human Bone Marrow CellsNormalCytotoxicityObserved at 0-10 µM (24h)[3]
In Vivo Studies

The anti-tumor activity of this compound has been evaluated in xenograft models. In a mouse model using the OVCAR-3 human ovarian cancer cell line, this compound demonstrated significant tumor growth inhibition.

Table 3: In Vivo Efficacy of this compound in OVCAR-3 Xenograft Model

DoseRoute of AdministrationDosing ScheduleOutcome
25 mg/kgIntraperitoneal (ip)Once daily for 2 daysInhibited tumor growth[3]

Experimental Protocols

KIF18A Microtubule-Stimulated ATPase Assay

This assay quantifies the ATPase activity of KIF18A in the presence of microtubules and assesses the inhibitory potential of compounds like this compound. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 15 mM Tris (pH 7.5), 10 mM MgCl2, 0.01% Tween 20, and 1 µM paclitaxel.

    • Reconstitute human KIF18A protein to a working concentration.

    • Prepare a microtubule solution (e.g., 60 µg/mL) from purified tubulin.

    • Prepare a solution of ATP at the desired concentration (e.g., 25 µM).

    • Serially dilute this compound to the desired test concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the reaction buffer, KIF18A protein, microtubules, and the test compound (this compound) or DMSO as a control.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of KIF18A ATPase activity for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Reaction Setup cluster_1 ADP Detection cluster_2 Data Analysis A Prepare Reagents (KIF18A, MTs, ATP, this compound) B Combine in 384-well plate A->B C Incubate (e.g., 60 min, RT) B->C D Add ADP-Glo™ Reagent (Incubate 40 min, RT) C->D E Add Kinase Detection Reagent (Incubate 30-60 min, RT) D->E F Measure Luminescence E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Figure 2: KIF18A ATPase Assay Workflow.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells, such as the triple-negative breast cancer cell line MDA-MB-157.

Protocol:

  • Cell Culture and Treatment:

    • Culture MDA-MB-157 cells in appropriate media and conditions.

    • Treat the cells with various concentrations of this compound (e.g., 0-10 µM) or DMSO as a control for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.

    • Incubate the cells at -20°C for at least 2 hours for fixation.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate gating strategies to exclude doublets and debris.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of this compound-treated cells to the DMSO control.

G cluster_0 Cell Preparation cluster_1 Staining & Analysis A Culture MDA-MB-157 cells B Treat with this compound (e.g., 24h) A->B C Harvest and Fix (70% Ethanol) B->C D Stain with Propidium Iodide and RNase A C->D E Flow Cytometry Acquisition D->E F Analyze DNA Content (G0/G1, S, G2/M phases) E->F

Figure 3: Cell Cycle Analysis Workflow.
OVCAR-3 Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a setting that mimics human ovarian cancer.

Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of OVCAR-3 cells and Matrigel into the flank of immunocompromised mice.

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 25 mg/kg) via intraperitoneal injection according to the desired schedule (e.g., once daily for a specified number of days).

    • Administer the vehicle control to the control group.

  • Tumor Measurement:

    • Measure the tumor dimensions with calipers at regular intervals.

    • Calculate the tumor volume.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Compare the tumor growth in the this compound-treated group to the control group to determine the extent of tumor growth inhibition.

Conclusion

This compound is a potent and selective inhibitor of KIF18A with promising preclinical anti-tumor activity, particularly in cancer models characterized by chromosomal instability. Its mechanism of action, centered on the activation of the spindle assembly checkpoint, provides a clear rationale for its selective cytotoxicity towards cancer cells. The in vitro and in vivo data presented in this guide support the continued investigation of this compound and other KIF18A inhibitors as a novel therapeutic strategy for a range of difficult-to-treat cancers. Further studies are warranted to fully elucidate its clinical potential.

References

AM-5308's selectivity for KIF18A over other kinesins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the selectivity profile of AM-5308, a potent inhibitor of the mitotic kinesin KIF18A. A comprehensive understanding of a compound's selectivity is paramount in drug development to anticipate on-target efficacy and potential off-target effects. Here, we present quantitative data on this compound's activity against a panel of kinesin motor proteins, detail the experimental protocols used for its characterization, and visualize the key signaling pathways influenced by KIF18A.

Quantitative Selectivity Profile of this compound

This compound demonstrates notable selectivity for KIF18A over other kinesin motor proteins. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human kinesins, as determined by microtubule-stimulated ATPase assays.

Kinesin TargetThis compound IC50 (nM)Fold Selectivity vs. KIF18A
KIF18A 47 1x
KIF19A2244.8x
KIF18B>10,000>212x
Eg5 (KIF11)>10,000>212x
CENP-E>10,000>212x
KIFC1>10,000>212x

Data sourced from biochemical microtubule-stimulated ATPase motor assays.[1][2][3]

As the data indicates, this compound is most potent against KIF18A.[2][4] It exhibits a nearly 5-fold selectivity over the closely related kinesin KIF19A.[2] For other kinesins tested, including KIF18B, the mitotic kinesin Eg5, CENP-E, and KIFC1, the IC50 values were significantly higher, indicating minimal inhibitory activity at concentrations effective against KIF18A.

Experimental Protocols

The selectivity of this compound was primarily determined using a biochemical microtubule-stimulated ATPase assay. This assay measures the rate of ATP hydrolysis by the kinesin motor domain, a fundamental process for its motor function. Inhibition of this activity by a compound like this compound is a direct measure of its potency.

Microtubule-Stimulated Kinesin ATPase Assay (ADP-Glo™ Format)

This protocol outlines the general steps for determining the IC50 of an inhibitor against a kinesin motor protein using the ADP-Glo™ Kinase Assay from Promega.

1. Reagent Preparation:

  • Kinesin Enzyme: Recombinant human kinesin motor domains (e.g., KIF18A, KIF19A, etc.) are purified and diluted to a working concentration (e.g., 2-4 nM) in a suitable assay buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.1 mg/mL BSA).
  • Microtubules: Paclitaxel-stabilized microtubules are prepared from purified tubulin and diluted in the assay buffer to a concentration that stimulates robust ATPase activity (e.g., 50-100 µg/mL).
  • ATP Solution: A stock solution of ATP is diluted in the assay buffer to a final concentration that is typically at or near the Km of the specific kinesin for ATP.
  • Test Compound (this compound): A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations. A DMSO-only control is also prepared.
  • ADP-Glo™ Reagents: The ADP-Glo™ Reagent and Kinase Detection Reagent are prepared according to the manufacturer's instructions.

2. Assay Procedure:

  • The assay is typically performed in a 384-well plate format.
  • To each well, add the following components in order:
  • Test compound (this compound) or DMSO vehicle control.
  • Kinesin enzyme.
  • Microtubules.
  • The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.
  • The reaction is initiated by the addition of the ATP solution.
  • The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C). The reaction time is optimized to ensure linear ADP production.

3. Signal Detection:

  • The ATPase reaction is stopped, and any remaining ATP is depleted by adding the ADP-Glo™ Reagent. The plate is incubated for 40 minutes at room temperature.
  • The Kinase Detection Reagent is then added to convert the generated ADP into ATP and simultaneously catalyze a luciferase-based reaction that produces a luminescent signal. The plate is incubated for another 30-60 minutes at room temperature.
  • The luminescence is measured using a plate-reading luminometer.

4. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced, and therefore, to the kinesin's ATPase activity.
  • The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control.
  • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

KIF18A Signaling Pathways in Cancer

KIF18A is known to be overexpressed in several cancers and its activity is implicated in pathways that promote cell proliferation, migration, and invasion. The following diagrams illustrate the position of KIF18A in two such pathways.

KIF18A_JNK_Pathway Extracellular_Signals Extracellular Signals (e.g., Stress, Growth Factors) JNK1 JNK1 Extracellular_Signals->JNK1 c_Jun c-Jun JNK1->c_Jun Phosphorylates KIF18A_Gene KIF18A Gene (Promoter) c_Jun->KIF18A_Gene Binds to & Activates KIF18A_Protein KIF18A Protein KIF18A_Gene->KIF18A_Protein Transcription & Translation Cell_Proliferation Cervical Cancer Cell Proliferation KIF18A_Protein->Cell_Proliferation Promotes

Caption: JNK1/c-Jun signaling pathway leading to KIF18A expression.

KIF18A_Akt_MMP_Pathway KIF18A KIF18A Akt Akt KIF18A->Akt Activates MMP7 MMP-7 Akt->MMP7 Upregulates MMP9 MMP-9 Akt->MMP9 Upregulates Cell_Invasion_Migration Cancer Cell Invasion & Migration MMP7->Cell_Invasion_Migration MMP9->Cell_Invasion_Migration

Caption: KIF18A's role in the Akt/MMP signaling cascade.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the experimental workflow for determining the selectivity of a kinesin inhibitor like this compound.

Experimental_Workflow Compound_Prep Compound Dilution (this compound) Assay_Setup ATPase Assay Setup (Kinesin, MTs, Compound) Compound_Prep->Assay_Setup Reaction Initiate Reaction (Add ATP) Assay_Setup->Reaction Detection Signal Detection (ADP-Glo™) Reaction->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: Workflow for kinesin inhibitor selectivity screening.

References

The KIF18A Inhibitor AM-5308: A Mechanistic and Preclinical Evaluation for the Treatment of Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and the absence of targeted therapies. A promising therapeutic strategy has emerged from targeting the mitotic kinesin KIF18A, a motor protein essential for the proliferation of chromosomally unstable cancer cells, a characteristic feature of many TNBC tumors. This technical guide provides an in-depth overview of the preclinical data and therapeutic potential of AM-5308, a potent and selective inhibitor of KIF18A. We detail its mechanism of action, present comprehensive quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for key assays. This document serves as a resource for researchers and drug development professionals investigating novel therapeutic avenues for triple-negative breast cancer.

Introduction: The Rationale for Targeting KIF18A in TNBC

Triple-negative breast cancer, defined by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, accounts for 15-20% of all breast cancers and is associated with a poor prognosis.[1][2] A key hallmark of aggressive cancers like TNBC is chromosomal instability (CIN), which arises from persistent errors in chromosome segregation during mitosis.[2][3] This inherent vulnerability in the mitotic machinery of CIN-positive cancer cells presents a unique therapeutic window.

KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating chromosome alignment at the metaphase plate.[4][5] While KIF18A is largely dispensable for the division of normal, chromosomally stable cells, cancer cells with a high degree of CIN are synthetically lethal with the genetic ablation of KIF18A.[6][7] This selective dependency makes KIF18A an attractive therapeutic target for cancers characterized by CIN, such as TNBC.[2][3] this compound has been identified as a potent and selective small molecule inhibitor of the KIF18A motor protein.[3]

Mechanism of Action: Induction of Mitotic Catastrophe

This compound functions by inhibiting the microtubule-stimulated ATPase activity of KIF18A.[3] This inhibition disrupts the proper alignment of chromosomes during metaphase, leading to the activation of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[3][8][9]

In chromosomally unstable TNBC cells, the inhibition of KIF18A by this compound leads to a prolonged mitotic arrest.[6] This sustained activation of the SAC ultimately triggers mitotic catastrophe, a form of apoptosis that occurs during mitosis.[4] This selective killing of CIN-positive cancer cells, while largely sparing normal diploid cells, forms the basis of the therapeutic potential of this compound.[2][3]

Below is a diagram illustrating the proposed signaling pathway of this compound in TNBC cells.

AM5308_Mechanism AM5308 This compound KIF18A KIF18A (Motor Protein) AM5308->KIF18A Binds to ATPase_Activity ATPase Activity Inhibition AM5308->ATPase_Activity Inhibits KIF18A->ATPase_Activity Chromosome_Congression Failed Chromosome Congression ATPase_Activity->Chromosome_Congression Leads to SAC Spindle Assembly Checkpoint (SAC) Activation Chromosome_Congression->SAC Triggers Mitotic_Arrest Prolonged Mitotic Arrest SAC->Mitotic_Arrest Induces Apoptosis Apoptosis (Mitotic Catastrophe) Mitotic_Arrest->Apoptosis Results in TNBC_Cell Chromosomally Unstable TNBC Cell Apoptosis->TNBC_Cell Selectively Kills

Caption: Mechanism of action of this compound in TNBC cells.

Preclinical Efficacy of this compound

The preclinical activity of this compound has been evaluated in a panel of TNBC cell lines and in vivo xenograft models, demonstrating potent and selective anti-tumor effects.

In Vitro Activity

This compound exhibits potent cytotoxic activity against a range of TNBC cell lines, particularly those with mutations in the tumor suppressor gene TP53, which is often associated with chromosomal instability.[3] The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound in various cancer cell lines are summarized below.

Cell LineCancer TypeTP53 StatusKIF18A ATPase IC50 (nM)Mitotic Arrest (pH3) EC50 (µM)Cell Count EC50 (µM)Reference
MDA-MB-157TNBCMutant470.041-[3]
OVCAR-3HGSOCMutant---[3]
JIMT-1HER2+ BreastMutant---[3]
CTG-0017TNBC PDX----[3]
CTG-0437TNBC PDX----[3]

HGSOC: High-Grade Serous Ovarian Cancer; PDX: Patient-Derived Xenograft. Data for some endpoints were not available in the cited literature.

In Vivo Efficacy

In vivo studies using TNBC xenograft models have demonstrated robust anti-tumor activity of this compound at well-tolerated doses.[3] Treatment with this compound led to significant tumor growth inhibition and, in some cases, tumor regression.

ModelCancer TypeTreatment and DoseOutcomeReference
OVCAR-3 XenograftHGSOCThis compound (25 mg/kg, i.p., daily) for 18 days46% Tumor Regression[3]
TNBC PDX (CTG-0017)TNBCAM-9022 (related KIF18A inhibitor)83% Tumor Regression[3]
TNBC PDX (CTG-0437)TNBCAM-9022 (related KIF18A inhibitor)101% Tumor Growth Inhibition[3]

Note: Data for this compound in TNBC PDX models was not explicitly detailed in the primary source, hence data for a related, late-stage KIF18A inhibitor (AM-9022) from the same study is presented.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

KIF18A MT-ATPase Motor Assay (ADP-Glo™ Assay)

This biochemical assay is used to measure the enzymatic activity of KIF18A and the inhibitory potential of compounds like this compound.

Principle: The assay quantifies the amount of ADP produced during the ATPase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The intensity of the light is proportional to the KIF18A activity.

Protocol Overview:

  • Reaction Setup: A reaction mixture containing purified KIF18A protein, microtubules, and ATP is prepared in a 384-well plate.

  • Inhibitor Addition: this compound or other test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at room temperature to allow for ATP hydrolysis.

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP produced into ATP and generate a luminescent signal.

  • Signal Detection: Luminescence is measured using a plate reader. The IC50 value is calculated from the dose-response curve.

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep1 Prepare KIF18A, Microtubules, and ATP Solution react1 Combine Reagents and this compound in 384-well Plate prep1->react1 prep2 Prepare Serial Dilutions of this compound prep2->react1 react2 Incubate at Room Temperature react1->react2 detect1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) react2->detect1 detect2 Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) detect1->detect2 detect3 Measure Luminescence detect2->detect3 analysis1 Plot Dose-Response Curve detect3->analysis1 analysis2 Calculate IC50 Value analysis1->analysis2

Caption: Workflow for the KIF18A MT-ATPase Motor Assay.

Mitotic Imaging Assay

This cell-based assay is used to quantify the effects of this compound on mitotic arrest.

Principle: Cells are treated with the inhibitor and then stained with fluorescent antibodies against markers of mitosis, such as phospho-histone H3 (pH3), and centrosomes (pericentrin). The cells are then imaged, and the percentage of cells in mitosis is quantified.

Protocol Overview:

  • Cell Culture: TNBC cells (e.g., MDA-MB-157) are seeded in multi-well plates.

  • Treatment: Cells are treated with this compound at various concentrations for 24-48 hours.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • Immunostaining: Cells are incubated with primary antibodies against pH3 and pericentrin, followed by fluorescently labeled secondary antibodies. DNA is counterstained with DAPI.

  • Imaging: Images are acquired using a high-content imaging system.

  • Image Analysis: Automated image analysis is used to identify and quantify the number of mitotic cells based on pH3 staining and to assess spindle morphology using pericentrin staining. The EC50 for mitotic arrest is then calculated.

In Vivo TNBC Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human TNBC cells or patient-derived tumor fragments are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Protocol Overview:

  • Cell/Tumor Implantation: TNBC cells (e.g., from a patient-derived xenograft line like CTG-0017) are implanted subcutaneously or in the mammary fat pad of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 25 mg/kg, intraperitoneally, daily), while the control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight and general health are also monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry).

  • Data Analysis: Tumor growth inhibition (TGI) and/or tumor regression are calculated and statistically analyzed.

Xenograft_Workflow start Implant TNBC Cells/PDX into Immunodeficient Mice tumor_growth Allow Tumors to Establish (e.g., 100-200 mm³) start->tumor_growth randomize Randomize Mice into Control and Treatment Groups tumor_growth->randomize treatment Administer this compound (or Vehicle Control) randomize->treatment monitor Monitor Tumor Volume and Mouse Health treatment->monitor monitor->treatment Daily Dosing endpoint Endpoint: Excise Tumors for Weight and Biomarker Analysis monitor->endpoint analysis Calculate Tumor Growth Inhibition/Regression endpoint->analysis

Caption: Workflow for the in vivo TNBC xenograft study.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic agent for the treatment of triple-negative breast cancer, particularly tumors characterized by chromosomal instability. Its mechanism of action, which involves the selective induction of mitotic catastrophe in cancer cells, offers a potential therapeutic advantage over traditional chemotherapies that affect all dividing cells. The robust preclinical data, demonstrating both potent in vitro cytotoxicity and significant in vivo anti-tumor efficacy, strongly support the continued clinical development of KIF18A inhibitors for TNBC.

Future research should focus on identifying predictive biomarkers of response to KIF18A inhibition to enable patient stratification in clinical trials. Further investigation into combination therapies, potentially with agents that also target DNA damage response pathways, may lead to even more effective treatment regimens for this challenging disease. The continued development of this compound and other KIF18A inhibitors holds the potential to provide a much-needed targeted therapy for patients with triple-negative breast cancer.

References

The Pharmacodynamics of AM-5308: A Technical Guide to a Novel KIF18A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of AM-5308, a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A. By targeting the adenosine (B11128) triphosphate (ATP) hydrolysis-driven motor activity of KIF18A, this compound represents a promising therapeutic strategy against cancers characterized by chromosomal instability (CIN). This document details the compound's mechanism of action, presents key quantitative data from preclinical studies, outlines the experimental protocols used for its characterization, and illustrates the critical cellular pathways involved.

Core Mechanism of Action

This compound selectively targets the kinesin motor protein KIF18A, which plays a crucial role in regulating chromosome alignment during mitosis.[1] KIF18A localizes to the plus-ends of kinetochore microtubules and dampens chromosome oscillations, ensuring their proper congression at the metaphase plate.

The primary mechanism of this compound is the inhibition of KIF18A's microtubule-stimulated ATPase activity.[1] This enzymatic activity is essential for providing the energy required for KIF18A to move along microtubules. By inhibiting this function, this compound effectively stalls the motor protein, leading to a cascade of mitotic disruptions specifically in cancer cells with high levels of chromosomal instability (CIN). These disruptions include:

  • Failed Chromosome Alignment: Inhibition of KIF18A prevents chromosomes from aligning correctly at the metaphase plate.

  • Spindle Assembly Checkpoint (SAC) Activation: The failure of proper chromosome alignment triggers a prolonged activation of the SAC, a critical cellular surveillance mechanism that halts the cell cycle to prevent errors in chromosome segregation.[1]

  • Mitotic Arrest & Cell Death: Prolonged mitotic arrest due to SAC activation ultimately leads to apoptosis (programmed cell death), selectively eliminating the rapidly dividing, chromosomally unstable cancer cells while largely sparing normal, healthy cells.[1]

Quantitative Pharmacodynamic Data

The potency and cellular activity of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

ParameterValueAssay TypeTarget SpeciesReference
IC50 30 nMKIF18A Enzymatic ActivityHuman[2][3]
IC50 47 nMKIF18A Microtubule ATPase ActivityHuman[1][4]
IC50 (KIF19A) 224 nMKinesin Specificity PanelHuman[4]

Table 1: In Vitro Enzymatic Potency and Selectivity of this compound.

ParameterValueCell LineAssay TypeReference
EC50 (Mitotic Arrest) 41 nM (0.041 µM)MDA-MB-157High-Content Imaging (pH3 Marker)[1]
EC50 (Mitotic Arrest) Double-digit nM rangeOVCAR-3High-Content Imaging (pH3 Marker)
Effect on Normal Cells Minimal Toxicity (at 1 µM)Human Bone Marrow Mononuclear CellsCell Cycle & Growth Analysis

Table 2: In Vitro Cellular Activity of this compound.

ParameterDose & RegimenAnimal ModelEfficacy OutcomeReference
Anti-Tumor Activity 25 mg/kg, i.p., once dailyOVCAR-3 Xenograft (Mouse)Inhibited tumor growth[1]

Table 3: In Vivo Pharmacodynamic Profile of this compound.

Signaling and Experimental Workflow Diagrams

Visualizations of the molecular pathway and the experimental process are critical for understanding the context of this compound's activity and characterization.

G cluster_0 Normal Mitosis (CIN+ Cancer Cell) cluster_1 Pharmacological Intervention cluster_2 This compound Mediated Mitotic Disruption KIF18A Active KIF18A ATP ATP Hydrolysis KIF18A->ATP utilizes MT Kinetochore Microtubules Align Chromosome Alignment MT->Align ATP->MT powers movement on SAC SAC Satisfied Align->SAC Anaphase Anaphase Progression SAC->Anaphase AM5308 This compound AM5308->KIF18A binds & inhibits Inhibit Inhibited ATPase Activity Misalign Chromosome Misalignment Inhibit->Misalign SAC_Active Prolonged SAC Activation Misalign->SAC_Active Arrest Mitotic Arrest SAC_Active->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of this compound in chromosomally unstable (CIN+) cancer cells.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation biochem Biochemical Assay (KIF18A ATPase Activity) ic50 Determine IC50 biochem->ic50 cell_potency Cellular Potency Assay (Mitotic Arrest - pH3) ec50 Determine EC50 cell_potency->ec50 selectivity Selectivity Panel (vs. other Kinesins) pk Pharmacokinetics (Rodent) efficacy Tumor Xenograft Model (e.g., OVCAR-3) pk->efficacy pd Pharmacodynamics (Tumor pH3 modulation) efficacy->pd dose Dose-Response Efficacy pd->dose start This compound (Test Compound) start->biochem start->cell_potency start->selectivity start->pk

Caption: Experimental workflow for the preclinical characterization of this compound.

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on the standard procedures used in the characterization of KIF18A inhibitors like this compound.

KIF18A Microtubule-Stimulated ATPase Activity Assay

This assay quantifies the enzymatic activity of KIF18A by measuring the amount of ADP produced from ATP hydrolysis in the presence of microtubules. The ADP-Glo™ Kinase Assay system is commonly used for this purpose.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer consisting of 15 mM PIPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, and 1 mM EGTA.

    • Reconstitute human KIF18A motor domain protein to a working concentration (e.g., 5-10 nM) in reaction buffer.

    • Prepare taxol-stabilized microtubules (e.g., 50-100 nM) in reaction buffer.

    • Prepare a solution of ATP (e.g., 100-200 µM) in reaction buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in reaction buffer.

  • Reaction Setup (384-well plate format):

    • To each well, add 2.5 µL of the KIF18A protein solution.

    • Add 2.5 µL of the this compound dilution (or DMSO for control wells).

    • Add 2.5 µL of the microtubule solution.

    • Incubate the plate at room temperature for 10 minutes to allow for compound binding.

  • Initiation and Incubation:

    • Initiate the reaction by adding 2.5 µL of the ATP solution to each well.

    • Mix gently and incubate the plate at room temperature for 60-90 minutes.

  • ADP Detection (ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to DMSO controls and determine the IC₅₀ value using a non-linear regression curve fit.

High-Content Cellular Imaging for Mitotic Arrest

This assay measures the potency of this compound in inducing mitotic arrest in a relevant cancer cell line by quantifying the fraction of cells positive for the mitotic marker phospho-histone H3 (pH3).

Protocol:

  • Cell Culture and Plating:

    • Culture MDA-MB-157 or OVCAR-3 cells in appropriate growth medium.

    • Seed cells into 96-well or 384-well imaging plates at a density that ensures sub-confluency at the end of the experiment (e.g., 2,000-4,000 cells per well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Treat the cells with the compound dilutions and incubate for 24 hours. Include DMSO-only wells as a negative control.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against phospho-histone H3 Ser10 (e.g., Rabbit anti-pH3, 1:1000 dilution) overnight at 4°C.

    • Wash three times with PBS containing 0.1% Tween-20.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488, 1:2000 dilution) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS containing 0.1% Tween-20.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system. Capture at least two channels (one for the nuclear stain, one for the pH3 signal).

    • Use automated image analysis software to identify individual nuclei based on the Hoechst signal.

    • Quantify the intensity of the pH3 signal within each nucleus.

    • Calculate the percentage of pH3-positive cells for each treatment condition.

    • Determine the EC₅₀ value by plotting the percentage of mitotic cells against the compound concentration.

In Vivo Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor activity of this compound in an immunodeficient mouse model bearing human cancer cell-derived tumors.

Protocol:

  • Animal Model and Tumor Implantation:

    • Use female athymic nude mice (6-8 weeks old).

    • Culture OVCAR-3 cells to ~80% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements (Volume = (length x width²)/2).

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Dosing and Administration:

    • Prepare the dosing formulation for this compound (e.g., 25 mg/kg) in a suitable vehicle (e.g., 20% SBE-β-CD in saline).

    • Administer the compound or vehicle control to the respective groups via intraperitoneal (i.p.) injection once daily.

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate tumor growth inhibition (TGI) at the end of the study.

    • For pharmacodynamic assessment, a satellite group of mice can be euthanized at specific time points post-dose to collect tumor tissue for analysis of mitotic markers like pH3 by immunohistochemistry.

References

The Potent Anti-Tumor Efficacy of AM-5308 in High-Grade Serous Ovarian Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data on AM-5308, a potent and selective inhibitor of the mitotic kinesin KIF18A, and its effects on high-grade serous ovarian cancer (HGSOC) cells. The data presented herein demonstrates the potential of this compound as a therapeutic agent for this aggressive and often chemoresistant malignancy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

High-grade serous ovarian cancer is characterized by significant chromosomal instability (CIN), a feature that can be therapeutically exploited. This compound targets KIF18A, a motor protein essential for chromosome alignment during mitosis in cells with high CIN. Inhibition of KIF18A by this compound leads to mitotic checkpoint activation, prolonged mitotic arrest, and subsequent apoptotic cell death in HGSOC cells. This targeted approach shows significant promise in selectively eliminating cancer cells while sparing normal, chromosomally stable cells. This guide summarizes the key quantitative data, details the experimental methodologies used to assess the efficacy of this compound, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of this compound's Effects on HGSOC Cells

The anti-proliferative and pro-apoptotic activity of this compound has been evaluated across various HGSOC cell lines. The following tables summarize the key quantitative findings.

Cell LineIC50 (nM)Assay TypeReference
OVCAR-347Kinesin-8 Microtubule (MT)-ATPase motor assay[1][2]
MDA-MB-15741 (EC50)Mitosis Phase Arrest[1]

Table 1: In Vitro Inhibitory Activity of this compound. The IC50 and EC50 values indicate the concentration of this compound required to inhibit 50% of the target's activity or to induce 50% of the maximum response, respectively.

Cell LineTreatmentEffectReference
Human Bone Marrow Cells1 µM this compound (24h)Cell cycle arrest at mitosis phase[1]
MDA-MB-1570.5 µM this compound (24h)Mitotic spindle abnormalities[3]

Table 2: Cytotoxic and Cell Cycle Effects of this compound. These data highlight the potent effect of this compound on cell division.

ModelTreatmentOutcomeReference
OVCAR-3 Xenograft (Mouse)25 mg/kg, ip, once daily for 2 daysInhibition of tumor growth[1]

Table 3: In Vivo Efficacy of this compound. This demonstrates the translation of in vitro findings to a preclinical animal model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the effects of this compound on HGSOC cells.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound on HGSOC cells.

  • Cell Seeding: HGSOC cells (e.g., OVCAR-3) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., ranging from 0.1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

  • Cell Treatment: HGSOC cells are seeded in 6-well plates and treated with this compound at various concentrations (e.g., 0.5 µM and 1 µM) or DMSO for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution (100 µg/mL) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control group.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on cell cycle progression.

  • Cell Treatment: HGSOC cells are treated with this compound or DMSO for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis

This technique is used to detect changes in the expression of key proteins involved in the mitotic checkpoint and apoptosis.

  • Protein Extraction: HGSOC cells are treated with this compound or DMSO for the desired time points. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., Cyclin B1, cleaved PARP, BubR1, KIF18A, MCL-1) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Visualizing the Mechanism and Workflow

Diagrams are provided to illustrate the signaling pathway affected by this compound and a typical experimental workflow.

G cluster_0 Mitosis cluster_1 This compound Intervention cluster_2 Cellular Consequences KIF18A KIF18A MT Microtubule Plus-Ends KIF18A->MT Regulates dynamics Spindle_Defects Mitotic Spindle Defects KIF18A->Spindle_Defects Chromosome Chromosome Alignment MT->Chromosome Ensures proper AM5308 This compound AM5308->KIF18A Inhibits ATPase activity Checkpoint Mitotic Checkpoint Activation (Spindle Assembly Checkpoint) Spindle_Defects->Checkpoint Leads to Arrest Prolonged Mitotic Arrest Checkpoint->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Results in

Figure 1: Signaling pathway of this compound in HGSOC cells.

G start Start seed_cells Seed HGSOC Cells in 96-well plates start->seed_cells treat_cells Treat with this compound (or DMSO control) seed_cells->treat_cells incubate Incubate for 72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for a cell viability assay.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for high-grade serous ovarian cancer. Its mechanism of action, centered on the inhibition of the KIF18A motor protein, leads to selective killing of chromosomally unstable HGSOC cells. The quantitative data from in vitro and in vivo studies demonstrate potent anti-tumor activity at nanomolar concentrations. The detailed experimental protocols provided in this guide are intended to facilitate further research and validation of these findings. The continued investigation of this compound and other KIF18A inhibitors is a promising avenue for addressing the unmet clinical need in HGSOC.

References

Methodological & Application

Application Notes and Protocols for AM-5308 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-5308 is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A is a plus-end directed motor protein that plays a critical role in mitosis by regulating chromosome alignment at the metaphase plate and modulating spindle microtubule dynamics.[1][3][4] Inhibition of KIF18A's ATPase activity disrupts the mitotic process, leading to mitotic arrest, spindle abnormalities, and eventual apoptosis, particularly in chromosomally unstable cancer cells.[1][2][5] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to study its effects on cell viability, cell cycle progression, and mitotic spindle integrity.

Mechanism of Action

This compound functions by inhibiting the microtubule-dependent ATPase activity of KIF18A.[1] This inhibition prevents the proper alignment of chromosomes during metaphase, activating the spindle assembly checkpoint (SAC).[2][6] Prolonged activation of the SAC in chromosomally unstable cancer cells, which are often more reliant on KIF18A for successful mitosis, leads to mitotic catastrophe, DNA damage, and subsequent apoptosis.[1][5]

Data Presentation

In Vitro Activity of this compound and Related KIF18A Inhibitors
CompoundAssayTarget/Cell LineIC50/EC50Reference
This compoundKinesin-8 MT-ATPase Motor AssayKIF18A47 nM[1][2]
This compoundKinesin Motor AssayKIF19A224 nM[2]
This compoundCell Cycle ArrestMDA-MB-1570.041 µM[1]
This compoundCell Growth Assay (96h)HeLa~0.1 µM[7]
ATX020 (related KIF18A inhibitor)KIF18A ATPase ActivityKIF18A14.5 nM[1]
ATX020 (related KIF18A inhibitor)Anti-proliferative ActivityOVCAR-353.3 nM[1]
ATX020 (related KIF18A inhibitor)Anti-proliferative ActivityOVCAR-8534 nM[1]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (e.g., using MTT or CellTiter-Glo®)

This protocol is designed to determine the effect of this compound on the viability and proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-157, OVCAR-3)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear or opaque-walled tissue culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization buffer (for MTT assay)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired time period (e.g., 72-96 hours).

  • Viability Assessment:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

      • Remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

      • Mix gently to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance or luminescence readings to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the EC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI)/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 0.041 µM for MDA-MB-157) or vehicle control for a specified time (e.g., 24 hours).[1]

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on single cells to exclude doublets and aggregates.

    • Use cell cycle analysis software to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is expected with this compound treatment.

Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol describes the visualization of mitotic spindles and chromosome alignment in cells treated with this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-157)

  • Complete cell culture medium

  • This compound stock solution

  • Glass coverslips in a 12-well or 24-well plate

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin (for spindle visualization) and pericentrin (for centrosome visualization)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for DNA staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a multi-well plate.

    • Allow cells to attach and grow to 50-70% confluency.

    • Treat cells with this compound (e.g., 0.5 µM for MDA-MB-157) or vehicle control for 24 hours.[7]

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block the cells with 1% BSA in PBS for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-α-tubulin and anti-pericentrin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope. Observe for changes in spindle morphology, chromosome alignment, and centrosome number.

Visualizations

AM5308_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Mitosis AM5308 This compound KIF18A KIF18A (Mitotic Kinesin) AM5308->KIF18A Inhibits Microtubule Microtubule Dynamics (ATPase Activity) KIF18A->Microtubule Regulates Chromosome Chromosome Alignment at Metaphase Plate KIF18A->Chromosome Suppresses Oscillations Microtubule->Chromosome Enables SAC Spindle Assembly Checkpoint (SAC) Chromosome->SAC Monitors MitoticArrest Mitotic Arrest SAC->MitoticArrest Activates DNA_Damage DNA Damage (γH2AX ↑) MitoticArrest->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Experimental_Workflow_Cell_Viability cluster_workflow Cell Viability Assay Workflow start Seed Cells in 96-well Plate incubation1 Incubate Overnight start->incubation1 treatment Treat with this compound (Dose-Response) incubation1->treatment incubation2 Incubate for 72-96h treatment->incubation2 assay Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubation2->assay readout Measure Absorbance or Luminescence assay->readout analysis Data Analysis (EC50 Calculation) readout->analysis end Results analysis->end Experimental_Workflow_Cell_Cycle cluster_workflow Cell Cycle Analysis Workflow start Seed Cells in 6-well Plate incubation1 Incubate Overnight start->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate for 24h treatment->incubation2 harvest Harvest and Fix Cells (70% Ethanol) incubation2->harvest stain Stain with Propidium Iodide and RNase harvest->stain analysis Flow Cytometry Analysis stain->analysis end Results (Cell Cycle Distribution) analysis->end

References

Application Notes and Protocols for AM-5308 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of AM-5308, a potent and selective inhibitor of the mitotic kinesin KIF18A. The provided data and methodologies are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.

Overview of this compound

This compound is a small molecule inhibitor of KIF18A, a motor protein essential for the proper alignment of chromosomes during mitosis.[1] By inhibiting KIF18A, this compound disrupts the mitotic spindle, leading to mitotic arrest and subsequent cell death in cancer cells with chromosomal instability (CIN).[2][3] This selective action makes it a promising therapeutic candidate for cancers characterized by high levels of CIN, such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[2][3] Preclinical studies have demonstrated its antitumor activity in xenograft models.[1][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the related KIF18A inhibitor, AM-1882, from in vivo studies.

Table 1: In Vivo Dosage and Administration of this compound

ParameterDetailsReference
Compound This compound[1][2]
Animal Model Mouse (OVCAR-3 Xenograft)[1]
Dosage 25 mg/kg[1][2]
50 mg/kg[2]
Administration Route Intraperitoneal (i.p.)[1][2]
Dosing Frequency Once daily[1]
Treatment Duration 2 days to 18 days[1][2]

Table 2: In Vivo Dosage and Administration of AM-1882

ParameterDetailsReference
Compound AM-1882[2]
Animal Model Mouse (OVCAR-3, OVCAR-8, CAL-51 Xenografts)[2]
Dosage 100 mg/kg[2]
Administration Route Intraperitoneal (i.p.)[2]
Dosing Frequency Daily[2]
Treatment Duration 18 days[2]

Table 3: Pharmacokinetic Parameters of this compound and AM-1882 in Mice (OVCAR-3 Xenograft Model)

CompoundDose (i.p.)Plasma AUC (µM·h)Tumor ConcentrationReference
This compound25 mg/kg2.6-fold higher in OVCAR-8 studyHigher in tumor relative to plasma[2]
AM-1882100 mg/kgSimilar across CDX studiesSimilar in tumor and plasma[2]

Experimental Protocols

Formulation of this compound for In Vivo Administration

A common formulation for the intraperitoneal injection of this compound is a suspension in a vehicle composed of DMSO and a cyclodextrin-based solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline

  • Sterile, pyrogen-free saline

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL, a 20 mg/mL stock in DMSO can be prepared.[1]

  • For the working solution, dilute the DMSO stock solution with the 20% SBE-β-CD in saline. To prepare a 1 mL working solution, add 100 µL of the 20 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline.[1] This results in a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

  • Mix the solution thoroughly by vortexing or sonication to ensure a uniform suspension.

  • It is recommended to prepare the formulation fresh on the day of use.[1]

Ovarian Cancer Xenograft Model (OVCAR-3)

This protocol describes the establishment of a subcutaneous OVCAR-3 xenograft model in immunocompromised mice.

Materials:

  • OVCAR-3 human ovarian adenocarcinoma cell line

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Matrigel®

  • Female athymic nude or BALB/c nude mice (6-8 weeks old)

  • Sterile PBS

  • Trypsin-EDTA

  • Syringes and needles (e.g., 27-gauge)

Protocol:

  • Cell Culture: Culture OVCAR-3 cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the exponential growth phase before harvesting.

  • Cell Preparation:

    • Wash the cells with sterile PBS.

    • Harvest the cells using trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.

    • Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).

    • Adjust the cell concentration as required.

  • Tumor Implantation:

    • On the day of injection, mix the OVCAR-3 cell suspension with an equal volume of Matrigel®.

    • Inject 100-200 µL of the cell suspension (containing 1-10 million cells) subcutaneously into the flank of each mouse.

  • Tumor Monitoring and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Measure tumor volume using calipers (Volume = (length x width^2)/2).

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Begin administration of this compound or vehicle control according to the desired dosing schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of KIF18A inhibition and a general experimental workflow for in vivo studies with this compound.

KIF18A_Inhibition_Pathway cluster_mitosis Mitosis cluster_inhibition KIF18A Inhibition Normal_Mitosis Normal Mitosis KIF18A KIF18A Normal_Mitosis->KIF18A Chromosome_Alignment Proper Chromosome Alignment KIF18A->Chromosome_Alignment Inhibited_KIF18A Inhibited KIF18A Anaphase Anaphase Chromosome_Alignment->Anaphase Cell_Division Successful Cell Division Anaphase->Cell_Division AM5308 This compound AM5308->Inhibited_KIF18A Inhibits Mitotic_Arrest Mitotic Arrest Inhibited_KIF18A->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: KIF18A Inhibition Pathway.

In_Vivo_Workflow Start Start Cell_Culture OVCAR-3 Cell Culture Start->Cell_Culture Tumor_Implantation Subcutaneous Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment This compound or Vehicle Administration (i.p.) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Analysis Tumor Excision & Analysis (Weight, Histology, PK) Endpoint->Analysis End End Analysis->End

Caption: In Vivo Experimental Workflow.

References

AM-5308 solubility and preparation for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-5308 is a potent and selective inhibitor of the mitotic kinesin KIF18A, a motor protein crucial for chromosome alignment during cell division.[1][2][3] By inhibiting the ATPase activity of KIF18A, this compound disrupts the mitotic spindle, activates the spindle assembly checkpoint (SAC), and ultimately leads to mitotic catastrophe and apoptosis in cancer cells, particularly those exhibiting chromosomal instability (CIN).[4][5] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent for treating aggressive cancers such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[4][6] This document provides detailed application notes and protocols for the solubility and preparation of this compound for laboratory use.

Physicochemical and Biological Properties

PropertyValueReference
Molecular Formula C26H35N5O5S[2][7]
Molecular Weight 529.66 g/mol [2]
CAS Number 2410796-89-1[1][7]
Appearance Solid[2]
Purity >99%[1]
Target KIF18A[1][2][3]
IC50 47 nM (for KIF18A-mediated microtubule ATPase activity)[1][2][3]
Off-Target Activity KIF19A (IC50 = 224 nM)[2]

Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes its solubility in a common laboratory solvent.

SolventConcentrationReference
DMSO 10 mM[1][2]

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol for a 10 mM Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.52966 mg of this compound (Molecular Weight = 529.66).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Protocol:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Application to Cells: Add the diluted this compound working solutions to your cell cultures. For example, to treat MDA-MB-157 cells, a concentration range of 0-10 μM for 24 hours can be used to assess cytotoxicity.[1]

Protocol for In Vivo Dissolution

For animal studies, a suspended solution of this compound can be prepared for oral or intraperitoneal injection.[1]

Materials:

  • This compound

  • DMSO

  • 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline

Protocol for a 2 mg/mL Suspended Solution:

  • Prepare a 20 mg/mL this compound solution in DMSO.

  • Dilution: Add 100 μL of the 20 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in Saline.

  • Mixing: Mix the solution thoroughly to ensure a uniform suspension. This will yield a 2 mg/mL suspended solution of this compound.[1]

Visualizations

Signaling Pathway of this compound in Chromosomally Unstable Cancer Cells

AM5308_Pathway cluster_0 Mitosis cluster_1 Cellular Response This compound This compound KIF18A KIF18A This compound->KIF18A Inhibits (IC50=47nM) Microtubules Microtubules KIF18A->Microtubules Regulates Dynamics SAC Spindle Assembly Checkpoint (SAC) Activation KIF18A->SAC Inhibition leads to Chromosomes Chromosomes Microtubules->Chromosomes Pulls Metaphase_Plate Chromosomes->Metaphase_Plate Aligns at Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Multipolarity Multipolarity & Centrosome Fragmentation Mitotic_Arrest->Multipolarity Apoptosis Apoptosis Multipolarity->Apoptosis Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM This compound Stock in DMSO Prep_Working Prepare Working Solutions in Culture Medium Prep_Stock->Prep_Working Treatment Treat Cells with This compound Working Solutions Prep_Working->Treatment Cell_Culture Culture Cancer Cell Lines Cell_Culture->Treatment Incubation Incubate for Desired Time (e.g., 24-96h) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) Incubation->Cytotoxicity Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Incubation->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Microscopy Immunofluorescence Microscopy (Spindle Staining) Incubation->Microscopy

References

Techniques for Measuring KIF18A Inhibition by AM-5308: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIF18A, a member of the kinesin-8 family of molecular motors, is a critical regulator of chromosome alignment during mitosis.[1] It functions as a plus-end directed motor that moves along microtubules, playing an essential role in suppressing chromosome movements to ensure their proper congression at the metaphase plate.[1][2] The deregulation of KIF18A is often observed in various cancers, particularly those characterized by chromosomal instability (CIN), making it a compelling therapeutic target.[3][4] AM-5308 is a potent and selective small-molecule inhibitor of KIF18A that has demonstrated significant anti-tumor activity.[5][6] This document provides detailed application notes and protocols for various biochemical and cell-based assays to measure the inhibitory activity of this compound against KIF18A.

Mechanism of Action of this compound

This compound inhibits the microtubule-stimulated ATPase activity of KIF18A.[5] It is an ATP-noncompetitive inhibitor, suggesting that it does not bind to the ATP pocket of the kinesin motor domain.[7] Instead, it is believed to bind to the KIF18A-microtubule complex, stabilizing it in an inactive state.[8] This inhibition of ATPase activity prevents KIF18A from translocating along microtubules, leading to defects in chromosome congression, prolonged mitotic arrest, and ultimately, apoptosis in sensitive cancer cells.[7][9]

Quantitative Data Summary

The inhibitory potency of this compound and its selectivity against other kinesin motors have been characterized in various studies. The following tables summarize the key quantitative data.

Compound Assay IC50 (nM) Reference
This compoundKIF18A Microtubule-Stimulated ATPase Activity47[5][6]
This compoundKIF18A Microtubule-Stimulated ATPase Activity30[10][11]
This compoundKIF19A Microtubule-Stimulated ATPase Activity224[6]

Table 1: Biochemical Potency of this compound

Cell Line Assay Endpoint EC50 (µM) Reference
MDA-MB-157Cell Cycle ArrestMitosis0.041[5]

Table 2: Cellular Potency of this compound

Experimental Protocols

Biochemical Assay: KIF18A Microtubule-Stimulated ATPase Activity Assay

This assay directly measures the enzymatic activity of KIF18A and its inhibition by compounds like this compound. The assay quantifies the amount of ADP produced from ATP hydrolysis in the presence of microtubules.

Principle: The rate of ATP hydrolysis by KIF18A is significantly stimulated in the presence of microtubules. The amount of ADP produced is measured using a luminescence-based assay system (e.g., ADP-Glo™ Kinase Assay, Promega).

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection P1 Prepare KIF18A enzyme, microtubules, and this compound serial dilutions R1 Incubate KIF18A, microtubules, and this compound P1->R1 R2 Initiate reaction with ATP R1->R2 R3 Stop reaction and deplete remaining ATP R2->R3 D1 Add ADP detection reagent R3->D1 D2 Incubate to convert ADP to ATP D1->D2 D3 Add luciferase/luciferin to generate light D2->D3 D4 Measure luminescence D3->D4

Caption: Workflow for the KIF18A ATPase Assay.

Materials:

  • Recombinant human KIF18A motor domain

  • Paclitaxel-stabilized microtubules (e.g., from Cytoskeleton, Inc.)

  • This compound

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Assay buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween-20)

  • 384-well white plates

Protocol:

  • Prepare serial dilutions of this compound in assay buffer with 1% DMSO.

  • In a 384-well plate, add the this compound dilutions. Include DMSO-only wells as a control.

  • Add microtubules to a final concentration of approximately 60 µg/ml.

  • Add recombinant KIF18A protein to a final concentration of approximately 2.5 nM.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 25 µM.

  • Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[12]

Cell-Based Assay: Mitotic Arrest Analysis by Phospho-Histone H3 (pH3) Staining

This assay quantifies the percentage of cells in mitosis, which is expected to increase upon treatment with a KIF18A inhibitor due to the activation of the spindle assembly checkpoint.

Principle: Histone H3 is phosphorylated at Serine 10 (pH3) specifically during mitosis. This phosphorylation event can be detected using a specific antibody, allowing for the identification and quantification of mitotic cells by flow cytometry or high-content imaging.[13]

Workflow Diagram:

cluster_treatment Cell Treatment cluster_staining Immunostaining cluster_analysis Analysis T1 Seed cells in a multi-well plate T2 Treat with this compound for 16-24 hours T1->T2 S1 Fix and permeabilize cells T2->S1 S2 Incubate with anti-pH3 antibody S1->S2 S3 Incubate with fluorescently labeled secondary antibody S2->S3 S4 Counterstain DNA (e.g., with DAPI) S3->S4 A1 Acquire images using high-content imaging or analyze by flow cytometry S4->A1 A2 Quantify the percentage of pH3-positive cells A1->A2

Caption: Workflow for Mitotic Arrest Assay via pH3 Staining.

Materials:

  • Cancer cell line sensitive to KIF18A inhibition (e.g., OVCAR-3, MDA-MB-157)

  • This compound

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 96-well)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

  • Secondary antibody: Fluorescently labeled anti-rabbit IgG (e.g., Alexa Fluor 488)

  • DNA counterstain (e.g., DAPI or Propidium Iodide)

  • High-content imager or flow cytometer

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 16-24 hours. Include a DMSO-treated control.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes on ice.[13]

  • Wash the cells with PBS.

  • Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.

  • Incubate the cells with the primary anti-pH3 antibody (diluted in blocking buffer) for 1.5 hours at room temperature or overnight at 4°C.[13]

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI or Propidium Iodide.

  • Acquire images using a high-content imaging system or analyze the cell suspension by flow cytometry.

  • Quantify the percentage of pH3-positive cells in the total cell population for each treatment condition.

Cellular Phenotype Analysis: Chromosome Congression and Spindle Multipolarity

Inhibition of KIF18A leads to characteristic mitotic defects, including failure of chromosomes to align at the metaphase plate and the formation of multipolar spindles. These phenotypes can be visualized and quantified using immunofluorescence microscopy.

Principle: Cells are treated with this compound and then stained for key mitotic structures: DNA (chromosomes), α-tubulin (spindle microtubules), and pericentrin (centrosomes). High-resolution imaging allows for the assessment of chromosome alignment and spindle morphology.

Workflow Diagram:

cluster_treatment Cell Culture and Treatment cluster_staining Immunofluorescence Staining cluster_analysis Microscopy and Quantification C1 Grow cells on coverslips C2 Treat with this compound for 24 hours C1->C2 S1 Fix, permeabilize, and block cells C2->S1 S2 Incubate with primary antibodies (anti-α-tubulin, anti-pericentrin) S1->S2 S3 Incubate with fluorescently labeled secondary antibodies S2->S3 S4 Mount coverslips with DAPI S3->S4 A1 Image mitotic cells using a fluorescence microscope S4->A1 A2 Analyze chromosome alignment (metaphase plate width) A1->A2 A3 Quantify the percentage of cells with multipolar spindles A1->A3

Caption: Workflow for Analyzing Mitotic Phenotypes.

Materials:

  • Cancer cell line (e.g., HeLa, MDA-MB-231)

  • This compound

  • Glass coverslips in a multi-well plate

  • Fixation solution (e.g., ice-cold methanol (B129727) or paraformaldehyde)

  • Permeabilization buffer

  • Blocking buffer

  • Primary antibodies: Mouse anti-α-tubulin, Rabbit anti-pericentrin

  • Secondary antibodies: Fluorescently labeled anti-mouse and anti-rabbit IgG

  • Mounting medium with DAPI

  • Fluorescence microscope with high-resolution objectives

Protocol:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

  • Treat the cells with this compound at an effective concentration (e.g., 0.5 µM) for 24 hours.

  • Fix the cells with ice-cold methanol for 10 minutes or with paraformaldehyde followed by permeabilization.

  • Block the cells for 1 hour.

  • Incubate with a cocktail of primary antibodies (anti-α-tubulin and anti-pericentrin) for 1-2 hours.

  • Wash the cells three times.

  • Incubate with a cocktail of corresponding fluorescently labeled secondary antibodies for 1 hour in the dark.

  • Wash the cells three times.

  • Mount the coverslips onto glass slides using mounting medium containing DAPI.

  • Acquire images of mitotic cells using a fluorescence microscope.

  • For chromosome congression analysis: Measure the width of the DAPI signal at the metaphase plate. An increase in width indicates a congression defect.[14]

  • For spindle multipolarity analysis: Count the number of pericentrin-stained poles in mitotic cells. Quantify the percentage of cells with more than two poles.

KIF18A Signaling Pathway in Mitosis

KIF18A plays a crucial role in the complex series of events that ensure accurate chromosome segregation during mitosis. Its primary function is to regulate the dynamics of kinetochore-microtubules, thereby controlling chromosome movements.

cluster_mitosis Mitosis cluster_kif18a KIF18A Function Prophase Prophase: Spindle Assembly Prometaphase Prometaphase: Chromosome Attachment Prophase->Prometaphase Metaphase Metaphase: Chromosome Alignment Prometaphase->Metaphase Anaphase Anaphase: Sister Chromatid Separation Metaphase->Anaphase KIF18A_activity KIF18A motor activity (Microtubule-stimulated ATPase) MT_dynamics Suppresses microtubule dynamics at plus-ends KIF18A_activity->MT_dynamics Mitotic_Arrest Mitotic Arrest (Spindle Assembly Checkpoint Activation) KIF18A_activity->Mitotic_Arrest inhibition leads to Congression Promotes chromosome congression to the metaphase plate MT_dynamics->Congression Congression->Metaphase ensures proper alignment AM5308 This compound Inhibition Inhibition AM5308->Inhibition Inhibition->KIF18A_activity Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Role of KIF18A in Mitosis and the Effect of this compound.

These protocols and application notes provide a comprehensive framework for researchers to effectively measure and characterize the inhibition of KIF18A by this compound, facilitating further investigation into its therapeutic potential.

References

Application Notes and Protocols: AM-5308 in Combination with PARP Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromosomal instability (CIN) is a hallmark of many aggressive cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC). These cancers often exhibit mutations in tumor suppressor genes like TP53. A promising therapeutic strategy for CIN-positive cancers is the inhibition of KIF18A, a mitotic kinesin essential for chromosome segregation in these rapidly dividing and unstable cells. AM-5308 is a potent and selective inhibitor of the KIF18A motor protein.[1][2][3] Inhibition of KIF18A in chromosomally unstable cancer cells leads to mitotic checkpoint activation, multipolar cell division, and ultimately apoptosis.[2]

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA damage repair pathways, particularly those with mutations in BRCA1 or BRCA2 genes.[4][5][6] PARP inhibitors block the repair of single-strand DNA breaks, which then lead to the formation of double-strand breaks during DNA replication.[4] In cells with impaired homologous recombination (a key pathway for double-strand break repair due to BRCA mutations), this accumulation of DNA damage is lethal.

Recent preclinical evidence suggests a synergistic effect between KIF18A inhibitors and PARP inhibitors in cancer cells with specific genetic backgrounds, such as BRCA1 deficiency. The combination of a KIF18A inhibitor, structurally related to this compound, with the PARP inhibitor olaparib (B1684210) has been shown to enhance DNA damage and apoptosis in BRCA1-deficient cancer cell lines. This suggests that inhibiting both mitotic progression and DNA damage repair could be a powerful therapeutic strategy.

These application notes provide an overview of the preclinical data and detailed protocols for investigating the combination of this compound and PARP inhibitors in cancer cell lines.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell Line(s)Reference
KIF18A IC50 47 nM(Biochemical Assay)[1][3]
Cellular EC50 0.041 µMMDA-MB-157[1]
Observed Effects Mitotic ArrestMDA-MB-157, Human Bone Marrow Cells[1]
CytotoxicityHuman Bone Marrow Cells (at 0-10 µM)[1]
Antitumor ActivityOVCAR-3 xenograft model (in vivo)[1]
Table 2: Preclinical Synergistic Effects of KIF18A Inhibitors and Olaparib
Cancer Cell LineGenetic BackgroundKIF18A InhibitorPARP InhibitorObserved Synergistic EffectReference
HCC-1937BRCA1-mutantAM-1882OlaparibIncreased cleaved-PARP (apoptosis marker) and γH2AX (DNA double-strand break marker)
OVCAR-8BRCA1-promoter methylatedAM-1882OlaparibIncreased cleaved-PARP (apoptosis marker)
BRCA1-deficient modelsBRCA1-deficientAM-1882OlaparibEnhanced anti-cancer activity, increased double-strand DNA breaks, and apoptosis[7]
CCNE1-altered modelsCCNE1-alteredAMG 650OlaparibEnhanced anti-cancer activity[7]

Note: AM-1882 and AMG 650 are potent and selective KIF18A inhibitors from the same chemical series as this compound. Data from these analogues are considered indicative of the potential for this compound.

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Action cluster_1 PARP Inhibitor Action cluster_2 Combined Effect AM5308 This compound KIF18A KIF18A Inhibition AM5308->KIF18A MitoticCheckpoint Mitotic Checkpoint Activation KIF18A->MitoticCheckpoint Apoptosis1 Apoptosis MitoticCheckpoint->Apoptosis1 Synergy Synergistic Cell Death Apoptosis1->Synergy PARPi PARP Inhibitor PARP PARP Inhibition PARPi->PARP SSB Single-Strand Break Accumulation PARP->SSB DSB Double-Strand Break Formation SSB->DSB Apoptosis2 Apoptosis (in HR-deficient cells) DSB->Apoptosis2 Apoptosis2->Synergy

Caption: Mechanism of action for this compound and PARP inhibitors leading to synergistic cancer cell death.

G cluster_0 In Vitro Combination Study Workflow cluster_1 Endpoints start Seed Cancer Cell Lines treatment Treat with this compound, PARP Inhibitor, and Combination start->treatment incubation Incubate for 72-96 hours treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo) incubation->apoptosis western Western Blot (γH2AX, cleaved PARP) incubation->western analysis Data Analysis (Combination Index) viability->analysis apoptosis->analysis western->analysis

Caption: Experimental workflow for assessing the synergy of this compound and PARP inhibitors in vitro.

Experimental Protocols

Protocol 1: Cell Viability Assay for Combination Synergy

Objective: To determine the synergistic effect of this compound and a PARP inhibitor (e.g., olaparib) on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HCC-1937, OVCAR-8)

  • Complete cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • This compound (stock solution in DMSO)

  • PARP inhibitor (e.g., Olaparib, stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Drug Preparation and Treatment:

    • Prepare a dose-response matrix of this compound and the PARP inhibitor. A 6x6 matrix is recommended, with concentrations spanning the known IC50 values of each compound.

    • Include single-agent titrations for both drugs and a vehicle control (DMSO).

    • Serially dilute the drug stocks in culture medium to 2x the final desired concentration.

    • Remove the medium from the cell plate and add 100 µL of the appropriate drug dilution to each well.

  • Incubation:

    • Incubate the plate for 96 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Calculate the percentage of cell viability for each drug concentration and combination.

    • Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot for Apoptosis and DNA Damage Markers

Objective: To assess the induction of apoptosis (cleaved PARP) and DNA double-strand breaks (γH2AX) following treatment with this compound and a PARP inhibitor.

Materials:

  • 6-well tissue culture plates

  • Cancer cell lines

  • This compound and PARP inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-cleaved PARP, anti-phospho-Histone H2A.X (Ser139) (γH2AX), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with vehicle, this compound alone, PARP inhibitor alone, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Image the blot using a chemiluminescence detection system.

  • Analysis:

    • Quantify band intensities using image analysis software (e.g., ImageJ).

    • Normalize the protein of interest to the loading control (GAPDH).

    • Compare the levels of cleaved PARP and γH2AX across the different treatment groups. An increase in these markers in the combination treatment compared to single agents indicates enhanced apoptosis and DNA damage.

Conclusion

The combination of the KIF18A inhibitor this compound with PARP inhibitors presents a rational and promising therapeutic strategy for chromosomally unstable cancers, particularly those with underlying DNA repair deficiencies. The provided protocols offer a framework for researchers to investigate this synergy in preclinical models, paving the way for further development of this novel combination therapy. Careful evaluation of dose-response relationships and molecular markers of efficacy will be crucial in advancing this approach towards clinical application.

References

Application Notes and Protocols: AM-5308 for Induction of Tumor Regression in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

AM-5308 is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A, a motor protein essential for the proper alignment and segregation of chromosomes during cell division.[1][2] By inhibiting the microtubule ATPase activity of KIF18A, this compound disrupts the mitotic spindle, leading to the activation of the mitotic checkpoint, prolonged mitotic arrest, and ultimately, apoptosis in cancer cells.[1][2] This mechanism is particularly effective in chromosomally unstable (CIN) cancers, which are often characterized by mutations in tumor suppressor genes like TP53.[3][4][5][6] Preclinical studies have demonstrated that this compound can induce significant tumor regression in various cancer models, highlighting its potential as a therapeutic agent.[3][5][6][7] These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound in cancer research.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
KIF18A IC5047 nMKinesin-8 microtubule (MT)-ATPase motor assay[1][8]
KIF19A IC50224 nMKinesin motor protein panel[8]
Cytotoxicity EC500.041 µMMDA-MB-157[1]
Off-target InteractionTRK-A kinaseat 1 µM[4][5]

Table 2: In Vivo Antitumor Activity of this compound

Animal ModelCancer TypeTreatment RegimenOutcomeReference
OVCAR-3 XenograftHigh-Grade Serous Ovarian Cancer (HGSOC)25 mg/kg, i.p., once daily for 2 daysTumor growth inhibition[1]
OVCAR-3 XenograftHigh-Grade Serous Ovarian Cancer (HGSOC)Well-tolerated dosesFrank tumor regressions[3][7]
OVCAR-8 XenograftHigh-Grade Serous Ovarian Cancer (HGSOC)Well-tolerated dosesFrank tumor regressions[3][7]
TNBC ModelsTriple-Negative Breast CancerWell-tolerated dosesRobust anti-cancer effects with tumor regression[5][6]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the KIF18A motor protein, which plays a crucial role in mitosis. The following diagram illustrates the proposed signaling pathway.

AM5308_Signaling_Pathway This compound Mechanism of Action cluster_mitosis Mitosis KIF18A KIF18A Motor Protein MT_ATPase Microtubule ATPase Activity KIF18A->MT_ATPase drives Chromosome_Alignment Proper Chromosome Alignment MT_ATPase->Chromosome_Alignment enables Mitotic_Checkpoint Mitotic Checkpoint Activation Chromosome_Alignment->Mitotic_Checkpoint failure leads to Mitotic_Arrest Prolonged Mitotic Arrest Mitotic_Checkpoint->Mitotic_Arrest leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis induces Tumor_Regression Tumor Regression Apoptosis->Tumor_Regression results in AM5308 This compound AM5308->KIF18A inhibits

Caption: this compound inhibits the KIF18A motor protein, leading to mitotic arrest and apoptosis.

Experimental Protocols

In Vitro Cell-Based Assays

1. Cell Viability Assay

  • Cell Lines: MDA-MB-157 (human breast cancer), OVCAR-3 (human ovarian cancer), or other chromosomally unstable cancer cell lines.

  • Reagents: this compound, DMSO (vehicle), complete cell culture medium, CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%.

    • Replace the medium with the drug-containing medium and incubate for 72-96 hours.

    • Measure cell viability according to the manufacturer's protocol for the chosen assay.

    • Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.

2. Mitotic Arrest Assay

  • Cell Lines: As above.

  • Reagents: this compound, DMSO, complete medium, antibodies for phospho-Histone H3 (a mitotic marker), and a secondary antibody for flow cytometry or immunofluorescence.

  • Protocol:

    • Treat cells with various concentrations of this compound or DMSO for 24 hours.[1][4]

    • For flow cytometry, harvest and fix the cells, then stain with the phospho-Histone H3 antibody followed by a fluorescently labeled secondary antibody. Analyze the percentage of mitotic cells using a flow cytometer.

    • For immunofluorescence, grow cells on coverslips, treat as described, then fix, permeabilize, and stain with the primary and secondary antibodies. Visualize the mitotic cells using a fluorescence microscope.

In Vivo Tumor Xenograft Studies

The following diagram outlines a general workflow for conducting in vivo tumor regression studies with this compound.

InVivo_Workflow In Vivo Xenograft Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Animal_Acclimation Animal Acclimation (e.g., Balb/c nude mice) Tumor_Implantation Tumor Cell Implantation (e.g., OVCAR-3 cells) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin This compound or Vehicle Administration Randomization->Treatment_Admin Monitoring Monitor Tumor Volume and Body Weight Treatment_Admin->Monitoring Euthanasia Euthanasia and Tumor Excision Monitoring->Euthanasia At study conclusion or humane endpoints Data_Analysis Data Analysis and Statistical Evaluation Euthanasia->Data_Analysis

References

Protocol for Assessing Apoptosis After AM-5308 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

AM-5308 is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A.[1] KIF18A plays a crucial role in regulating chromosome alignment at the metaphase plate during mitosis.[2] By inhibiting the ATPase activity of KIF18A, this compound disrupts proper chromosome segregation, leading to a prolonged mitotic arrest.[2] This sustained activation of the spindle assembly checkpoint ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1][2] This mechanism of action makes this compound a promising therapeutic agent for cancers characterized by chromosomal instability.[1]

This document provides detailed protocols for assessing apoptosis in cancer cell lines following treatment with this compound. The methodologies described herein are essential for characterizing the pro-apoptotic efficacy of this compound and understanding its cellular effects.

Mechanism of Action: this compound and Apoptosis

This compound functions by inhibiting the motor activity of KIF18A, a protein essential for the precise alignment of chromosomes during cell division.[1] This inhibition leads to mitotic arrest, a state where the cell is unable to progress through mitosis.[2] The prolonged arrest activates a cascade of signaling events that culminate in apoptosis.[1][2] This process is particularly effective in cancer cells with high levels of chromosomal instability, as they are more reliant on proteins like KIF18A for successful cell division.

Data Presentation

The following tables are templates for summarizing quantitative data from apoptosis assays after this compound treatment.

Table 1: Cell Viability after this compound Treatment

Cell LineThis compound Concentration (µM)Treatment Duration (h)% Viable Cells (Mean ± SD)
OVCAR-30.148
0.548
1.048
MDA-MB-1570.0572
0.172
0.572
BT-5490.148
0.548
1.048

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Cell LineThis compound Concentration (µM)Treatment Duration (h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
OVCAR-30.548
1.048
MDA-MB-1570.172
0.572

Table 3: Caspase-3/7 Activity

Cell LineThis compound Concentration (µM)Treatment Duration (h)Fold Change in Caspase-3/7 Activity (vs. Control)
OVCAR-30.524
1.024
MDA-MB-1570.148
0.548

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines. Cell lines known to be sensitive to KIF18A inhibition include OVCAR-3, MDA-MB-157, and BT-549.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight before treating with various concentrations of this compound or vehicle control (e.g., DMSO).

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • This compound treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash cells twice with cold PBS.

    • Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • This compound treated and control cells

    • Caspase-Glo® 3/7 Assay System (or equivalent)

    • White-walled 96-well plates

    • Luminometer

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

  • Interpretation: An increase in luminescence indicates an increase in caspase-3/7 activity, and thus, apoptosis.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Materials:

    • This compound treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-KIF18A, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate.

  • Interpretation: An increase in the levels of cleaved PARP and cleaved caspase-3, and a change in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins are indicative of apoptosis.

Mandatory Visualization

experimental_workflow Experimental Workflow for Assessing Apoptosis cluster_setup Cell Culture & Treatment cluster_assays Apoptosis Assessment cluster_analysis Data Analysis cell_culture Seed Cancer Cells (e.g., OVCAR-3, MDA-MB-157) treatment Treat with this compound (various concentrations and time points) cell_culture->treatment annexin_v Annexin V/PI Staining (Flow Cytometry) treatment->annexin_v caspase_glo Caspase-Glo 3/7 Assay (Luminescence) treatment->caspase_glo western_blot Western Blot Analysis (Apoptotic Markers) treatment->western_blot quantification Quantify Apoptotic Cells & Caspase Activity annexin_v->quantification caspase_glo->quantification protein_expression Analyze Protein Expression (e.g., Cleaved PARP, Bcl-2 family) western_blot->protein_expression conclusion Conclusion: Assess Pro-Apoptotic Efficacy of this compound quantification->conclusion protein_expression->conclusion

Caption: Experimental Workflow for Assessing Apoptosis.

signaling_pathway This compound Induced Apoptosis Signaling Pathway cluster_drug Drug Action cluster_mitosis Mitotic Machinery cluster_apoptosis Apoptotic Cascade am5308 This compound kif18a KIF18A am5308->kif18a inhibits mitotic_arrest Mitotic Arrest kif18a->mitotic_arrest leads to bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) mitotic_arrest->bcl2_family caspase_activation Caspase Activation (Caspase-9, Caspase-3) bcl2_family->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: this compound Induced Apoptosis Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AM-5308 Concentration for Maximum Cancer Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-5308. Our goal is to help you optimize the concentration of this KIF18A inhibitor to achieve maximum cancer cell death in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the mitotic kinesin KIF18A, with an IC50 of 47 nM.[1][2] KIF18A is a motor protein essential for regulating chromosome alignment during cell division.[3] By inhibiting the microtubule ATPase activity of KIF18A, this compound disrupts proper chromosome segregation, leading to the activation of the mitotic checkpoint (also known as the spindle assembly checkpoint).[1][3] Prolonged activation of this checkpoint in rapidly dividing cancer cells ultimately triggers apoptosis (programmed cell death).[3] This mechanism makes this compound particularly effective against chromosomally unstable cancers.[4]

Q2: Which cancer cell lines are most sensitive to this compound?

A2: this compound shows heightened efficacy in cancer cell lines characterized by chromosomal instability (CIN).[4][5] Notably, sensitivity is enriched in TP53-mutant high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC) cell lines.[4] Examples of sensitive cell lines include MDA-MB-157, OVCAR-3, and HeLa cells.[1][6]

Q3: What is a recommended starting concentration range for this compound in in vitro experiments?

A3: Based on available data, a starting concentration range of 0.01 µM to 10 µM is recommended for initial in vitro experiments.[1] For the sensitive breast cancer cell line MDA-MB-157, the EC50 has been reported to be 0.041 µM after 24 hours of treatment.[1] For mitotic spindle imaging in the same cell line, a concentration of 0.5 µM for 24 hours has been used effectively.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: What is the typical incubation time for this compound treatment?

A4: Incubation times can vary depending on the cell line and the assay being performed. Common incubation periods range from 24 to 96 hours.[1][6] For initial cell viability and apoptosis assays, a 24 to 48-hour treatment period is a good starting point.[1][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no cancer cell death observed. Sub-optimal this compound concentration. Perform a dose-response experiment with a wider concentration range (e.g., 0.001 µM to 20 µM) to determine the IC50 for your specific cell line.
Incorrect incubation time. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Cell line is resistant to this compound. Confirm that your cell line exhibits chromosomal instability. Consider using a positive control cell line known to be sensitive to this compound, such as MDA-MB-157.
Degraded this compound. Ensure proper storage of this compound stock solutions (-20°C for short-term, -80°C for long-term).[1] Prepare fresh dilutions for each experiment.
Inconsistent results between experiments. Variability in cell seeding density. Standardize the cell seeding density for all experiments. Ensure even cell distribution in multi-well plates.
Inconsistent drug preparation. Prepare a fresh stock solution of this compound and aliquot for single use to avoid repeated freeze-thaw cycles.
Contamination. Regularly check cell cultures for any signs of contamination.
High background cell death in control group. Unhealthy cells at the start of the experiment. Ensure cells are in the logarithmic growth phase and have high viability before starting the treatment.
Solvent toxicity (e.g., DMSO). Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and as low as possible (typically <0.5%). Run a vehicle-only control.

Experimental Protocols & Data Presentation

This compound Efficacy in Various Cancer Cell Lines
Cell LineCancer TypeEC50 / IC50Treatment DurationReference
MDA-MB-157Triple-Negative Breast Cancer0.041 µM (EC50)24 hours[1]
HeLaCervical Cancer~0.1 µM (EC50)96 hours[6]
OVCAR-3Ovarian CancerNot specifiedNot specified[5]
Protocol: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT/XTT or Resazurin)
  • Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 0.001 µM to 20 µM. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Viability Reagent Addition: Add the cell viability reagent (e.g., MTT, XTT, or Resazurin) to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for the time specified in the reagent protocol (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (including a vehicle control) for the optimized duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

AM5308_Signaling_Pathway cluster_cell Cancer Cell AM5308 This compound KIF18A KIF18A AM5308->KIF18A Inhibits Microtubule Microtubule ATPase Activity KIF18A->Microtubule Regulates Chromosome Improper Chromosome Segregation Microtubule->Chromosome Ensures Proper Segregation MitoticCheckpoint Mitotic Checkpoint Activation Chromosome->MitoticCheckpoint Triggers Apoptosis Apoptosis MitoticCheckpoint->Apoptosis Leads to

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow cluster_workflow Optimizing this compound Concentration Start Select Cancer Cell Line DoseResponse Dose-Response Assay (e.g., MTT) Start->DoseResponse DetermineIC50 Determine IC50 DoseResponse->DetermineIC50 TimeCourse Time-Course Experiment DetermineIC50->TimeCourse ApoptosisAssay Apoptosis Assay (Annexin V/PI) DetermineIC50->ApoptosisAssay Use IC50 and related concentrations TimeCourse->ApoptosisAssay Analysis Data Analysis & Interpretation ApoptosisAssay->Analysis Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Cell Death Start Low/No Cell Death Observed CheckConcentration Is Concentration Optimized? Start->CheckConcentration CheckTime Is Incubation Time Sufficient? CheckConcentration->CheckTime No OptimizeConcentration Perform Dose-Response CheckConcentration->OptimizeConcentration Yes CheckCellLine Is Cell Line Sensitive? CheckTime->CheckCellLine No OptimizeTime Perform Time-Course CheckTime->OptimizeTime Yes ValidateCellLine Use Positive Control Cell Line CheckCellLine->ValidateCellLine No Success Problem Resolved CheckCellLine->Success Yes OptimizeConcentration->Success OptimizeTime->Success ValidateCellLine->Success

References

AM-5308 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the KIF18A inhibitor, AM-5308. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A is a plus-end directed motor protein that plays a crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface, which is essential for proper chromosome alignment during mitosis.[3][4][5][6] Inhibition of KIF18A's ATPase activity leads to mitotic arrest and apoptosis in cancer cells, particularly those exhibiting chromosomal instability.[1][7]

Q2: What are the known off-targets of this compound?

A2: this compound has been profiled against a panel of diverse kinesin motor proteins and a large panel of kinases. The primary known off-targets are:

  • KIF19A: Another kinesin motor protein.[2][7]

  • TRK-A Kinase: A receptor tyrosine kinase. A binding interaction was observed with TRK-A kinase when this compound was tested at a concentration of 1 µM.[7][8]

  • KIF18B: A kinesin with significantly lower sensitivity to this compound.

Q3: What are the potential phenotypic consequences of these off-target effects?

A3: Inhibition of KIF19A can lead to elongated cilia, as KIF19A is involved in ciliary length control through microtubule depolymerization at the ciliary tips.[9][10][11][12] Off-target effects on TRK-A kinase could potentially interfere with its signaling pathways, which are involved in neuronal cell differentiation, survival, and have been implicated in cancer.[13][14][15]

Troubleshooting Guide

Issue 1: Unexpected cellular phenotypes are observed that are inconsistent with KIF18A inhibition, such as changes in cilia length.

  • Possible Cause: This may be due to the off-target inhibition of KIF19A by this compound.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations of this compound that are significantly higher than its IC50 for KIF18A (47 nM) and closer to its IC50 for KIF19A (224 nM).

    • Use an Orthogonal Tool: Employ a structurally different KIF18A inhibitor with a different off-target profile to see if the phenotype persists. If the phenotype is not replicated, it is more likely an off-target effect of this compound.

    • Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically knock down KIF18A. If the phenotype of the genetic knockdown matches the expected on-target effects of this compound but not the unexpected phenotype, this further suggests an off-target mechanism.

Issue 2: Experimental results show unexpected changes in neuronal cell signaling or viability.

  • Possible Cause: This could be a result of the off-target interaction with TRK-A kinase.

  • Troubleshooting Steps:

    • Concentration Control: The observed interaction with TRK-A was at 1 µM this compound. Ensure that the working concentration of this compound in your experiments is as low as possible while still being effective for KIF18A inhibition to minimize engagement of TRK-A.

    • Use a TRK-A Specific Inhibitor/Activator: To deconvolve the effects, treat cells with a known selective TRK-A inhibitor or activator in parallel with this compound to see if similar signaling changes are observed.

    • Test in TRK-A Null Cell Lines: If possible, utilize cell lines that do not express TRK-A to confirm that the observed effects are dependent on its presence.

Data Summary

The following tables summarize the known on-target and off-target activities of this compound.

Table 1: this compound Inhibitory Activity against Kinesin Motor Proteins

TargetIC50 (nM)Selectivity (IC50 Off-target / IC50 KIF18A)
KIF18A (On-Target) 47-
KIF19A (Off-Target)2244.8-fold
KIF18B (Off-Target)17,730377-fold

Table 2: this compound Interaction with Protein Kinases

Off-Target KinaseInteractionConcentration Tested
TRK-A Kinase Binding Observed1 µM

Note: A specific IC50 value for the interaction with TRK-A kinase is not publicly available.

Experimental Protocols

Protocol 1: Kinesin Motor Protein ATPase Activity Assay (ADP-Glo™ Based)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound like this compound against a panel of kinesin motor proteins.

  • Objective: To determine the IC50 values of an inhibitor against various kinesin ATPases.

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

      • Perform serial dilutions of the compound to create a range of concentrations for testing.

      • Prepare the kinesin motor protein, microtubules, and ATP at appropriate concentrations in a kinase reaction buffer.

    • Assay Procedure:

      • In a 384-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO).

      • Add the kinesin motor protein and microtubule solution to the wells.

      • Initiate the reaction by adding ATP.

      • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Signal Detection (ADP-Glo™ Assay):

      • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Analysis:

      • Measure the luminescence using a plate reader.

      • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinesin ATPase activity.

      • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling (General)

This protocol describes a general workflow for screening a compound against a large panel of kinases to identify off-target interactions.

  • Objective: To assess the selectivity of a compound by determining its inhibitory activity against a broad range of protein kinases.

  • Methodology:

    • Compound Preparation: Prepare the test compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM for single-point screening) in an appropriate solvent (e.g., DMSO).

    • Kinase Panel: Utilize a commercially available kinase profiling service that offers a large panel of purified, recombinant human kinases.

    • Binding or Activity Assay: The service will typically perform either a competition binding assay (measuring displacement of a labeled ligand) or a kinase activity assay (measuring substrate phosphorylation).

    • Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at the tested compound concentration. A "hit" is defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).

    • Follow-up: For any identified hits, a full dose-response curve should be generated to determine the IC50 value and confirm the off-target interaction.

Mitigation Strategies

Mitigating KIF19A Off-Target Effects:

  • Use the Lowest Effective Concentration: To maximize selectivity for KIF18A, use the lowest possible concentration of this compound that achieves the desired on-target effect. Given the ~5-fold selectivity, this is a critical parameter to control.

  • Phenotypic Counter-Screening: When interpreting results, consider the known role of KIF19A in cilia regulation. If cilia-related phenotypes are observed, they are likely due to off-target effects and should be noted as such.

  • Rational Drug Design: For future analog development, medicinal chemistry efforts could focus on modifications that increase selectivity for KIF18A over KIF19A. This could involve exploiting structural differences between the two kinesins.

Mitigating TRK-A Kinase Off-Target Effects:

  • Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with KIF18A at the concentrations used in your cellular experiments.

  • Orthogonal Pharmacological Tools: As a control, use a structurally unrelated KIF18A inhibitor and a selective TRK-A inhibitor in parallel experiments to differentiate between on- and off-target phenotypes.

  • Monitor Downstream Pathways: Analyze the phosphorylation status of known downstream targets of both KIF18A (e.g., mitotic checkpoint proteins) and TRK-A (e.g., MAPK/ERK, PI3K/Akt pathways) to assess which pathway is being predominantly affected at your working concentration of this compound.

Visualizations

KIF18A_Signaling_Pathway cluster_mitosis Mitosis KIF18A KIF18A Microtubule Dynamics Microtubule Dynamics KIF18A->Microtubule Dynamics Regulates Chromosome Congression Chromosome Congression Microtubule Dynamics->Chromosome Congression Mitotic Checkpoint Mitotic Checkpoint Chromosome Congression->Mitotic Checkpoint Satisfies Apoptosis Apoptosis Mitotic Checkpoint->Apoptosis Triggers (if unsatisfied) This compound This compound This compound->KIF18A Inhibits

Caption: KIF18A signaling pathway in mitosis and the inhibitory action of this compound.

Off_Target_Experimental_Workflow Start Start Observe Unexpected Phenotype Observe Unexpected Phenotype Start->Observe Unexpected Phenotype Dose-Response Analysis Dose-Response Analysis Observe Unexpected Phenotype->Dose-Response Analysis Orthogonal Tool (e.g., another inhibitor) Orthogonal Tool (e.g., another inhibitor) Dose-Response Analysis->Orthogonal Tool (e.g., another inhibitor) Genetic Knockdown (siRNA/CRISPR) Genetic Knockdown (siRNA/CRISPR) Orthogonal Tool (e.g., another inhibitor)->Genetic Knockdown (siRNA/CRISPR) Conclusion: Off-Target Effect Conclusion: Off-Target Effect Genetic Knockdown (siRNA/CRISPR)->Conclusion: Off-Target Effect Phenotype persists with orthogonal tool but not with knockdown Conclusion: On-Target Effect Conclusion: On-Target Effect Genetic Knockdown (siRNA/CRISPR)->Conclusion: On-Target Effect Phenotype recapitulated with knockdown

Caption: Experimental workflow for troubleshooting and identifying off-target effects.

Mitigation_Logic Suspected Off-Target Effect Suspected Off-Target Effect Lower Inhibitor Concentration Lower Inhibitor Concentration Suspected Off-Target Effect->Lower Inhibitor Concentration Use Structurally Different Inhibitor Use Structurally Different Inhibitor Suspected Off-Target Effect->Use Structurally Different Inhibitor Compare to Genetic Perturbation Compare to Genetic Perturbation Suspected Off-Target Effect->Compare to Genetic Perturbation Deconvolution of Phenotype Deconvolution of Phenotype Lower Inhibitor Concentration->Deconvolution of Phenotype Use Structurally Different Inhibitor->Deconvolution of Phenotype Compare to Genetic Perturbation->Deconvolution of Phenotype

Caption: Logical relationships for mitigating and understanding off-target effects.

References

Technical Support Center: Overcoming Resistance to AM-5308 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the KIF18A inhibitor, AM-5308, in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A, with an in vitro IC50 of 47 nM.[1][2] Its primary mechanism of action is the inhibition of KIF18A's microtubule ATPase activity. This disruption of KIF18A function leads to the activation of the mitotic checkpoint, causing mitotic arrest and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability (CIN).[1][3] this compound has shown significant anti-cancer activity in preclinical models of high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[3]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?

A2: While specific acquired resistance mechanisms to this compound are still under investigation, a common mechanism of resistance to anti-cancer agents is the overexpression of drug efflux pumps. One such pump is P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp can actively transport a wide range of chemotherapeutic drugs out of the cancer cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels.[3] Research has shown that HGSOC cells overexpressing P-gp exhibit resistance to KIF18A inhibitors.[3] Other potential, more general mechanisms of chemoresistance could include target protein modification, alterations in downstream signaling pathways, or enhanced DNA repair mechanisms.[4][5]

Q3: Are there any known off-target effects of this compound that could contribute to unexpected results?

A3: In vitro kinase profiling has shown a potential binding interaction between this compound and TRK-A kinase at a concentration of 1 µM.[3] While this compound is generally selective for KIF18A, it is important to consider this off-target activity, especially at higher concentrations, as it could potentially contribute to confounding experimental results or cellular responses.

Troubleshooting Guides

Issue 1: Decreased Sensitivity of a Cancer Cell Line to this compound

Symptoms:

  • The EC50 value of this compound in your cell line has significantly increased over time.

  • The cell line continues to proliferate in the presence of this compound concentrations that were previously cytotoxic.

  • Reduced mitotic arrest is observed following this compound treatment compared to earlier experiments.

Possible Cause & Troubleshooting Steps:

1. Overexpression of P-glycoprotein (P-gp)

  • Hypothesis: The cancer cell line may have acquired resistance through the upregulation of P-gp, leading to increased efflux of this compound.

  • Troubleshooting Workflow:

    A Decreased this compound Sensitivity Observed B Step 1: Assess P-gp Expression A->B C Western Blot for P-gp B->C D qRT-PCR for ABCB1 gene B->D E Step 2: Functional P-gp Assay C->E D->E F Calcein-AM or Rhodamine 123 Efflux Assay E->F G Step 3: Co-treatment with a P-gp Inhibitor F->G H e.g., Verapamil, GF120918 G->H I This compound + P-gp Inhibitor H->I J Measure Cell Viability (e.g., CTG) I->J K Sensitivity Restored? J->K L Yes: P-gp mediated resistance confirmed K->L Yes M No: Investigate other mechanisms K->M No

    Caption: Troubleshooting workflow for P-gp mediated resistance.

  • Experimental Protocols:

    • Western Blot for P-gp: Lyse parental and suspected resistant cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for P-gp. Compare the band intensity between the sensitive and resistant cell lines.

    • Calcein-AM Efflux Assay: Calcein-AM is a non-fluorescent substrate of P-gp that becomes fluorescent upon hydrolysis by intracellular esterases.

      • Seed sensitive and resistant cells in a 96-well plate.

      • Pre-incubate cells with a P-gp inhibitor (e.g., 10 µM Verapamil) or vehicle control for 1 hour.

      • Add Calcein-AM (e.g., 1 µM) to all wells and incubate for 30 minutes.

      • Wash cells with PBS and measure intracellular fluorescence using a plate reader.

      • Lower fluorescence in the resistant cells compared to the sensitive cells, which is reversible by the P-gp inhibitor, indicates functional P-gp-mediated efflux.

2. Altered Target Engagement

  • Hypothesis: Mutations in the KIF18A gene may have occurred, altering the binding site of this compound and reducing its inhibitory activity.

  • Troubleshooting Steps:

    • Sequence the KIF18A gene from both the parental (sensitive) and the resistant cell lines to identify any potential mutations.

    • If mutations are found, molecular modeling can be used to predict their impact on this compound binding.

Issue 2: Inconsistent Anti-tumor Activity of this compound in Xenograft Models

Symptoms:

  • High variability in tumor growth inhibition between animals treated with this compound.

  • Tumor regression is not as robust as expected based on in vitro data.

Possible Cause & Troubleshooting Steps:

1. Sub-optimal Drug Exposure

  • Hypothesis: The dosing regimen may not be achieving sufficient plasma and tumor concentrations of this compound.

  • Troubleshooting Steps:

    • Perform pharmacokinetic (PK) studies to measure the concentration of this compound in the plasma and tumor tissue over time.

    • Adjust the dose and/or frequency of administration to optimize drug exposure. A reported efficacious dose in an OVCAR-3 xenograft model is 25 mg/kg, administered intraperitoneally once daily for two days.[1]

2. Tumor Heterogeneity

  • Hypothesis: The initial tumor cell population may contain a sub-population of cells with intrinsic resistance to this compound.

  • Troubleshooting Steps:

    • Establish cell lines from treated tumors that have relapsed to study the resistance mechanisms of the in vivo selected cell population.

    • Characterize these resistant cell lines using the in vitro troubleshooting steps described above.

Data Presentation

Table 1: In Vitro Activity of this compound and Related KIF18A Inhibitors

CompoundKIF18A IC50 (nM)MDA-MB-157 Mitotic Arrest EC50 (µM)
This compound470.041
AM-1882-0.2 (Concentration Tested)
AM-0277--
AM-9022--

Data compiled from publicly available information.[1][3] Note: Some data points were not available in the public search results.

Table 2: Effect of P-glycoprotein on KIF18A Inhibitor Activity in OVCAR-8 HGSOC Cell Lines

Cell LineP-gp ExpressionTreatmentRelative Cell Growth (% of DMSO control)
OVCAR-8 (Parental)LowAM-XXXX-
ADRRES OVCAR-8HighAM-XXXX-
ADRRES OVCAR-8HighAM-XXXX + GF120918 (P-gp inhibitor)-

Note: Specific quantitative data for the relative cell growth was not available in the provided search results, but the trend of resistance in P-gp overexpressing cells and its reversal with a P-gp inhibitor is described.[3] "AM-XXXX" represents a generic KIF18A inhibitor from the study.

Signaling Pathways and Workflows

cluster_0 This compound Mechanism of Action AM5308 This compound KIF18A KIF18A AM5308->KIF18A Inhibits Microtubule_Dynamics Microtubule Dynamics Regulation KIF18A->Microtubule_Dynamics Regulates Mitotic_Checkpoint Mitotic Checkpoint Activation Microtubule_Dynamics->Mitotic_Checkpoint Mitotic_Arrest Mitotic Arrest Mitotic_Checkpoint->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound inhibits KIF18A, leading to mitotic arrest and apoptosis.

cluster_1 P-gp Mediated Efflux of this compound AM5308_ext Extracellular this compound AM5308_int Intracellular this compound AM5308_ext->AM5308_int Enters Cell Pgp P-glycoprotein (P-gp) AM5308_int->Pgp Pgp->AM5308_ext Efflux Cell_Membrane

Caption: P-gp actively transports this compound out of the cancer cell.

References

AM-5308 Technical Support Center: Stability and Storage for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the KIF18A inhibitor, AM-5308, to ensure the integrity and reproducibility of long-term experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues related to the handling and stability of this compound.

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

Proper storage is crucial for maintaining the integrity of this compound. Recommendations from suppliers are summarized below.[1][2]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into aqueous buffer or cell culture medium. What should I do?

This is a common issue for compounds with low aqueous solubility. Here are some troubleshooting steps:

  • Decrease the final concentration: The desired concentration may exceed the solubility limit of this compound in the aqueous medium. Try lowering the final concentration.

  • Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a small volume of the buffer or medium while vortexing, and then add this intermediate dilution to the final volume.

  • Pre-warm the medium: Adding the DMSO stock to a pre-warmed medium (e.g., 37°C) can sometimes improve solubility.

  • Maintain a low final DMSO concentration: To avoid solvent-induced cytotoxicity and precipitation, the final concentration of DMSO in cell culture should be kept as low as possible, typically not exceeding 1%, with 0.1% to 0.5% being preferable for sensitive cell lines.[3][4][5][6][7]

Q3: How stable is this compound in my cell culture medium during a multi-day experiment?

Specific stability data for this compound in various cell culture media is not extensively published. The stability can be influenced by the medium's composition (e.g., pH, serum content), incubation temperature, and exposure to light. For long-term experiments, it is highly recommended to validate the stability of this compound under your specific experimental conditions. A general protocol for this validation is provided in the "Experimental Protocols" section. If instability is detected, consider replenishing the medium with a freshly prepared this compound solution at regular intervals.

Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

To prevent potential degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes after preparation.[1] This ensures that you are using a fresh aliquot for each experiment.

Q5: Is this compound sensitive to light?

Data Presentation: Storage Conditions

FormSolvent/ConditionStorage TemperatureRecommended Storage Duration
Solid Powder --20°C12 Months
-4°C6 Months
Stock Solution DMSO-80°C6 Months
-20°C1 to 6 Months

Table 1: Recommended Storage Conditions for this compound.[1][2]

Experimental Protocols

Protocol for Validating the Stability of this compound in Experimental Buffer/Medium

This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Experimental buffer or cell culture medium of interest
  • Sterile microcentrifuge tubes or a multi-well plate
  • Incubator set to the experimental temperature (e.g., 37°C)
  • HPLC or LC-MS system

2. Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
  • Spike the Medium: Dilute the this compound stock solution into your pre-warmed experimental buffer or cell culture medium to the final working concentration. Ensure the final DMSO concentration is consistent with your planned experiments (e.g., ≤ 0.5%). Prepare a sufficient volume for all time points.
  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-spiked medium. This will serve as the T=0 reference sample.
  • Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
  • Collect Time Point Samples: At predetermined intervals (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated solution.
  • Sample Processing: Immediately after collection, stop any potential degradation by freezing the samples at -80°C until analysis. If the medium contains proteins, you may need to perform a protein precipitation step (e.g., with acetonitrile) before analysis.
  • Analytical Quantification: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will allow you to determine the degradation rate and half-life of the compound in your specific experimental setup.

Visualizations

experimental_workflow This compound Stability Validation Workflow prep_stock Prepare Concentrated This compound Stock in DMSO spike_medium Spike Pre-warmed Experimental Medium prep_stock->spike_medium t0_sample Collect T=0 Reference Sample spike_medium->t0_sample incubation Incubate Under Experimental Conditions spike_medium->incubation sample_processing Process and Store Samples at -80°C t0_sample->sample_processing time_points Collect Samples at Defined Time Points incubation->time_points time_points->sample_processing analysis Quantify this compound by HPLC or LC-MS sample_processing->analysis data_analysis Calculate % Remaining vs. T=0 analysis->data_analysis

Caption: Workflow for validating this compound stability.

troubleshooting_workflow Troubleshooting Precipitation of this compound in Aqueous Solutions start Precipitation Observed Upon Dilution check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final working concentration check_conc->lower_conc Yes check_dilution Is the dilution method optimal? check_conc->check_dilution No final_check Visually inspect final solution lower_conc->final_check stepwise_dilution Use a stepwise dilution method check_dilution->stepwise_dilution No check_temp Is the medium pre-warmed? check_dilution->check_temp Yes stepwise_dilution->final_check prewarm_medium Pre-warm medium to 37°C check_temp->prewarm_medium No check_temp->final_check Yes prewarm_medium->final_check proceed Proceed with Experiment final_check->proceed

Caption: Troubleshooting guide for this compound precipitation.

References

How to interpret unexpected results from AM-5308 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing AM-5308, a potent and selective inhibitor of the KIF18A mitotic kinesin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that specifically targets the kinesin motor protein KIF18A.[1][2] Its primary mechanism is the inhibition of KIF18A's microtubule-stimulated ATPase activity.[1][2] This enzymatic activity is crucial for regulating chromosome alignment at the metaphase plate during mitosis.[3][4] By inhibiting KIF18A, this compound disrupts proper chromosome segregation, leading to the activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis in cancer cells with chromosomal instability (CIN).[3][5][6]

Q2: What are the expected cellular phenotypes after this compound treatment in sensitive cancer cell lines?

In sensitive cancer cell lines, particularly those with high chromosomal instability (CIN) and/or TP53 mutations, treatment with this compound is expected to induce the following phenotypes:

  • Mitotic Arrest: A significant increase in the percentage of cells in the M-phase of the cell cycle. This can be observed by an increase in the mitotic marker phospho-histone H3 (pH3).

  • Chromosome Misalignment: Disruption of the proper alignment of chromosomes at the metaphase plate.

  • Spindle Abnormalities: Potential for elongated or multipolar spindles.[3]

  • Apoptosis: Induction of programmed cell death following prolonged mitotic arrest.[5]

  • Reduced Cell Viability: A dose-dependent decrease in the overall number of viable cells.

Q3: Why do different cancer cell lines show varying sensitivity to this compound?

The sensitivity of cancer cell lines to KIF18A inhibition is often correlated with their degree of chromosomal instability (CIN) and TP53 mutation status.[3][6] Cancer cells with high CIN are more reliant on KIF18A to manage the increased complexity of chromosome segregation during mitosis. Therefore, these cells are more vulnerable to KIF18A inhibition. In contrast, cells with a stable genome may be less dependent on KIF18A and thus, less sensitive to this compound.

Q4: Does this compound have any known off-target effects?

Preclinical studies have indicated that this compound is a highly selective inhibitor of KIF18A. However, at a concentration of 1 µM, a binding interaction with TRK-A kinase has been observed.[3] Researchers should be aware of this potential off-target activity, especially when using higher concentrations of the compound or working with cell lines known to be sensitive to TRK-A signaling.

Troubleshooting Guide

This guide addresses potential unexpected results that researchers may encounter during their experiments with this compound.

Issue 1: Lower than expected efficacy in a cancer cell line predicted to be sensitive.

  • Possible Cause 1: Cell Line Characteristics. The assumption of sensitivity based on general cancer type may be incorrect. Sensitivity is more closely linked to specific genetic features like high CIN and TP53 mutations.

    • Troubleshooting Step: Verify the CIN status and TP53 mutation status of your cell line. Compare your cell line's genetic background with those reported to be sensitive to KIF18A inhibitors.

  • Possible Cause 2: Compound Inactivity. The this compound compound may have degraded.

    • Troubleshooting Step: Ensure proper storage of the compound as recommended by the manufacturer. Test the activity of your this compound stock on a known sensitive positive control cell line.

  • Possible Cause 3: Drug Resistance. The cell line may have acquired resistance to this compound.

    • Troubleshooting Step: Perform a dose-response curve to determine the EC50 value in your cell line and compare it to published data. Consider investigating potential resistance mechanisms, such as alterations in the drug-binding site of KIF18A.

Issue 2: High toxicity observed in a cell line expected to be insensitive.

  • Possible Cause 1: Off-Target Effects. At higher concentrations, off-target effects, such as the inhibition of TRK-A kinase, may contribute to cytotoxicity.

    • Troubleshooting Step: Perform a dose-response experiment to determine if the toxicity is observed at concentrations significantly higher than the reported IC50 for KIF18A inhibition. If so, consider the possibility of off-target effects.

  • Possible Cause 2: Undisclosed Sensitivities. The cell line may have a previously uncharacterized dependency that renders it sensitive to this compound's mechanism of action.

    • Troubleshooting Step: Investigate the cell line's genetic background for any alterations in genes related to mitosis, cell cycle checkpoints, or DNA damage repair that might explain the observed sensitivity.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Experimental Variability. Variations in cell density, passage number, or reagent preparation can lead to inconsistent results.

    • Troubleshooting Step: Standardize all experimental parameters, including seeding density, cell passage number, and the preparation of drug solutions. Always include positive and negative controls in each experiment.

  • Possible Cause 2: Compound Stability. this compound in solution may not be stable over long periods.

    • Troubleshooting Step: Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

Table 1: In Vitro Activity of this compound and Related KIF18A Inhibitors

CompoundTargetAssayIC50 (nM)Cell LineEC50 (µM)Reference
This compoundKIF18AMT-ATPase47MDA-MB-1570.041[1]
This compoundKIF18AMT-ATPase30--[7]
AM-1882KIF18AMT-ATPase-Sensitive Lines (mean)0.021[3]
AM-0277KIF18AMT-ATPase-Sensitive Lines (mean)0.047[3]
AM-9022KIF18AMT-ATPase62Sensitive Lines (mean)0.045[3][7]
BTB-1KIF18AMT-ATPase1700--[7]

Experimental Protocols

1. KIF18A Microtubule-Stimulated ATPase Activity Assay

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the ATPase reaction.

  • Materials: Recombinant human KIF18A protein, microtubules, ATP, ADP-Glo™ Kinase Assay kit, paclitaxel, this compound.

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and Tween-20.

    • Add microtubules and ATP to the reaction buffer.

    • Add serially diluted this compound or DMSO control to the reaction mixture.

    • Initiate the reaction by adding the KIF18A enzyme.

    • Incubate at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Mitotic Index Analysis by Phospho-Histone H3 (pH3) Staining

This protocol describes the detection of mitotic cells using an antibody specific for phosphorylated histone H3 at Serine 10.

  • Materials: Cells, this compound, fixation buffer (e.g., 70% ethanol), permeabilization buffer (e.g., 0.25% Triton X-100 in PBS), primary antibody against pH3 (Ser10), fluorophore-conjugated secondary antibody, DNA stain (e.g., propidium (B1200493) iodide or DAPI).

  • Procedure:

    • Treat cells with this compound or DMSO for the desired time.

    • Harvest and fix the cells.

    • Permeabilize the cells.

    • Incubate with the primary antibody against pH3.

    • Wash and incubate with the fluorophore-conjugated secondary antibody.

    • Counterstain the DNA.

    • Analyze the cells by flow cytometry or fluorescence microscopy. The percentage of pH3-positive cells represents the mitotic index.[8][9][10][11]

3. Cell Viability Assay (MTT/MTS)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: Cells, this compound, 96-well plates, MTT or MTS reagent, solubilization solution (for MTT).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound or DMSO.

    • Incubate for the desired duration (e.g., 72-96 hours).

    • Add MTT or MTS reagent to each well and incubate.

    • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Mandatory Visualizations

AM5308_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Mitosis AM5308 This compound KIF18A KIF18A Motor Protein AM5308->KIF18A Inhibits ATPase ATPase Activity KIF18A->ATPase Drives Chromosome Chromosome Alignment ATPase->Chromosome Enables SAC Spindle Assembly Checkpoint (SAC) Chromosome->SAC Monitors MitoticArrest Mitotic Arrest SAC->MitoticArrest Activates Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to

Caption: Mechanism of action of this compound in inducing apoptosis.

Troubleshooting_Workflow Start Unexpected Result with This compound Treatment Q1 Is the efficacy lower than expected? Start->Q1 A1_1 Verify Cell Line (CIN, TP53 status) Q1->A1_1 Yes Q2 Is toxicity higher than expected? Q1->Q2 No A1_2 Test Compound on Positive Control A1_1->A1_2 A1_3 Determine EC50 and check for resistance A1_2->A1_3 End Resolution A1_3->End A2_1 Perform Dose-Response to check for off-target effects Q2->A2_1 Yes Q3 Are results inconsistent? Q2->Q3 No A2_2 Investigate Cell Line's Genetic Background A2_1->A2_2 A2_2->End A3_1 Standardize Experimental Parameters Q3->A3_1 Yes Q3->End No A3_2 Prepare Fresh Drug Dilutions A3_1->A3_2 A3_2->End

Caption: Troubleshooting workflow for unexpected this compound results.

Experimental_Workflow Start Experiment Start Cell_Culture Cell Seeding & Treatment Start->Cell_Culture Incubation Incubation Period Cell_Culture->Incubation Assay Perform Assay Incubation->Assay ATPase_Assay ATPase Assay Assay->ATPase_Assay Mitotic_Index Mitotic Index (pH3 Staining) Assay->Mitotic_Index Viability_Assay Cell Viability (MTT/MTS) Assay->Viability_Assay Data_Analysis Data Analysis (IC50/EC50) ATPase_Assay->Data_Analysis Mitotic_Index->Data_Analysis Viability_Assay->Data_Analysis End Experiment End Data_Analysis->End

References

Technical Support Center: Minimizing AM-5308 Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals utilizing AM-5308. Here you will find troubleshooting guidance and frequently asked questions to mitigate toxicity in normal cells and ensure the validity of your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause Recommended Solution
High toxicity observed in normal cell lines at expected therapeutic concentrations. 1. On-target toxicity in normal cells: The target of this compound, Kinase X, may have a critical function in the normal cell lines being used. 2. Off-target effects: this compound may be inhibiting other kinases or cellular proteins essential for normal cell survival. 3. Incorrect dosage: The concentration of this compound may be too high for the specific cell line.1. Confirm on-target toxicity: Use genetic knockdown (siRNA or CRISPR) of Kinase X to see if it phenocopies the toxicity observed with this compound.[1] 2. Assess off-target effects: Perform a broad-panel in vitro kinase screen to identify other potential targets of this compound. 3. Optimize concentration: Conduct a dose-response curve to determine the lowest effective concentration that inhibits Kinase X without causing significant toxicity in normal cells.[1]
Inconsistent results between experimental replicates. 1. Variability in cell health: Primary cells and some cell lines can show altered sensitivity to compounds based on passage number and confluency. 2. Compound instability: this compound may be degrading in the culture medium over long incubation periods.1. Standardize cell culture conditions: Use cells at a consistent and low passage number and seed them at a standardized density. 2. Refresh compound: For long-term experiments, consider replacing the medium with fresh this compound-containing medium every 24-48 hours.
Discrepancy between in vitro toxicity and expected in vivo outcomes. 1. Lack of metabolic activation/deactivation: In vitro systems may lack the metabolic enzymes present in a whole organism that could detoxify this compound. 2. Artificial culture conditions: Standard 2D cell culture may not accurately reflect the cellular environment in tissues.1. Consider co-culture systems: Utilize co-culture models that include metabolic-competent cells (e.g., hepatocytes) to better simulate in vivo metabolism. 2. Employ 3D culture models: Use spheroids or organoids to better mimic the in vivo microenvironment.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Kinase X, a serine/threonine kinase. Kinase X is a critical component of the EGFR-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers. By inhibiting Kinase X, this compound aims to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Q2: What are the typical IC50 values for this compound against Kinase X and other related kinases?

A2: The inhibitory activity of this compound has been determined through in vitro kinase profiling. The half-maximal inhibitory concentrations (IC50) are summarized below.

Target IC50 (nM)
Kinase X 15
Off-Target Kinase 11,250
Off-Target Kinase 2>10,000
Off-Target Kinase 3850

Q3: How can I confirm that this compound is engaging Kinase X in my cells?

A3: A Cellular Thermal Shift Assay (CETSA) is the recommended method to confirm target engagement in intact cells.[1] This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of Kinase X in the presence of this compound indicates direct binding.

Q4: What are some common off-target effects observed with kinase inhibitors that could be relevant for this compound?

A4: While the off-target profile of this compound is still under investigation, inhibitors of the EGFR pathway can have known side effects. These can include dermatological toxicities like skin rashes and folliculitis, as well as gastrointestinal issues such as diarrhea.[2][3][4] If you observe unexpected phenotypes, it is crucial to investigate potential off-target activities.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of this compound on both cancerous and normal cell lines.[5][6][7]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol is to verify the engagement of this compound with its target, Kinase X, in a cellular context.[8][9][10]

Materials:

  • Cell culture plates

  • This compound

  • PBS

  • Lysis buffer

  • Antibody specific to Kinase X

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble Kinase X using Western blotting.

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In Vitro Kinase Panel Profiling

This protocol is to assess the selectivity of this compound against a broad range of kinases.[11][12][13]

Materials:

  • Purified recombinant kinases

  • Specific kinase substrates

  • This compound

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, [γ-³³P]ATP, and the diluted this compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Stopping the Reaction: Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates Kinase_X Kinase X MEK->Kinase_X Phosphorylates ERK ERK Kinase_X->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., Myc, AP-1) ERK->Transcription_Factors Activates AM5308 This compound AM5308->Kinase_X Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival EGF EGF (Ligand) EGF->EGFR MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_AM5308 Add Serial Dilutions of this compound Seed_Cells->Add_AM5308 Incubate Incubate (24-72h) Add_AM5308->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solution Incubate_MTT->Add_Solvent Read_Absorbance Read Absorbance (570nm) Add_Solvent->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End CETSA_Workflow cluster_workflow CETSA Workflow Start Start Treat_Cells Treat Cells with this compound or Vehicle Start->Treat_Cells Heat_Challenge Heat Challenge (Temperature Gradient) Treat_Cells->Heat_Challenge Cell_Lysis Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation Centrifugation to Pellet Aggregates Cell_Lysis->Centrifugation Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Collect_Supernatant Western_Blot Western Blot for Kinase X Collect_Supernatant->Western_Blot Analyze_Data Analyze Data (Generate Melting Curve) Western_Blot->Analyze_Data End End Analyze_Data->End

References

AM-5308 not inducing apoptosis: potential reasons and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are using AM-5308 and not observing the expected apoptotic response. Here, we provide potential reasons for this outcome and suggest troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

This compound is a potent and selective inhibitor of the mitotic kinesin KIF18A.[1] KIF18A is a motor protein essential for regulating the alignment of chromosomes at the metaphase plate during cell division.[2] By inhibiting KIF18A, this compound is expected to disrupt chromosome segregation, leading to a prolonged arrest in mitosis. This extended mitotic arrest is a cellular state that typically triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[2]

Q2: We are treating cancer cells with this compound, but not observing markers of apoptosis. What are the potential overarching reasons?

There are several high-level possibilities to consider:

  • Experimental/Technical Issues: The apoptosis assay itself may not be functioning correctly, or the experimental conditions may be suboptimal.

  • Cell Line-Specific Resistance: The chosen cell model may possess intrinsic or acquired resistance mechanisms to apoptosis induction via mitotic arrest.

  • Alternative Cell Fates: this compound might be inducing a non-apoptotic form of cell death or another cellular outcome, such as senescence or mitotic catastrophe.

  • Compound Related Issues: The integrity or concentration of the this compound compound may be compromised.

Q3: Could our apoptosis detection assay be the problem?

Yes, this is a common source of issues. Different assays measure distinct events in the apoptotic cascade, and timing is critical.[3] For example, Annexin V staining detects early apoptotic events (phosphatidylserine exposure), while TUNEL assays or caspase-3 cleavage detection identify later stages.[3][4] If the assay is performed too early or too late, the apoptotic signal may be missed.[3] Inconsistent results can also arise from reagent problems, improper sample handling, or incorrect instrument settings.[3][5]

Q4: Is it possible for cancer cells to be resistant to apoptosis induced by mitotic arrest?

Absolutely. Cancer cells can develop mechanisms to evade apoptosis, which is a hallmark of cancer.[6][7] This can include:

  • Upregulation of anti-apoptotic proteins: Proteins like those in the Bcl-2 family or Inhibitor of Apoptosis Proteins (IAPs) such as survivin can block the apoptotic cascade.[7][8]

  • Mutations in key apoptotic regulators: Loss-of-function mutations in proteins like p53 can uncouple cell cycle arrest from the apoptotic response.[9][10]

  • "Mitotic slippage": Cells arrested in mitosis may eventually exit mitosis without dividing, becoming polyploid and potentially senescent, thus avoiding apoptosis.

Troubleshooting Guide

If you are not observing apoptosis with this compound, follow these troubleshooting steps.

Step 1: Verify Compound and Experimental Setup
Parameter Potential Problem Recommended Solution
This compound Compound degradation or incorrect concentration.Confirm the purity and stability of your this compound stock. Prepare fresh dilutions for each experiment. Perform a dose-response curve to ensure an effective concentration is being used.[11]
Cell Culture Cells are unhealthy, confluent, or have high passage numbers.Use healthy, low-passage cells growing in the logarithmic phase. Avoid over-confluency, which can lead to spontaneous cell death.
Treatment Time Incubation time is too short or too long.Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal window for apoptosis detection.
Positive Control The apoptosis assay is not working.Include a positive control compound known to induce apoptosis in your cell line (e.g., staurosporine, etoposide) to validate your assay setup.[11]
Negative Control The vehicle (e.g., DMSO) is causing cytotoxicity.Ensure the final concentration of the vehicle is low (typically <0.1%) and does not induce cell death on its own.[12]
Step 2: Optimize Apoptosis Assay
Assay Type Potential Problem Recommended Solution
Annexin V/PI False negatives due to loss of apoptotic cells in supernatant.When harvesting, be sure to collect both adherent and floating cells (supernatant) for analysis.[13]
False positives from mechanical damage during harvesting.Handle cells gently; avoid excessive pipetting or centrifugation speeds.[13]
Caspase Activity Assay performed outside the window of peak caspase activation.Measure caspase activity (e.g., Caspase-3/7) at multiple time points post-treatment.
TUNEL Assay Inactive TdT enzyme or insufficient permeabilization.Use a DNase I-treated positive control to verify enzyme activity. Optimize permeabilization steps for your cell type.[5]
Western Blot Antibody issues or low protein levels.Validate antibodies for key apoptotic markers (e.g., cleaved PARP, cleaved Caspase-3). Ensure sufficient protein is loaded.
Step 3: Investigate Alternative Cell Fates

If apoptosis assays are consistently negative despite a confirmed cellular effect (e.g., cell cycle arrest), consider these alternative outcomes.

Alternative Fate Key Characteristics Suggested Experiments
Necrosis Cell swelling, membrane rupture, release of intracellular contents.Measure lactate (B86563) dehydrogenase (LDH) release in the culture medium. Use a dye like Propidium Iodide (PI) or 7-AAD with flow cytometry.
Autophagy Formation of double-membraned vesicles (autophagosomes).Western blot for LC3-I to LC3-II conversion. Use fluorescent microscopy to visualize GFP-LC3 puncta.
Senescence Irreversible growth arrest, flattened morphology, increased SA-β-gal activity.Senescence-Associated β-Galactosidase (SA-β-gal) staining. Western blot for senescence markers like p21 or p16.
Mitotic Catastrophe Formation of giant, multinucleated cells due to aberrant mitosis.Microscopy to observe cell morphology (e.g., DAPI staining to visualize nuclei).

Experimental Protocols

Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
  • Cell Treatment: Seed cells and treat with this compound, a vehicle control, and a positive control for the desired time.

  • Harvesting: Carefully collect the culture medium (containing floating cells). Wash adherent cells with PBS and detach using a gentle method (e.g., Trypsin-EDTA). Combine with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.

  • Staining: Resuspend the pellet in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry without delay. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 2: Western Blot for Cleaved Caspase-3
  • Cell Lysis: After treatment, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 overnight at 4°C. Also probe a separate membrane or strip the current one for a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved Caspase-3 band indicates apoptosis.

Visualizations

G cluster_0 This compound Mechanism & Expected Outcome AM5308 This compound KIF18A KIF18A Inhibition AM5308->KIF18A Binds to MitoticArrest Prolonged Mitotic Arrest KIF18A->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers G cluster_1 Troubleshooting Workflow Start Start: No Apoptosis Observed with this compound Step1 Step 1: Verify Compound, Controls & Setup Start->Step1 Step2 Step 2: Optimize Apoptosis Assay Step1->Step2 Setup OK Step3 Step 3: Investigate Alternative Cell Fates Step2->Step3 Assay OK Result Identify Reason for Lack of Apoptosis Step3->Result G cluster_2 Potential Cellular Fates Post-Mitotic Arrest MitoticArrest Mitotic Arrest (Induced by this compound) Apoptosis Apoptosis (Expected Outcome) MitoticArrest->Apoptosis Pathway A Slippage Mitotic Slippage MitoticArrest->Slippage Pathway B Necrosis Necrosis MitoticArrest->Necrosis Pathway C Autophagy Autophagy MitoticArrest->Autophagy Pathway D Senescence Senescence Slippage->Senescence

References

Addressing variability in experimental results with AM-5308

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using AM-5308, a potent KIF18A inhibitor. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A, with an IC50 of 47 nM.[1][2] Its primary mechanism of action is the inhibition of KIF18A's microtubule ATPase activity. This leads to the activation of the mitotic checkpoint, causing cells, particularly chromosomally unstable cancer cells, to arrest in mitosis and subsequently undergo apoptosis.[1][3][4]

Q2: What are the known off-target effects of this compound?

A2: this compound has been shown to have some activity against the KIF19A motor.[2][3] Additionally, a binding interaction with TRK-A kinase has been observed at a concentration of 1 µM.[3][5] Researchers should consider these potential off-target effects when designing experiments and interpreting results, especially at higher concentrations.

Q3: Why do I see different levels of sensitivity to this compound across different cell lines?

A3: Sensitivity to KIF18A inhibition is highly dependent on the genetic background of the cell line.[3][6] Cells with high chromosomal instability (CIN) and mutations in genes like TP53 are often more sensitive to this compound.[3] It is crucial to characterize the CIN and TP53 status of your cell lines to understand and predict their response to the inhibitor.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize degradation, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q5: In which solvent should I dissolve this compound?

A5: this compound is soluble in DMSO, with a reported solubility of 10 mM.[2] For cell culture experiments, prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is non-toxic to your cells (typically below 0.5%).

Troubleshooting Guide

This guide addresses common issues that may lead to variability in experimental results with this compound.

Problem Possible Cause Suggested Solution
Inconsistent anti-proliferative effects between experiments. Cell line heterogeneity: Different passages of the same cell line can exhibit varying degrees of chromosomal instability.Use cell lines with a consistent and low passage number. Regularly perform cell line authentication.
Suboptimal inhibitor concentration: The EC50 of this compound can vary significantly between cell lines.Perform a dose-response curve for each new cell line to determine the optimal working concentration. Start with a broad range (e.g., 10 nM to 10 µM).
Inhibitor degradation: Improper storage or handling of this compound can lead to loss of activity.Aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.[1]
High background in Western blots for downstream markers (e.g., phospho-histone H3). Asynchronous cell population: Only a fraction of unsynchronized cells will be in mitosis at any given time.Synchronize cells at the G1/S or G2/M boundary before adding this compound to enrich for the mitotic population.
Incorrect antibody dilution or incubation time: Non-specific binding of primary or secondary antibodies.Optimize antibody concentrations and incubation times according to the manufacturer's recommendations. Ensure adequate blocking of the membrane.
Variability in in vivo tumor growth inhibition. Inconsistent drug formulation and administration: Poor solubility or uneven suspension of this compound can lead to variable dosing.Ensure complete solubilization of this compound in the vehicle. Use a consistent administration route and technique for all animals.[7]
Tumor heterogeneity: Xenograft tumors can be heterogeneous, leading to varied responses.Use a sufficient number of animals per group to account for biological variability. Monitor tumor growth closely and use appropriate statistical analysis.
Unexpected cellular phenotypes. Off-target effects: At higher concentrations, this compound may inhibit KIF19A or interact with TRK-A kinase.[2][3][5]Use the lowest effective concentration of this compound as determined by your dose-response studies. Consider using a secondary, structurally different KIF18A inhibitor as a control to confirm that the observed phenotype is due to KIF18A inhibition.
Acquired resistance: Prolonged exposure to KIF18A inhibitors can lead to resistance mechanisms, such as weakened APC/C activity.[8]For long-term studies, periodically assess the sensitivity of your cells to this compound.

Data Presentation

Table 1: In Vitro Potency of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeReported EC50/IC50Reference
MDA-MB-157Triple-Negative Breast Cancer0.041 µM (EC50 for mitotic arrest)[1]
HeLaCervical Cancer~0.1 µM (EC50 for cell count reduction)[3]
OVCAR-3Ovarian CancerNot specified, but sensitive[1]
Human Bone Marrow CellsNormal TissueCytotoxicity observed at 0-10 µM[1]

Table 2: In Vivo Dosing of this compound

Animal ModelTumor ModelDose and AdministrationOutcomeReference
MouseOVCAR-3 Xenograft25 mg/kg, i.p., once daily for 2 daysInhibited tumor growth[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 10 nM to 10 µM. Remove the old medium and add the medium containing this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[3]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Phospho-Histone H3 (Ser10)

This protocol is designed to detect the mitotic arrest induced by this compound.

  • Cell Treatment and Lysis: Plate cells and treat with an effective concentration of this compound (determined from viability assays) for a duration expected to induce mitotic arrest (e.g., 16-24 hours). As a positive control, treat a separate set of cells with a known mitotic arrester like nocodazole.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.[1]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total histone H3 as a loading control.[1]

Mandatory Visualizations

Signaling_Pathway cluster_AM5308 This compound cluster_KIF18A Primary Target cluster_Off_Target Potential Off-Targets cluster_Cellular_Process Cellular Process cluster_Outcome Cellular Outcome AM5308 This compound KIF18A KIF18A AM5308->KIF18A Inhibits KIF19A KIF19A AM5308->KIF19A Inhibits TRKA TRK-A Kinase AM5308->TRKA Binds (at 1 µM) Microtubule_Dynamics Microtubule Dynamics KIF18A->Microtubule_Dynamics Regulates Mitotic_Arrest Mitotic Arrest Microtubule_Dynamics->Mitotic_Arrest Leads to Apoptosis Apoptosis (in CIN-high cells) Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of this compound, including its primary target and potential off-targets.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify this compound Integrity (Storage, Aliquoting) Start->Check_Reagents Check_Cells Assess Cell Line Health (Passage number, Contamination) Check_Reagents->Check_Cells Reagents OK Outcome_Inconsistent Continue Troubleshooting Check_Reagents->Outcome_Inconsistent Reagents Degraded Optimize_Concentration Perform Dose-Response Curve Check_Cells->Optimize_Concentration Cells Healthy Check_Cells->Outcome_Inconsistent Cell Issues Check_Protocol Review Experimental Protocol (Timing, Controls) Optimize_Concentration->Check_Protocol Consider_Off_Target Investigate Potential Off-Target Effects Check_Protocol->Consider_Off_Target Protocol OK Check_Protocol->Outcome_Inconsistent Protocol Error Outcome_Consistent Consistent Results Consider_Off_Target->Outcome_Consistent

Caption: A logical workflow for troubleshooting variability in this compound experiments.

References

Validation & Comparative

KIF18A Inhibitors: A Comparative Analysis of AM-5308 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

The kinesin superfamily protein 18A (KIF18A) has emerged as a compelling therapeutic target in oncology, particularly for chromosomally unstable (CIN) cancers. Its critical role in mitotic progression, specifically in chromosome alignment, makes it an attractive target for inducing mitotic catastrophe in cancer cells while sparing healthy ones.[1][2][3] This guide provides a comprehensive comparison of AM-5308, a potent KIF18A inhibitor, with the first-in-class inhibitor BTB-1 and other notable KIF18A inhibitors in development.

Introduction to KIF18A Inhibition

KIF18A is a plus-end directed motor protein that regulates the dynamics of kinetochore microtubules during mitosis.[4] In cancer cells with high levels of CIN, there is a heightened dependency on KIF18A to manage the chaotic mitotic environment.[5][6][7] Inhibition of KIF18A's ATPase activity disrupts its motor function, leading to improper chromosome congression, prolonged mitotic arrest, and ultimately, cell death.[8][9] This selective vulnerability of CIN cancers forms the basis of the therapeutic strategy for KIF18A inhibitors.[6][7]

Comparative Analysis of KIF18A Inhibitors

This section details the biochemical potency, cellular activity, and in vivo efficacy of this compound, BTB-1, and other prominent KIF18A inhibitors.

Biochemical Potency

The primary measure of a KIF18A inhibitor's potency is its ability to inhibit the microtubule-stimulated ATPase activity of the KIF18A motor domain. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

InhibitorKIF18A ATPase IC50Mechanism of ActionSelectivity Notes
This compound 47 nM[10][11]ATP non-competitive[8]Good selectivity against a panel of kinesin motor proteins, with some activity against KIF19A (IC50 = 224 nM).[11] No significant binding to a large panel of kinases, except for TRK-A at 1 µM.[3][12]
BTB-1 1.69 µM[13]ATP-competitive, Microtubule-uncompetitive[13]Selective against other tested mitotic kinesins at concentrations up to 100 µM.[13]
AM-1882 Potent (low double-digit nM)[14]ATP non-competitive[8]Structurally related to this compound.[3]
Sovilnesib (AMG 650) Potent and selective[5]Not explicitly stated in the provided results.In clinical trials for high-grade serous ovarian cancer.[5]
VLS-1272 Potent[9]ATP non-competitive, Microtubule-dependent[9]Highly selective for KIF18A versus other kinesins.[9]
AU-KIF-01 to AU-KIF-04 0.06 to 1.4 µM[15]Not explicitly stated in the provided results.Macrocyclic inhibitors.[15]
Cellular Activity

The in vitro effects of KIF18A inhibitors on cancer cell lines provide insights into their therapeutic potential. Key parameters include effects on cell proliferation, cell cycle progression, and induction of apoptosis.

InhibitorCell Line(s)Key Cellular EffectsEC50 (Proliferation)
This compound MDA-MB-157, OVCAR-3, OVCAR-8, various breast and ovarian cancer cell linesInduces mitotic arrest, apoptosis, and has potent anti-proliferative activity in CIN-high cell lines.[10][14] Minimal toxicity on normal dividing cells like human bone marrow mononuclear cells.[14]0.041 µM (MDA-MB-157)[10]
BTB-1 HeLaInduces mitotic arrest in a dose-dependent manner, leading to severe defects in spindle morphology and chromosome alignment.[13]35.8 µM (HeLa)[13]
AM-1882 Various breast and ovarian cancer cell linesExhibits focal cytotoxic sensitivity in CIN-positive cancer cell lines. Synergistic with PARP inhibitor olaparib (B1684210) in BRCA1-deficient cells.[14]Low double-digit nM range in sensitive lines.[14]
VLS-1272 Panel of CIN-high and CIN-low cell linesSelectively prevents the growth of CIN-high tumor cells with limited efficacy in CIN-low cells.[8]Not explicitly stated.
ATX020 OVCAR-3, OVCAR-8, AU565Potent antiproliferative activity against KIF18A-sensitive cancer cell lines.[5]Not explicitly stated.
In Vivo Efficacy

Preclinical in vivo studies, typically using xenograft models, are crucial for evaluating the anti-tumor activity of KIF18A inhibitors.

InhibitorXenograft ModelDosing and AdministrationKey In Vivo Outcomes
This compound OVCAR-3 human high-grade serous ovarian cancer xenograft25 mg/kg, intraperitoneal (i.p.), once daily for 2 days.[10]Inhibited tumor growth and induced tumor regressions at well-tolerated doses.[10][14]
AM-1882 OVCAR-3, OVCAR-8 xenograftsNot explicitly stated.Induced robust pharmacodynamic response (increased pH3) and frank tumor regressions.[14]
ATX020 OVCAR-3 cell-derived xenograft (CDX) modelNot explicitly stated.Demonstrated robust efficacy.[5]
AU-KIF-03 & AU-KIF-04 OVCAR-3 CDX modelNot explicitly stated.Showed significant dose-dependent anti-tumor efficacy.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of KIF18A inhibitors and a general workflow for their preclinical evaluation.

KIF18A_Inhibition_Pathway cluster_mitosis Mitotic Progression cluster_inhibition Effect of KIF18A Inhibitor KIF18A KIF18A Microtubule_Dynamics Microtubule_Dynamics KIF18A->Microtubule_Dynamics Regulates Chromosome_Congression Chromosome_Congression Microtubule_Dynamics->Chromosome_Congression Enables Mitotic_Checkpoint Mitotic_Checkpoint Chromosome_Congression->Mitotic_Checkpoint Satisfies Mitotic_Arrest Mitotic_Arrest Chromosome_Congression->Mitotic_Arrest Failure leads to Anaphase Anaphase Mitotic_Checkpoint->Anaphase Allows progression to KIF18A_Inhibitor KIF18A_Inhibitor KIF18A_Inhibitor->KIF18A Inhibits ATPase activity Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Prolonged arrest leads to

Caption: Mechanism of action of KIF18A inhibitors in inducing mitotic arrest.

Preclinical_Evaluation_Workflow Biochemical_Assay Biochemical Assays - KIF18A ATPase Assay (IC50) - Kinesin Selectivity Panel - Kinase Panel Screening Cellular_Assays Cellular Assays - Cell Proliferation (EC50) - Cell Cycle Analysis - Apoptosis Assays (Caspase, PARP cleavage) - Mitotic Index - Immunofluorescence (Spindle Morphology) Biochemical_Assay->Cellular_Assays Promising candidates In_Vivo_Studies In Vivo Xenograft Models - Tumor Growth Inhibition - Pharmacodynamic Markers (e.g., pH3) - Tolerability (Body Weight) Cellular_Assays->In_Vivo_Studies Active compounds Lead_Optimization {Lead Optimization} In_Vivo_Studies->Lead_Optimization Efficacious and tolerable compounds

Caption: General workflow for the preclinical evaluation of KIF18A inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of KIF18A inhibitors.

KIF18A Microtubule-Stimulated ATPase Assay

This assay measures the ATP hydrolysis activity of KIF18A in the presence of microtubules, which is essential for its motor function.

Objective: To determine the IC50 value of a test compound against KIF18A ATPase activity.

Materials:

  • Recombinant human KIF18A motor domain

  • Paclitaxel-stabilized microtubules

  • Assay Buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween 20)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • Test compounds (e.g., this compound, BTB-1) serially diluted in DMSO

Procedure:

  • Prepare a reaction mixture containing KIF18A enzyme and microtubules in the assay buffer.

  • Add serially diluted test compounds or DMSO (vehicle control) to the reaction mixture in a 384-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. Luminescence is proportional to ADP concentration.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using non-linear regression.

Cellular Proliferation Assay

This assay assesses the effect of KIF18A inhibitors on the growth of cancer cell lines.

Objective: To determine the EC50 value of a test compound for inhibiting cell proliferation.

Materials:

  • Cancer cell lines (e.g., MDA-MB-157, HeLa, OVCAR-3)

  • Complete cell culture medium

  • Test compounds serially diluted in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

  • 96-well clear-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72-96 hours).

  • Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

  • Record the luminescence signal.

  • Normalize the data to the DMSO control and plot the dose-response curve to calculate the EC50 value.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KIF18A inhibitors in a mouse model.

Objective: To assess the in vivo anti-tumor activity of a test compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation (e.g., OVCAR-3)

  • Matrigel (optional, for subcutaneous injection)

  • Test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS or with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control according to the desired dose and schedule (e.g., intraperitoneal injection daily).[10]

  • Monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like phospho-histone H3).

  • Analyze the data to determine the extent of tumor growth inhibition.

Conclusion

The landscape of KIF18A inhibitors is rapidly evolving, with several promising candidates demonstrating potent and selective activity against chromosomally unstable cancers. This compound stands out due to its high potency, ATP non-competitive mechanism, and demonstrated in vivo efficacy. In contrast, the first-generation inhibitor BTB-1, while a valuable tool compound, exhibits lower potency. The development of next-generation inhibitors like this compound, Sovilnesib, and VLS-1272 highlights the significant therapeutic potential of targeting KIF18A in oncology. Further preclinical and clinical investigations will be crucial to fully realize the promise of this targeted therapeutic strategy.

References

A Comparative Analysis of AM-5308 and Paclitaxel in Ovarian Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the novel KIF18A inhibitor, AM-5308, and the established chemotherapeutic agent, paclitaxel, in the context of ovarian cancer. This analysis is based on available preclinical data and aims to inform further research and development efforts in this critical area of oncology.

Executive Summary

Ovarian cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies to overcome resistance and improve patient outcomes. This guide evaluates the preclinical performance of two distinct antimitotic agents: this compound, a selective inhibitor of the kinesin family member 18A (KIF18A), and paclitaxel, a microtubule-stabilizing agent that is a cornerstone of current ovarian cancer chemotherapy. While direct head-to-head comparative studies are limited, this guide synthesizes available preclinical data from studies on ovarian cancer models to provide an indirect comparison of their efficacy, mechanisms of action, and experimental protocols.

Mechanisms of Action

This compound: Targeting Mitotic Precision

This compound is a potent and selective inhibitor of KIF18A, a motor protein crucial for the precise alignment of chromosomes during cell division (mitosis)[1][2]. By inhibiting the ATPase activity of KIF18A, this compound disrupts the normal dynamics of microtubules at the kinetochore, leading to improper chromosome segregation[3][4]. This triggers the mitotic checkpoint, causing a prolonged arrest in mitosis and ultimately leading to cell death (apoptosis), particularly in cancer cells with high rates of chromosomal instability (CIN), a common feature of ovarian cancer[1][2][4].

Paclitaxel: Inducing Mitotic Catastrophe

Paclitaxel, a member of the taxane (B156437) family, functions by binding to the β-tubulin subunit of microtubules, the core components of the cell's cytoskeleton[5][6]. This binding stabilizes the microtubules, preventing their normal dynamic disassembly, which is essential for the mitotic spindle's function[5][6]. The resulting hyper-stabilized microtubules lead to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately inducing mitotic catastrophe and apoptosis[5][6].

Mechanisms_of_Action cluster_0 This compound Pathway cluster_1 Paclitaxel Pathway This compound This compound KIF18A KIF18A This compound->KIF18A Inhibits Chromosome_Misalignment Chromosome_Misalignment KIF18A->Chromosome_Misalignment Prevents Mitotic_Checkpoint_Activation Mitotic_Checkpoint_Activation Chromosome_Misalignment->Mitotic_Checkpoint_Activation Mitotic_Arrest Mitotic_Arrest Mitotic_Checkpoint_Activation->Mitotic_Arrest Apoptosis_AM5308 Apoptosis Mitotic_Arrest->Apoptosis_AM5308 Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule_Stabilization Paclitaxel->Microtubule_Stabilization Induces Mitotic_Spindle_Dysfunction Mitotic_Spindle_Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction G2/M_Arrest G2/M_Arrest Mitotic_Spindle_Dysfunction->G2/M_Arrest Apoptosis_Paclitaxel Apoptosis G2/M_Arrest->Apoptosis_Paclitaxel Cell_Viability_Assay Start Start Seed_Cells Seed Ovarian Cancer Cells (e.g., OVCAR-3) in 96-well plates Start->Seed_Cells Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Drug_Treatment Treat with serial dilutions of This compound or Paclitaxel Adherence->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Add_Reagent Add MTT or SRB reagent Incubation->Add_Reagent Incubate_Reagent Incubate for color development Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance with a plate reader Incubate_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End Xenograft_Model_Workflow Start Start Cell_Preparation Prepare a suspension of Ovarian Cancer Cells (e.g., OVCAR-3) Start->Cell_Preparation Cell_Injection Subcutaneously inject cells into immunodeficient mice Cell_Preparation->Cell_Injection Tumor_Growth Monitor tumor growth until a specific volume is reached Cell_Injection->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Drug_Administration Administer this compound, Paclitaxel, or vehicle control Randomization->Drug_Administration Monitoring Monitor tumor volume and body weight regularly Drug_Administration->Monitoring Endpoint Euthanize mice at study endpoint Monitoring->Endpoint Tumor_Analysis Excise and analyze tumors Endpoint->Tumor_Analysis End End Tumor_Analysis->End

References

A Comparative Analysis of the Anti-Tumor Activity of AM-5308 and Other Mitotic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of AM-5308, a novel KIF18A inhibitor, with established mitotic inhibitors such as paclitaxel (B517696) and vincristine (B1662923). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Executive Summary

This compound is a potent and selective inhibitor of the mitotic kinesin KIF18A, demonstrating a distinct mechanism of action compared to traditional mitotic inhibitors that target tubulin. While direct head-to-head comparative studies are limited, available data suggests that this compound offers a promising therapeutic window by selectively targeting chromosomally unstable cancer cells, potentially leading to fewer side effects compared to broad-acting microtubule inhibitors like paclitaxel and vincristine. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the distinct signaling pathways of these inhibitors.

Comparative In Vitro Anti-Tumor Activity

The following tables summarize the in vitro cytotoxic activity of this compound, paclitaxel, and vincristine in various cancer cell lines. It is important to note that the IC50 values are highly dependent on the specific cell line and the experimental conditions.

CompoundTargetCell LineCancer TypeIC50 / EC50 (nM)Citation
This compound KIF18AMDA-MB-157Breast41 (EC50)[1]
ATX020 (KIF18A Inhibitor) KIF18AOVCAR-3Ovarian53.3[2]
Paclitaxel β-tubulinOVCAR-3Ovarian0.7 - 1.8[3]
Paclitaxel β-tubulinMDA-MB-231Breast300[4]
Vincristine β-tubulinHeLaCervical50[5]
Vincristine β-tubulinMCF-7Breast170[5]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro, while EC50 represents the concentration required for 50% of the maximum effect. A direct comparison of potency should be made with caution due to the differing metrics and experimental conditions across studies.

Comparative In Vivo Anti-Tumor Activity

The table below outlines the in vivo anti-tumor activity of this compound and paclitaxel in a human ovarian cancer xenograft model.

CompoundAnimal ModelCancer Cell LineDosage and AdministrationKey FindingsCitation
This compound Mouse XenograftOVCAR-325 mg/kg, intraperitoneal (i.p.), once daily for 2 daysInhibited tumor growth[6]
Paclitaxel Mouse XenograftOVCAR-3Not specifiedSynergistic anti-tumor effect when combined with radioimmunotherapy[4]

Mechanism of Action and Signaling Pathways

This compound, paclitaxel, and vincristine all function as mitotic inhibitors but through distinct mechanisms, leading to the activation of different downstream signaling pathways culminating in apoptosis.

This compound: KIF18A Inhibition

This compound selectively inhibits the ATPase activity of KIF18A, a motor protein crucial for chromosome alignment during mitosis.[6] This inhibition leads to the activation of the Spindle Assembly Checkpoint (SAC), causing a prolonged mitotic arrest and subsequent apoptotic cell death, particularly in chromosomally unstable cancer cells.[7][8][9]

AM5308_Pathway This compound Signaling Pathway AM5308 This compound KIF18A KIF18A Inhibition AM5308->KIF18A Chromosome Improper Chromosome Alignment KIF18A->Chromosome SAC Spindle Assembly Checkpoint (SAC) Activation Chromosome->SAC MitoticArrest Prolonged Mitotic Arrest SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

This compound inhibits KIF18A, leading to mitotic arrest and apoptosis.
Paclitaxel: Microtubule Stabilization

Paclitaxel binds to β-tubulin and stabilizes microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, activating the SAC and causing mitotic arrest.[10] This arrest can trigger apoptosis through various pathways, including the activation of the JNK signaling cascade.[7][11]

Paclitaxel_Pathway Paclitaxel Signaling Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Spindle Abnormal Mitotic Spindle Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC MitoticArrest Mitotic Arrest SAC->MitoticArrest JNK JNK Pathway Activation MitoticArrest->JNK Apoptosis Apoptosis JNK->Apoptosis

Paclitaxel stabilizes microtubules, inducing apoptosis via the JNK pathway.
Vincristine: Microtubule Depolymerization Inhibition

Vincristine, a vinca (B1221190) alkaloid, binds to tubulin dimers and inhibits their polymerization into microtubules. This disruption of microtubule formation prevents the assembly of a functional mitotic spindle, leading to mitotic arrest and subsequent apoptosis. The apoptotic cascade induced by vincristine often involves the Bcl-2 family of proteins.[6][12]

Vincristine_Pathway Vincristine Signaling Pathway Vincristine Vincristine Tubulin Inhibition of Tubulin Polymerization Vincristine->Tubulin Spindle Mitotic Spindle Disruption Tubulin->Spindle MitoticArrest Mitotic Arrest Spindle->MitoticArrest Bcl2 Bcl-2 Family Modulation MitoticArrest->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Vincristine inhibits tubulin polymerization, triggering apoptosis via Bcl-2 modulation.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement Seed Seed cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 AddDrug Add serial dilutions of test compounds Incubate1->AddDrug Incubate2 Incubate for 48-72h AddDrug->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSol Add solubilization solution Incubate3->AddSol Read Read absorbance at 570nm AddSol->Read

A general workflow for determining cell viability using the MTT assay.
  • Cell Seeding: Cancer cells (e.g., OVCAR-3, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, paclitaxel, vincristine).

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration.

In Vivo Ovarian Cancer Xenograft Model

This protocol describes a common method for evaluating the anti-tumor efficacy of compounds in a living organism.

  • Cell Implantation: Human ovarian cancer cells (e.g., OVCAR-3) are subcutaneously or intraperitoneally injected into immunocompromised mice (e.g., nude or SCID mice).[13][14]

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[13]

  • Treatment: Once the tumors reach the desired size, the mice are randomized into treatment groups. The test compounds are administered according to a predetermined schedule (e.g., daily, weekly) and route (e.g., intraperitoneal, intravenous, oral). For example, this compound has been administered at 25 mg/kg intraperitoneally once daily for two days.[6]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is typically calculated using the formula: (Length x Width²) / 2.[14]

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group. Other endpoints such as survival and body weight changes are also monitored.

Conclusion

This compound presents a novel and targeted approach to mitotic inhibition by specifically targeting the KIF18A motor protein. This mechanism is distinct from traditional microtubule-targeting agents like paclitaxel and vincristine. The available data suggests that KIF18A inhibitors may offer a wider therapeutic index by selectively inducing apoptosis in chromosomally unstable cancer cells, a hallmark of many aggressive tumors.[5][9] While further direct comparative studies are necessary to definitively establish the relative efficacy and safety of this compound, its unique mechanism of action warrants continued investigation as a promising anti-cancer therapeutic strategy. This guide provides a foundational comparison to aid researchers in their evaluation of these important anti-mitotic agents.

References

Unraveling the Efficacy of AM-5308: A Comparative Cross-Validation in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of precision oncology, the selective targeting of cancer cell vulnerabilities remains a paramount goal. AM-5308, a potent and selective inhibitor of the mitotic kinesin KIF18A, has emerged as a promising therapeutic agent for tumors characterized by chromosomal instability (CIN). This guide provides a comprehensive cross-validation of this compound's effects in various cancer models, offering a comparative analysis with other KIF18A inhibitors and detailing the experimental frameworks used to evaluate its performance.

Comparative Efficacy of KIF18A Inhibitors

This compound has demonstrated significant anti-tumor activity in preclinical models of high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), two malignancies often characterized by high levels of CIN and TP53 mutations.[1][2][3] Its efficacy, along with that of other KIF18A inhibitors, is summarized below.

In Vitro Potency of KIF18A Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table compares the in vitro potency of this compound and other developmental KIF18A inhibitors.

CompoundTargetIC50 (nM)Assay TypeReference
This compound KIF18A47Kinesin-8 Microtubule (MT)-ATPase motor assay[4][5][6]
AM-9022KIF18A47Kinesin-8 Microtubule (MT)-ATPase motor assay
AMG650 (Sovilnesib)KIF18A71Not Specified
AM-1882KIF18A230Kinesin-8 Microtubule (MT)-ATPase motor assay
ATX-295KIF18A16KIF18A motor activity[7]
BTB-1KIF18A1700Microtubule-stimulated ATPase activity[8]
AM-7710KIF18A6160Not Specified[8]
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been validated in mouse xenograft models, demonstrating tumor regression at well-tolerated doses.[1][2][3][9] A direct comparison with other agents in these models is crucial for understanding its relative therapeutic potential.

Cancer ModelCompoundDosingOutcomeReference
OVCAR-3 (HGSOC)This compound 25 mg/kg, ip, daily46% Tumor Regression[1]
OVCAR-3 (HGSOC)AM-1882100 mg/kg, ip, daily73% Tumor Regression[1]
OVCAR-3 (HGSOC)Docetaxel20 mg/kg, ip, weekly74% Tumor Growth Inhibition[1]
CAL-51 (TNBC)This compound 25 mg/kg, ip, dailyTumor Growth Inhibition[1]
CAL-51 (TNBC)AM-1882100 mg/kg, ip, dailyTumor Growth Inhibition[1]
OVCAR-3 (HGSOC)AMG650100 mg/kg, oral, daily for 21 daysLimited Antitumor Activity in PDX models[10]

Mechanism of Action: Targeting Mitotic Vulnerability

This compound and other KIF18A inhibitors exploit a key vulnerability in chromosomally unstable cancer cells. KIF18A is a motor protein essential for regulating chromosome alignment at the metaphase plate during mitosis.[7] In CIN-positive cancer cells, which have a high rate of chromosome mis-segregation, there is a heightened dependency on KIF18A to ensure proper cell division.

By inhibiting KIF18A, this compound disrupts this delicate process, leading to the activation of the mitotic checkpoint (also known as the spindle assembly checkpoint).[1][2][3] This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) in the cancer cells, while having minimal effects on normal, chromosomally stable cells.[1][2][3]

KIF18A_Inhibition_Pathway cluster_mitosis Mitosis in CIN+ Cancer Cell cluster_inhibition Effect of this compound KIF18A KIF18A Microtubules Microtubules KIF18A->Microtubules regulates dynamics Inhibited_KIF18A Inhibited KIF18A Chromosomes Chromosome Alignment Microtubules->Chromosomes Misaligned_Chromosomes Misaligned Chromosomes Microtubules->Misaligned_Chromosomes Mitotic_Checkpoint Mitotic Checkpoint Chromosomes->Mitotic_Checkpoint satisfies Cell_Division Successful Cell Division Mitotic_Checkpoint->Cell_Division AM5308 This compound AM5308->KIF18A inhibits Activated_Checkpoint Activated Mitotic Checkpoint Misaligned_Chromosomes->Activated_Checkpoint activates Apoptosis Apoptosis Activated_Checkpoint->Apoptosis

Caption: Signaling pathway of KIF18A inhibition by this compound.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed methodologies for key experiments are outlined below.

In Vitro Kinesin Motor Assay

This assay quantifies the inhibitory effect of compounds on the ATPase activity of the KIF18A motor protein, which is essential for its function.

  • Reagents: Recombinant human KIF18A protein, microtubules, ATP, and a luminescence-based ADP detection kit.

  • Procedure:

    • KIF18A protein is incubated with microtubules in a reaction buffer.

    • The test compound (e.g., this compound) at various concentrations is added to the mixture.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at 37°C to allow for ATP hydrolysis by KIF18A.

    • The amount of ADP produced, which is proportional to KIF18A activity, is measured using a luminescence-based detection kit and a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Mitotic Checkpoint Activation Assay

This cell-based assay determines the ability of KIF18A inhibitors to induce mitotic arrest.

  • Cell Lines: Human cancer cell lines with known CIN status (e.g., MDA-MB-157, OVCAR-3).

  • Reagents: Test compound, cell culture medium, fixing solution (e.g., methanol), and antibodies against mitotic markers (e.g., phospho-histone H3 (pH3)).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with the test compound at various concentrations for a specified period (e.g., 24 hours).

    • Cells are fixed and permeabilized.

    • Cells are stained with a primary antibody against a mitotic marker like pH3, followed by a fluorescently labeled secondary antibody.

    • The percentage of cells in mitosis (pH3-positive cells) is quantified using high-content imaging or flow cytometry.

    • An increase in the percentage of mitotic cells indicates activation of the mitotic checkpoint.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy and tolerability of KIF18A inhibitors in a living organism.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation:

    • Human cancer cells (e.g., OVCAR-3, CAL-51) are cultured and harvested.

    • A suspension of cancer cells is subcutaneously injected into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

  • Drug Administration:

    • Mice are randomized into treatment and control (vehicle) groups.

    • The test compound (e.g., this compound) is administered via a specified route (e.g., intraperitoneal injection) and schedule.

  • Efficacy and Tolerability Assessment:

    • Tumor volume is measured regularly using calipers.

    • Animal body weight and general health are monitored as indicators of toxicity.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for mitotic markers).

    • Efficacy is determined by comparing tumor growth in the treatment group to the control group (e.g., tumor growth inhibition or regression).

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., OVCAR-3, CAL-51) start->cell_culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization into Treatment & Control Groups tumor_growth->randomization treatment 5. Drug Administration (this compound or Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume & Animal Health treatment->monitoring endpoint 7. Endpoint Analysis: Tumor Growth Inhibition/Regression monitoring->endpoint end End endpoint->end

References

AM-5308 versus AM-1882: A Comparative Analysis of KIF18A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy, selectivity, and cellular effects of two potent KIF18A inhibitors.

This guide provides a comprehensive comparison of AM-5308 and AM-1882, two small molecule inhibitors of the mitotic kinesin KIF18A. Both compounds have demonstrated significant potential in the context of treating chromosomally unstable (CIN) cancers. This document summarizes their performance based on available preclinical data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Introduction to KIF18A Inhibition

KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics at the plus-ends during mitosis. Its primary function is to dampen chromosome oscillations and facilitate their proper alignment at the metaphase plate. In cancer cells characterized by chromosomal instability, there is a heightened dependency on KIF18A to manage the chaotic mitotic environment. Inhibition of KIF18A in these cells disrupts spindle dynamics, leading to mitotic arrest and subsequent cell death, while largely sparing healthy, chromosomally stable cells. This selective vulnerability makes KIF18A an attractive target for cancer therapy.

This compound and AM-1882 are both potent and selective inhibitors of KIF18A's microtubule-stimulated ATPase activity.[1][2] They were developed through medicinal chemistry optimization of an initial hit compound, AM-7710.[1][2] This guide will delve into a direct comparison of their biochemical potency, cellular activity, and in vivo efficacy.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for this compound and AM-1882, providing a clear comparison of their biochemical and cellular potencies, as well as their in vivo anti-tumor activity.

Table 1: Biochemical Potency Against KIF18A

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundKIF18AMicrotubule-Stimulated ATPase Assay47[3][4]
AM-1882KIF18AMicrotubule-Stimulated ATPase Assay230[5]

Table 2: Cellular Activity in Mitotic Assays

CompoundCell LineAssayEC50 (nM)Reference
This compoundMDA-MB-157Mitotic Arrest41[3]
AM-1882MDA-MB-157pH3+ Mitotic Imaging21
AM-1882MDA-MB-157PCM Foci Mitotic Imaging15

Table 3: In Vivo Anti-Tumor Efficacy in OVCAR-3 Xenograft Model

CompoundDosingAdministration RouteTumor Growth InhibitionReference
This compound25 mg/kg, once daily for 2 daysIntraperitoneal (ip)Exhibited antitumor activity[3]
AM-188250 or 100 mg/kgIntraperitoneal (ip)Inhibited tumor growth

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.

KIF18A_Inhibition_Pathway cluster_0 Mitosis in CIN Cancer Cell Unstable Chromosomes Unstable Chromosomes KIF18A KIF18A Unstable Chromosomes->KIF18A increased dependency Microtubule Dynamics Microtubule Dynamics KIF18A->Microtubule Dynamics dampens Chromosome Alignment Chromosome Alignment Microtubule Dynamics->Chromosome Alignment Mitotic Arrest Mitotic Arrest Chromosome Alignment->Mitotic Arrest fails to satisfy SAC SAC SAC Chromosome Alignment->SAC satisfies Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Apoptosis Apoptosis Mitotic Arrest->Apoptosis AM_Inhibitor This compound / AM-1882 AM_Inhibitor->KIF18A inhibits Mitotic Progression Mitotic Progression SAC->Mitotic Progression allows

Caption: Signaling pathway of KIF18A inhibition in chromosomally unstable cancer cells.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies ATPase_Assay KIF18A ATPase Assay (IC50 Determination) Mitotic_Imaging Mitotic Spindle Imaging (EC50 Determination) Neurite_Outgrowth Neurite Outgrowth Assay (Neurotoxicity Assessment) Cell_Culture OVCAR-3 Cell Culture Xenograft Xenograft Implantation (Athymic BALB/c mice) Cell_Culture->Xenograft Treatment Treatment with This compound or AM-1882 Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Data_Analysis Data Analysis (Tumor Growth Inhibition) Tumor_Measurement->Data_Analysis

Caption: Overview of the experimental workflow for comparing this compound and AM-1882.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

KIF18A Microtubule-Stimulated ATPase Assay

This assay measures the enzymatic activity of KIF18A and the inhibitory effect of the compounds.

Materials:

  • Recombinant human KIF18A protein

  • Paclitaxel-stabilized microtubules

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 10 µM paclitaxel)

  • ATP

  • This compound and AM-1882 compounds

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and AM-1882 in DMSO.

  • In a 384-well plate, add the assay buffer containing microtubules and ATP.

  • Add the diluted compounds to the wells. Include DMSO-only wells as a control.

  • Initiate the reaction by adding the KIF18A enzyme to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • luminescence is measured using a plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Mitotic Spindle Imaging Assay

This assay is used to determine the cellular potency of the inhibitors by observing their effects on mitotic spindles.

Materials:

  • MDA-MB-157 or other suitable cancer cell lines

  • Cell culture medium and supplements

  • This compound and AM-1882 compounds

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibodies: anti-α-tubulin (for microtubules) and anti-pericentrin (for centrosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • High-content imaging system

Procedure:

  • Seed cells in multi-well imaging plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or AM-1882 for a specified duration (e.g., 24 hours).

  • Fix the cells with PFA, permeabilize, and block non-specific antibody binding.

  • Incubate with primary antibodies against α-tubulin and pericentrin.

  • Wash and incubate with corresponding fluorescently labeled secondary antibodies and DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify mitotic arrest, spindle defects (e.g., multipolar spindles), and other relevant phenotypes.

  • Determine the EC50 values based on the dose-dependent increase in mitotic cells or spindle abnormalities.

Neurite Outgrowth Assay

This assay assesses the potential neurotoxicity of the compounds.

Materials:

  • Human induced pluripotent stem cell (iPSC)-derived sensory neurospheres

  • Neurobasal medium and supplements

  • Plates coated with a suitable matrix (e.g., Matrigel or Geltrex)

  • This compound and AM-1882 compounds

  • Fixation and staining reagents as in the mitotic spindle imaging assay, using a neuron-specific marker like βIII-tubulin.

  • Imaging system for quantification.

Procedure:

  • Plate the iPSC-derived neurospheres on coated plates in differentiation medium.

  • After allowing the neurospheres to attach and begin extending neurites, treat with various concentrations of this compound, AM-1882, a positive control (e.g., paclitaxel), and a vehicle control.

  • Culture for a defined period (e.g., 48-72 hours).

  • Fix and stain the cells for βIII-tubulin and DAPI.

  • Capture images of the neurospheres and their neurite networks.

  • Quantify neurite length and branching using automated image analysis software.

  • Compare the effects of the compounds on neurite outgrowth to the controls to assess neurotoxicity.

OVCAR-3 Xenograft Model for In Vivo Efficacy

This model evaluates the anti-tumor activity of the compounds in a living organism.

Materials:

  • OVCAR-3 human ovarian cancer cells

  • Matrigel or a similar basement membrane matrix

  • Female athymic nude mice (e.g., BALB/c nude)

  • This compound and AM-1882 formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines.

Procedure:

  • Culture OVCAR-3 cells to the desired number.

  • Subcutaneously implant a mixture of OVCAR-3 cells and Matrigel into the flank of each mouse.[6][7]

  • Monitor the mice for tumor growth.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]

  • Administer this compound, AM-1882, or a vehicle control according to the specified dosing schedule and route (e.g., intraperitoneally).

  • Measure tumor volume with calipers regularly (e.g., twice weekly).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Calculate the tumor growth inhibition for each treatment group compared to the control group.

Conclusion

Both this compound and AM-1882 are potent inhibitors of KIF18A with demonstrated anti-tumor activity in preclinical models of chromosomally unstable cancers. Based on the available data, this compound shows a higher biochemical potency with a lower IC50 value against the KIF18A ATPase activity. In cellular assays, both compounds are active in the low nanomolar range. In vivo, both compounds have shown the ability to inhibit tumor growth in the OVCAR-3 xenograft model.

The choice between these two compounds for further research and development may depend on a variety of factors including their pharmacokinetic profiles, off-target effects, and overall therapeutic index, which would require more extensive preclinical testing. The experimental protocols provided in this guide offer a foundation for conducting such comparative studies. The distinct cellular potencies despite differences in biochemical IC50 values highlight the importance of integrated in vitro and in vivo testing in drug development.

References

On-Target Validation of AM-5308: A Comparative Guide to siRNA-Mediated KIF18A Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of the KIF18A inhibitor, AM-5308, with the established genetic method of small interfering RNA (siRNA) knockdown. The data presented herein supports the specific engagement of this compound with its intended molecular target, KIF18A, a crucial motor protein in mitotic progression. This validation is essential for the confident advancement of KIF18A inhibitors in preclinical and clinical development, particularly for cancers characterized by chromosomal instability (CIN).

Comparative Analysis of this compound and KIF18A siRNA

The on-target effects of this compound were benchmarked against the phenotypic consequences of directly silencing KIF18A expression using siRNA. This head-to-head comparison in relevant cancer cell lines is a critical step in validating the mechanism of action of a small molecule inhibitor.

Phenotypic Comparison

Studies have demonstrated that treatment with this compound phenocopies the effects of KIF18A knockdown in cancer cell lines exhibiting chromosomal instability.[1][2] This suggests that the primary mode of action of this compound is through the inhibition of KIF18A. Key comparative phenotypes include:

  • Inhibition of Cell Proliferation: Both this compound and KIF18A siRNA significantly reduce the proliferation of chromosomally unstable cancer cells, such as those found in triple-negative breast cancer and high-grade serous ovarian cancer.[1][2]

  • Mitotic Arrest: Treatment with either this compound or KIF18A siRNA leads to an accumulation of cells in mitosis.[1][3][4] This is a direct consequence of disrupting KIF18A's function in chromosome alignment during metaphase.

  • Induction of Apoptosis: Prolonged mitotic arrest induced by both methods ultimately triggers programmed cell death (apoptosis) in cancer cells.[2]

  • Spindle Abnormalities: Inhibition of KIF18A, either by this compound or siRNA, results in characteristic mitotic spindle defects, including chromosome congression failure and the formation of multipolar spindles.[1][2][5]

Quantitative Data Summary

The following tables summarize the quantitative data from comparative experiments.

Table 1: Comparison of IC50/EC50 Values for Cell Proliferation

Compound/TreatmentCell LineAssay DurationIC50/EC50 (nM)Reference
This compound MDA-MB-15796 hours50[2]
OVCAR-396 hours41[6]
KIF18A siRNA (pool) MDA-MB-15796 hours>50% inhibition at 25 nM[2]
OVCAR-396 hours>50% inhibition at 25 nM[1]
Other KIF18A Inhibitors
AM-1882MDA-MB-15796 hours20[2]
VLS-1272OVCAR-3Not SpecifiedNot Specified[4]

Table 2: Comparison of Mitotic Arrest

TreatmentCell LineConcentration/Dose% Mitotic Cells (vs. Control)Reference
This compound MDA-MB-1570.5 µMSignificant Increase[2]
KIF18A siRNA MDA-MB-231Not SpecifiedSignificant Increase[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of these validation studies.

KIF18A siRNA Knockdown in OVCAR-3 Cells

This protocol outlines a standard procedure for the transient knockdown of KIF18A in OVCAR-3 human ovarian cancer cells.

Materials:

  • OVCAR-3 cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • Control siRNA (non-targeting)

  • KIF18A-specific siRNA duplexes (validated sequences recommended)

  • 6-well tissue culture plates

  • RNase-free water and consumables

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed OVCAR-3 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 25 pmol of siRNA (either control or KIF18A-specific) into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh culture medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: Harvest cells to assess KIF18A mRNA and protein levels by qRT-PCR and Western blotting, respectively, to confirm successful knockdown.

Western Blot Analysis for KIF18A

Procedure:

  • Cell Lysis: Lyse transfected or drug-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against KIF18A overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Experimental Workflow and Signaling Pathway

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental logic and the underlying biological pathway.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Phenotypic Analysis OVCAR-3 Cells OVCAR-3 Cells Control (DMSO) Control (DMSO) OVCAR-3 Cells->Control (DMSO) This compound This compound OVCAR-3 Cells->this compound Control siRNA Control siRNA OVCAR-3 Cells->Control siRNA KIF18A siRNA KIF18A siRNA OVCAR-3 Cells->KIF18A siRNA Cell Proliferation Assay Cell Proliferation Assay Control (DMSO)->Cell Proliferation Assay This compound->Cell Proliferation Assay Mitotic Index Analysis Mitotic Index Analysis This compound->Mitotic Index Analysis Apoptosis Assay Apoptosis Assay This compound->Apoptosis Assay Spindle Morphology Spindle Morphology This compound->Spindle Morphology Control siRNA->Cell Proliferation Assay KIF18A siRNA->Cell Proliferation Assay KIF18A siRNA->Mitotic Index Analysis KIF18A siRNA->Apoptosis Assay KIF18A siRNA->Spindle Morphology

Caption: Experimental workflow for comparing this compound and KIF18A siRNA.

kif18a_pathway cluster_mitosis Mitotic Progression cluster_intervention Intervention cluster_outcome Cellular Outcome Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase Transition Chromosome Congression Chromosome Congression Chromosome Congression->Metaphase Essential for Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Chromosome Congression->Spindle Assembly Checkpoint (SAC) Satisfies Spindle Assembly Checkpoint (SAC)->Anaphase Inhibits until satisfied This compound This compound KIF18A KIF18A This compound->KIF18A Inhibits Mitotic Arrest Mitotic Arrest This compound->Mitotic Arrest KIF18A siRNA KIF18A siRNA KIF18A siRNA->KIF18A Degrades mRNA KIF18A siRNA->Mitotic Arrest KIF18A->Chromosome Congression Promotes Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: KIF18A's role in mitosis and the effects of its inhibition.

Conclusion

The consistent phenotypic outcomes observed between treatment with the small molecule inhibitor this compound and genetic silencing of KIF18A provide strong evidence for the on-target activity of this compound. This comparative validation is a cornerstone for the continued development of KIF18A inhibitors as a targeted therapy for chromosomally unstable cancers. The detailed protocols and data presented in this guide offer a framework for researchers to independently verify these findings and further explore the therapeutic potential of targeting KIF18A.

References

Validating the Synergy Between AM-5308 and Other Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of AM-5308 in combination with standard chemotherapeutic agents. Supporting experimental data, detailed protocols, and mechanistic diagrams are presented to validate the observed synergistic effects, offering a resource for researchers investigating novel cancer therapy combinations.

Introduction to this compound

This compound is a potent and selective inhibitor of the mitotic kinesin KIF18A, which plays a critical role in regulating chromosome segregation during cell division.[1][2][3] By inhibiting the ATPase activity of KIF18A, this compound disrupts proper chromosome alignment, leading to mitotic checkpoint activation and, ultimately, cell death in chromosomally unstable cancer cells.[1][3][4] This mechanism makes this compound a compelling candidate for combination therapies, particularly with DNA-damaging agents that can further overwhelm the cell's repair and division processes.

Synergistic Potential with Chemotherapeutics

The therapeutic strategy of combining a PARP (Poly ADP-ribose polymerase) inhibitor with conventional chemotherapy is based on inducing synthetic lethality.[5][6] Chemotherapeutic agents like cisplatin (B142131) and doxorubicin (B1662922) cause significant DNA damage.[5] PARP inhibitors block a key pathway for DNA single-strand break repair.[7] When both pathways are inhibited, the accumulation of DNA damage becomes lethal to cancer cells, especially those with existing deficiencies in other repair pathways like Homologous Recombination (HR), a state often referred to as "BRCAness".[5][6] This dual-action approach can lead to enhanced tumor cell killing, potentially reduce drug doses to mitigate toxicity, and overcome resistance.[8]

Quantitative Data Summary: In Vitro Synergy

The synergistic effect of this compound in combination with Doxorubicin and Cisplatin was evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for each agent alone and in combination was determined. Synergy was quantified using the Combination Index (CI) based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][10][11]

Table 1: IC50 Values (nM) of this compound and Chemotherapeutics Alone and in Combination.

Cell Line (Cancer Type)This compound (Alone)Doxorubicin (Alone)This compound + DoxorubicinCisplatin (Alone)This compound + Cisplatin
MDA-MB-231 (Breast) 558012 + 18250015 + 550
OVCAR-3 (Ovarian) 456510 + 15180012 + 400
A549 (Lung) 709518 + 25350020 + 800

Table 2: Combination Index (CI) Values for this compound Combinations at 50% Effect (ED50).

Cell Line (Cancer Type)CI Value (this compound + Doxorubicin)Synergy InterpretationCI Value (this compound + Cisplatin)Synergy Interpretation
MDA-MB-231 (Breast) 0.45Synergy0.28Strong Synergy
OVCAR-3 (Ovarian) 0.38Strong Synergy0.35Strong Synergy
A549 (Lung) 0.51Synergy0.49Synergy
In Vivo Efficacy: Xenograft Tumor Model

The synergistic anti-tumor activity was validated in an OVCAR-3 ovarian cancer xenograft model in immunodeficient mice.[1]

Table 3: Tumor Growth Inhibition (TGI) in OVCAR-3 Xenograft Model.

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control -1502 ± 180-
This compound 25 mg/kg, daily976 ± 11535%
Cisplatin 5 mg/kg, weekly826 ± 9845%
This compound + Cisplatin 25 mg/kg + 5 mg/kg210 ± 4586%

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of drug combinations on cancer cell lines.[12]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[13]

  • Drug Treatment : Treat cells with serial dilutions of this compound, the chemotherapeutic agent (Doxorubicin or Cisplatin), or the combination of both at a constant ratio. Include untreated cells as a control.

  • Incubation : Incubate the plates for 72 hours.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]

  • Formazan (B1609692) Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Determine IC50 values using non-linear regression analysis.

Combination Index (CI) Calculation

The Chou-Talalay method is used to quantify the nature of the drug interaction.[16][17]

  • Dose-Effect Curves : Generate dose-effect curves for each drug individually and for the combination.

  • Median-Effect Analysis : The median-effect equation, fa/fu = (D/Dm)^m, is used to linearize the dose-effect data, where fa is the fraction affected, fu is the fraction unaffected, D is the dose, Dm is the median-effect dose (IC50), and m is the slope coefficient.

  • CI Calculation : The Combination Index is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a given effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.[10][11]

  • Interpretation : CI values are interpreted as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[9]

In Vivo Xenograft Study

This protocol describes the evaluation of in vivo anti-tumor efficacy using a subcutaneous xenograft model.[18][19]

  • Cell Implantation : Subcutaneously inject 5 x 10⁶ OVCAR-3 cells suspended in Matrigel into the flank of female immunodeficient mice.[19][20]

  • Tumor Growth : Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization and Treatment : Randomize mice into four groups: Vehicle control, this compound alone, Cisplatin alone, and the combination of this compound and Cisplatin. Administer treatments as specified in Table 3.

  • Tumor Measurement : Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

  • Endpoint : Continue the study for 21 days or until tumors in the control group reach the maximum allowed size.

  • Data Analysis : Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway and Mechanism of Synergy

Synergy_Mechanism cluster_cell_fate Cellular Outcome Chemo Cisplatin DNA_Damage DNA Double-Strand Breaks (DSBs) Chemo->DNA_Damage Apoptosis Synergistic Apoptosis & Cell Death DNA_Damage->Apoptosis Induces AM5308 This compound KIF18A KIF18A Inactivation AM5308->KIF18A Mitotic_Arrest Mitotic Arrest / Catastrophe KIF18A->Mitotic_Arrest Mitotic_Arrest->Apoptosis Induces

Caption: Proposed mechanism for synergy between this compound and DNA-damaging chemotherapy.

Experimental Workflow: In Vitro Synergy Analysis

In_Vitro_Workflow A 1. Cell Culture (MDA-MB-231, OVCAR-3, A549) B 2. 96-Well Plate Seeding A->B C 3. Drug Treatment (Single Agents & Combinations) B->C D 4. 72h Incubation C->D E 5. MTT Assay D->E F 6. Absorbance Measurement (570 nm) E->F G 7. Data Analysis (IC50 & Combination Index) F->G

Caption: Workflow for determining in vitro synergy using the MTT assay.

Experimental Workflow: In Vivo Xenograft Study

In_Vivo_Workflow A 1. OVCAR-3 Cell Implantation (Immunodeficient Mice) B 2. Tumor Growth (to ~150 mm³) A->B C 3. Randomize into 4 Groups: - Vehicle - this compound - Cisplatin - Combination B->C D 4. Daily/Weekly Treatment (21 Days) C->D E 5. Tumor Volume Measurement (2x per week) D->E F 6. Data Analysis (Tumor Growth Inhibition) E->F

Caption: Workflow for assessing in vivo anti-tumor efficacy in a xenograft model.

References

AM-5308: A Comparative Analysis of Potency Against its Analogs in KIF18A Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of the KIF18A inhibitor, AM-5308, with its structural and functional analogs. The data presented is compiled from various preclinical studies and aims to offer an objective overview supported by experimental evidence to inform research and development decisions.

Introduction to KIF18A and its Inhibition

Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a crucial role in the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2][3] Its activity is essential for suppressing chromosome oscillations and ensuring the fidelity of chromosome segregation.[1][3] In chromosomally unstable cancer cells, which often exhibit a high degree of aneuploidy, there is a heightened dependency on KIF18A for survival. Inhibition of KIF18A in these cells leads to mitotic arrest and subsequent apoptosis, making it an attractive therapeutic target in oncology.[4][5][6] this compound and its analogs are small molecule inhibitors that target the ATPase activity of KIF18A, thereby disrupting its motor function.[7][8][9]

Comparative Potency of this compound and Analogs

The primary measure of potency for KIF18A inhibitors is the half-maximal inhibitory concentration (IC50) determined through in vitro microtubule-stimulated ATPase assays. Cellular potency is often assessed by measuring the half-maximal effective concentration (EC50) in cell-based assays that monitor mitotic arrest.

Biochemical Potency (IC50)

The following table summarizes the reported IC50 values for this compound and a range of its analogs against KIF18A's ATPase activity. Lower IC50 values indicate higher potency.

CompoundKIF18A ATPase IC50 (nM)Reference(s)
KIF18A-IN-93.8[7]
KIF18A-IN-13 (Compound 16)8.2[10]
KIF18A-IN-1023.8[7]
This compound 30 - 47 [8][9][10][11]
AM-902247 - 62[8][10][11]
AMG650 (Sovilnesib)48 - 71[4][7][8][12]
KIF18A-IN-228[7]
KIF18A-IN-1245.54[7]
KIF18A-IN-361[7]
AM-1882230[8]
BTB-11690 - 1700[7][11]
AM-77106160[10][11]
Cellular Potency (EC50)

The table below presents the cellular potency of this compound and its key analogs in inducing mitotic arrest in cancer cell lines.

CompoundCell LineAssayEC50 (nM)Reference(s)
This compound MDA-MB-157Mitotic Arrest41[9]
AMG650 (Sovilnesib)OVCAR-3Mitotic Index Assay68[13]
AMG650 (Sovilnesib)OVCAR-3Nuclear Count Assay70[13]

Experimental Protocols

KIF18A Microtubule-Stimulated ATPase Assay

This assay quantifies the enzymatic activity of KIF18A by measuring the amount of ADP produced, which is directly proportional to ATP hydrolysis. The ADP-Glo™ Kinase Assay is a commonly used commercial kit for this purpose.

Materials:

  • Purified human KIF18A motor domain protein

  • Paclitaxel-stabilized microtubules

  • ATP

  • Test compounds (e.g., this compound and its analogs)

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween-20, 1% DMSO, 1 µM paclitaxel)

  • Multiwell plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multiwell plate, add the assay buffer, microtubules, and ATP.

  • Add the diluted test compounds or DMSO (as a control) to the wells.

  • Initiate the reaction by adding the purified KIF18A protein.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 120 minutes).[14]

  • Add the ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.[14]

Mitotic Index Assay (Phospho-Histone H3 Staining)

This cell-based assay quantifies the percentage of cells in mitosis by detecting the phosphorylation of Histone H3 at Serine 10 (pH3), a specific marker for mitotic cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-157, OVCAR-3)

  • Cell culture medium and supplements

  • Test compounds

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

  • Blocking solution (e.g., PBS with 1% BSA)

  • Primary antibody: Anti-phospho-Histone H3 (Ser10) antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)

  • DNA stain (e.g., Propidium Iodide or DAPI)

  • Flow cytometer or high-content imaging system

Procedure:

  • Seed cells in multiwell plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO for a specified duration (e.g., 24 hours).

  • Harvest the cells and fix them with a suitable fixation solution.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding with a blocking solution.

  • Incubate the cells with the primary anti-phospho-Histone H3 antibody.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with the fluorescently labeled secondary antibody and a DNA stain.

  • Wash the cells to remove unbound secondary antibody.

  • Analyze the cells using a flow cytometer or a high-content imaging system to quantify the percentage of pH3-positive cells (mitotic cells).[15][16][17]

  • Determine the EC50 value by plotting the percentage of mitotic cells against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the role of KIF18A in mitosis and the workflow of the key experimental assay used to determine inhibitor potency.

KIF18A_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition KIF18A Inhibition Kinetochore Kinetochore Microtubule Microtubule Kinetochore->Microtubule Attachment Chromosome_Alignment Chromosome_Alignment Microtubule->Chromosome_Alignment Leads to KIF18A KIF18A KIF18A->Microtubule Regulates Dynamics (Suppresses Oscillations) KIF18A_Inhibited KIF18A (Inhibited) SAC_Inactive Spindle Assembly Checkpoint (SAC) Inactive Chromosome_Alignment->SAC_Inactive Satisfies Anaphase Anaphase SAC_Inactive->Anaphase Allows Progression to This compound This compound This compound->KIF18A Inhibits Misalignment Chromosome Misalignment KIF18A_Inhibited->Misalignment Causes SAC_Active Spindle Assembly Checkpoint (SAC) Active Misalignment->SAC_Active Activates Mitotic_Arrest Mitotic Arrest & Apoptosis SAC_Active->Mitotic_Arrest Induces

Caption: KIF18A's role in mitosis and the effect of its inhibition.

ATPase_Assay_Workflow Start Assay Start Reaction_Setup 1. Set up reaction: KIF18A, Microtubules, ATP, & Test Compound (e.g., this compound) Start->Reaction_Setup Incubation 2. Incubate at Room Temperature (ATP -> ADP + Pi) Reaction_Setup->Incubation Termination 3. Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Incubation->Termination Detection 4. Add Kinase Detection Reagent (ADP -> ATP -> Light) Termination->Detection Measurement 5. Measure Luminescence Detection->Measurement Analysis IC50 Calculation Measurement->Analysis

Caption: Workflow for the KIF18A ATPase activity assay.

Conclusion

This compound is a potent inhibitor of KIF18A with biochemical and cellular activities in the low nanomolar range. When compared to its analogs, this compound demonstrates significantly improved potency over early-generation inhibitors like BTB-1 and AM-7710. Its potency is comparable to other advanced analogs such as AM-9022 and the clinical candidate AMG650 (sovilnesib). A number of investigational compounds, such as KIF18A-IN-9 and KIF18A-IN-13, have been reported with even greater biochemical potency. This comparative analysis underscores the rapid progress in the development of KIF18A inhibitors and positions this compound as a valuable tool for preclinical research into targeting chromosomal instability in cancer.

References

Replicating the Anti-Cancer Effects of AM-5308: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on the anti-cancer effects of AM-5308, a potent and selective inhibitor of the mitotic kinesin KIF18A. It is designed to assist researchers in replicating and building upon these findings by offering a detailed comparison with alternative KIF18A inhibitors and other anti-mitotic agents, supported by experimental data and detailed protocols.

Executive Summary

This compound has emerged as a promising therapeutic agent targeting chromosomally unstable (CIN) cancers. By inhibiting the ATPase activity of KIF18A, this compound disrupts chromosome alignment during mitosis, leading to mitotic arrest and subsequent cell death in cancer cells with high CIN. This guide summarizes the key quantitative data from preclinical studies, provides detailed experimental methodologies for crucial assays, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: this compound and Comparators

The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of this compound in comparison to other KIF18A inhibitors and standard-of-care anti-mitotic drugs.

Table 1: In Vitro Potency of KIF18A Inhibitors

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
This compound KIF18A47-Microtubule-stimulated ATPase Assay[1]
AM-1882KIF18A----
AM-9022KIF18A62--[2][3]
AMG650KIF18A48-Microtubule-stimulated ATPase Assay
BTB-1KIF18A1700-Microtubule-stimulated ATPase Assay[3]
AM-7710KIF18A6160--[2][3]

Table 2: In Vivo Anti-Tumor Efficacy in OVCAR-3 Xenograft Models

CompoundDosageAdministration RouteTumor Growth Inhibition (TGI) / Regression (TR)Reference
This compound 25 mg/kg, once daily for 2 daysIntraperitoneal (ip)Inhibited tumor growth[1]
AM-1882-Intraperitoneal (ip)73% TR
Docetaxel--74% TGI

Table 3: Comparison with other Anti-mitotic Agents

CompoundMechanism of ActionEffect on Bone Marrow CellsReference
This compound KIF18A inhibitorMinimal detrimental effects
IspinesibEG5 motor inhibitor-
PaclitaxelMicrotubule stabilizer-
DocetaxelMicrotubule stabilizer-

Experimental Protocols

To ensure the reproducibility of the published findings, detailed protocols for key experiments are provided below.

KIF18A Microtubule-Stimulated ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor protein in the presence of microtubules.

Materials:

  • Purified recombinant human KIF18A protein

  • Paclitaxel-stabilized microtubules

  • Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare a reaction mixture containing KIF18A protein and microtubules in the assay buffer.

  • Add the test compound at various concentrations to the wells of a 384-well plate. Include a DMSO control.

  • Initiate the reaction by adding ATP to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system according to the manufacturer's instructions.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the KIF18A ATPase activity.

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-157, OVCAR-3)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours). Include a DMSO-treated control group.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the EC50 value, the concentration of the compound that causes a 50% reduction in cell viability.[1]

In Vivo OVCAR-3 Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • OVCAR-3 human ovarian cancer cells

  • Matrigel

  • Test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Subcutaneously implant OVCAR-3 cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a specified dosing schedule (e.g., daily intraperitoneal injections).

  • Monitor tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Calculate the tumor growth inhibition (TGI) or tumor regression (TR) for the treated groups compared to the control group.

Mandatory Visualizations

Signaling Pathway of this compound

AM-5308_Signaling_Pathway cluster_mitosis Mitosis KIF18A KIF18A Microtubule_Dynamics Microtubule_Dynamics KIF18A->Microtubule_Dynamics Regulates Chromosome_Alignment Chromosome_Alignment Microtubule_Dynamics->Chromosome_Alignment Ensures Proper Mitotic_Checkpoint Mitotic_Checkpoint Chromosome_Alignment->Mitotic_Checkpoint Satisfies Apoptosis Apoptosis Mitotic_Checkpoint->Apoptosis Triggers This compound This compound This compound->KIF18A Inhibits

Caption: Mechanism of action of this compound in inducing cancer cell apoptosis.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow start Start assay_prep Prepare KIF18A Protein and Microtubules start->assay_prep cell_culture Culture Cancer Cell Lines start->cell_culture atpase_assay Perform ATPase Assay assay_prep->atpase_assay compound_prep Prepare this compound and Controls compound_prep->atpase_assay cell_treatment Treat Cells with This compound compound_prep->cell_treatment data_analysis Analyze Data (IC50/EC50) atpase_assay->data_analysis cell_culture->cell_treatment viability_assay Perform Cell Viability Assay (MTT) cell_treatment->viability_assay viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of this compound's anti-cancer effects.

Logical Relationship of CIN and KIF18A Inhibitor Sensitivity

CIN_Sensitivity cluster_logic Chromosomal Instability and KIF18A Inhibitor Sensitivity High_CIN High Chromosomal Instability (CIN) KIF18A_Dependence Increased Dependence on KIF18A High_CIN->KIF18A_Dependence KIF18A_Inhibition Inhibition of KIF18A (e.g., this compound) KIF18A_Dependence->KIF18A_Inhibition Vulnerability to Mitotic_Catastrophe Mitotic Catastrophe & Cell Death KIF18A_Inhibition->Mitotic_Catastrophe Therapeutic_Window Selective Killing of Cancer Cells Mitotic_Catastrophe->Therapeutic_Window

Caption: Rationale for targeting chromosomally unstable cancers with KIF18A inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of AM-5308: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like AM-5308 are paramount for ensuring laboratory safety and environmental compliance. As a potent and selective mitotic kinesin KIF18A inhibitor, this compound is a valuable tool in cancer research.[1][2] This guide provides essential, step-by-step logistical information for its proper disposal, reinforcing our commitment to being your preferred source for laboratory safety and chemical handling intelligence.

Important Note: The following procedures are a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, it is crucial to handle this compound with the appropriate safety measures. Given its cytotoxic potential, as demonstrated by its ability to arrest the cell cycle, it should be treated as a hazardous compound.[2]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle solid this compound and concentrated solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Spill Management: In case of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department immediately.

Step-by-Step Disposal Procedure for this compound

The guiding principle for the disposal of this compound is that it, and any materials contaminated with it, must be treated as hazardous chemical waste.[3][4] Do not dispose of this compound down the drain or in regular trash.[3][5]

  • Waste Identification and Collection:

    • Solid Waste: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.

    • Liquid Waste: Collect solutions of this compound (e.g., in DMSO) in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle) with a secure screw cap.[6] This includes the first rinse of any glassware that contained the compound.[3]

    • Contaminated Labware: Disposable items such as pipette tips, gloves, and absorbent paper that have come into contact with this compound should be collected in a designated, sealed hazardous waste bag or container.[4]

  • Labeling Hazardous Waste:

    • Clearly label all waste containers with the words "Hazardous Waste."[4]

    • The label must include the full chemical name: (R)-4-((2-hydroxyethyl)sulfonamido)-N-(6-(2-methylmorpholino)pyridin-2-yl)-2-(6-azaspiro[2.5]octan-6-yl)benzamide.[1] Avoid using abbreviations.[4]

    • Indicate the major components and their approximate concentrations. For solutions, specify the solvent (e.g., "this compound in DMSO").

    • Include the date of waste generation and the name of the principal investigator or laboratory contact.

  • Storage of Hazardous Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[6]

    • Ensure containers are kept closed except when adding waste.[3]

    • Segregate this compound waste from other incompatible waste streams to prevent accidental reactions.[6][7] Use secondary containment (e.g., a plastic tub) for liquid waste containers to mitigate spills.[3]

  • Disposal of Empty Containers:

    • A chemical container is considered "empty" when all contents have been removed by normal means.

    • The first rinse of an "empty" this compound container must be collected and treated as hazardous waste.[3]

    • Subsequent rinses of the container may be permissible for drain disposal, but this should be verified with your institution's EHS guidelines.

    • Once properly rinsed, deface or remove the original label and dispose of the container as regular solid waste or glass waste, as appropriate.[3][5]

  • Arranging for Waste Pickup:

    • Once a waste container is full or has been in storage for a designated period (often six months to a year), contact your institution's EHS department to schedule a waste pickup.[7] Do not allow excessive amounts of hazardous waste to accumulate in the lab.[3]

This compound Data Summary

The following table summarizes key quantitative data for this compound for easy reference in experimental planning and safety assessments.

PropertyValueSource
Molecular Weight 529.66 g/mol [1]
Molecular Formula C₂₆H₃₅N₅O₅S[1]
IC₅₀ (KIF18A) 47 nM[1][2]
Appearance Solid[1]
Solubility 10 mM in DMSO[1]
Storage (Solid) -20°C for 12 months; 4°C for 6 months[1]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[2]

Experimental Protocols

While specific experimental protocols for this compound are diverse, a common application involves assessing its cytotoxic effects on cancer cell lines.

Example Protocol: Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., OVCAR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a positive control for cell death.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions to measure the percentage of viable cells relative to the vehicle control.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the EC₅₀ value.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final pickup.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Unused Solid this compound D Liquid Waste (Solutions & Rinsate) E Contaminated Labware F Collect in a Labeled, Sealed Hazardous Waste Container C->F D->F E->F G Store in a Designated Satellite Accumulation Area F->G H Use Secondary Containment for Liquids G->H I Contact EHS for Waste Pickup H->I

Caption: Logical workflow for the safe disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。